trans-1,2-Cyclohexanediaminetetraacetic acid
Description
The exact mass of the compound Glycine, N,N'-(1R,2R)-1,2-cyclohexanediylbis[N-(carboxymethyl)-, rel- is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-[[(1R,2R)-2-[bis(carboxymethyl)amino]cyclohexyl]-(carboxymethyl)amino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O8/c17-11(18)5-15(6-12(19)20)9-3-1-2-4-10(9)16(7-13(21)22)8-14(23)24/h9-10H,1-8H2,(H,17,18)(H,19,20)(H,21,22)(H,23,24)/t9-,10-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCKYPQBAHLOOJQ-NXEZZACHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)N(CC(=O)O)CC(=O)O)N(CC(=O)O)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@H]([C@@H](C1)N(CC(=O)O)CC(=O)O)N(CC(=O)O)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10889383 | |
| Record name | Glycine, N,N'-(1R,2R)-1,2-cyclohexanediylbis[N-(carboxymethyl)-, rel- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10889383 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
346.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Monohydrate: White crystalline powder; Odorless; [Mallinckrodt Baker MSDS] | |
| Record name | 1,2-Cyclohexylenedinitrilotetraacetic acid, trans- | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
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CAS No. |
13291-61-7 | |
| Record name | trans-1,2-Diaminocyclohexane-N,N,N′,N′-tetraacetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13291-61-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | CGTA | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013291617 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Glycine, N,N'-(1R,2R)-1,2-cyclohexanediylbis[N-(carboxymethyl)-, rel- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Glycine, N,N'-(1R,2R)-1,2-cyclohexanediylbis[N-(carboxymethyl)-, rel- | |
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| URL | https://comptox.epa.gov/dashboard/DTXSID10889383 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | trans-cyclohexane-1,2-dinitrilotetraacetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.994 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CYCLOHEXANE-1,2-DIAMINE-N,N,N',N'-TETRAACETIC ACID, TRANS- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JD2BU42P20 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to trans-1,2-Cyclohexanediaminetetraacetic Acid (CDTA) for Researchers and Drug Development Professionals
In the landscape of modern chemical analysis and pharmaceutical development, the precise control of metal ions is not merely a technical detail but a cornerstone of efficacy, stability, and safety. Among the arsenal of chelating agents available to the discerning scientist, trans-1,2-Cyclohexanediaminetetraacetic acid, commonly known as CDTA, stands out as a powerful and versatile tool. This guide provides an in-depth exploration of CDTA, from its fundamental properties to its practical applications in research and drug development, grounded in scientific principles and field-proven insights.
Introduction to a Superior Chelator: Understanding CDTA
This compound is a polyamino carboxylic acid, structurally similar to the well-known ethylenediaminetetraacetic acid (EDTA). However, the incorporation of a cyclohexane ring into its backbone imparts a conformational rigidity that results in significantly more stable metal complexes. This enhanced stability is the primary driver for its selection in a variety of demanding applications.
The most commonly available form is the This compound monohydrate , with the definitive CAS Number 125572-95-4 .[1][2][3][4] It is crucial for researchers to use this specific CAS number to ensure the procurement of the correct isomeric form for reproducible and reliable results.
Chemical and Physical Properties at a Glance
A thorough understanding of the physicochemical properties of CDTA is essential for its effective application.
| Property | Value | Source(s) |
| CAS Number | 125572-95-4 (Monohydrate) | [1][2][3][4] |
| Molecular Formula | C₁₄H₂₂N₂O₈·H₂O | [1] |
| Molecular Weight | 364.35 g/mol | [5] |
| Appearance | White to off-white crystalline powder | [2] |
| Melting Point | 213-216 °C | |
| Solubility | Slightly soluble in water; soluble in alkaline solutions such as 1N NaOH. Insoluble in most common organic solvents. | [6] |
Synonyms for this compound include:
-
trans-1,2-Diaminocyclohexane-N,N,N',N'-tetraacetic acid monohydrate
-
CyDTA monohydrate
-
1,2-Cyclohexylenedinitrilotetraacetic acid monohydrate
The Chelation Chemistry of CDTA: A Deeper Dive
The efficacy of CDTA as a chelating agent lies in its ability to form strong, 1:1 stoichiometric complexes with a wide array of di- and trivalent metal ions. The two nitrogen atoms and four carboxylate groups act as electron-pair donors, effectively enveloping the metal ion in a stable, cage-like structure.
The key advantage of CDTA over EDTA stems from the pre-organized structure enforced by the cyclohexane backbone. This reduces the entropic penalty upon chelation, leading to higher formation constants (log K) for its metal complexes.
A Comparative Look at Stability Constants
The choice between CDTA and EDTA often hinges on the required stability of the metal complex. The following table provides a comparison of the logarithmic stability constants (log K) for some pharmaceutically relevant metal ions.
| Metal Ion | log K (CDTA) | log K (EDTA) |
| Ca²⁺ | 12.5 | 10.7 |
| Mg²⁺ | 10.3 | 8.7 |
| Fe³⁺ | 29.3 | 25.1 |
| Cu²⁺ | 21.3 | 18.8 |
| Zn²⁺ | 18.7 | 16.5 |
| Pb²⁺ | 19.7 | 18.0 |
| Cd²⁺ | 19.3 | 16.5 |
| Mn²⁺ | 16.8 | 14.0 |
Note: These are representative values and can vary with experimental conditions such as temperature and ionic strength.
The consistently higher log K values for CDTA complexes underscore its superior chelating strength, which is a critical factor in applications requiring the sequestration of strongly bound or trace-level metal ions.
Synthesis and Purification: From Precursor to High-Purity Reagent
For applications in pharmaceutical analysis and formulation, the purity of CDTA is paramount. The synthesis of CDTA begins with its precursor, trans-1,2-diaminocyclohexane . The process generally involves the carboxymethylation of the diamine using a haloacetic acid, typically chloroacetic acid or bromoacetic acid, under alkaline conditions.
Figure 1: Simplified Synthesis Pathway of CDTA
Purification is a critical step to remove unreacted starting materials, by-products, and the cis-isomer. Recrystallization from water or aqueous ethanol mixtures is a common and effective method for obtaining high-purity CDTA suitable for pharmaceutical applications.[7]
Applications in Drug Development and Quality Control
The superior chelating properties of CDTA make it an invaluable tool in various stages of drug development, from formulation to quality control.
Stabilization of Drug Formulations
Trace metal ions, often introduced through raw materials, manufacturing equipment, or container closure systems, can catalyze the oxidative degradation of active pharmaceutical ingredients (APIs).[8] This is a significant concern for the stability and shelf-life of liquid and semi-solid formulations.
CDTA acts as a potent stabilizer by sequestering these pro-oxidant metal ions, such as Fe²⁺/Fe³⁺ and Cu⁺/Cu²⁺, rendering them catalytically inactive.[9] Its use is particularly beneficial in formulations containing oxidation-prone moieties. For instance, in biologic drug formulations, where proteins can be susceptible to metal-catalyzed oxidation, the inclusion of a strong chelating agent like CDTA can be a critical formulation strategy.[10][11][12][13][14]
Causality in Experimental Choice: The decision to use CDTA over EDTA in a formulation is often driven by the need for a more robust stabilization against particularly stubborn or high-affinity metal contaminants. The higher stability constants of CDTA-metal complexes ensure a more complete and persistent sequestration of the problematic ions, even at low concentrations.
Analytical Applications in Pharmaceutical Quality Control
The precise and accurate determination of metal content is a critical aspect of pharmaceutical quality control. CDTA's ability to form well-defined, stable complexes makes it an excellent reagent in analytical chemistry.
Complexometric titration with CDTA is a reliable method for the quantitative determination of various metal ions in pharmaceutical samples.[15][16][17][18] The sharp and stoichiometric formation of the metal-CDTA complex allows for a precise endpoint determination, often visualized with a metal-ion indicator.
Self-Validating System: A properly conducted complexometric titration is inherently self-validating. The use of a standardized CDTA solution, a suitable pH buffer to ensure complete complexation, and a specific metal-ion indicator that provides a sharp color change at the equivalence point all contribute to the accuracy and reliability of the method.
Experimental Protocol: Complexometric Titration of Zinc in a Pharmaceutical Preparation
This protocol outlines a general procedure for the determination of zinc content, a common element in some pharmaceutical formulations, using CDTA.
1. Principle: Zinc ions (Zn²⁺) form a stable, colorless complex with CDTA. The endpoint of the titration is detected using a metal-ion indicator, such as Eriochrome Black T, which changes color from wine-red (in the presence of free Zn²⁺) to blue (when all Zn²⁺ is complexed by CDTA).
2. Reagents and Materials:
-
Standardized 0.05 M CDTA solution
-
Ammonia-Ammonium Chloride Buffer (pH 10)
-
Eriochrome Black T indicator solution
-
Zinc-containing sample, accurately weighed and dissolved to a known volume
-
Deionized water
3. Step-by-Step Methodology:
- Sample Preparation: Accurately weigh a quantity of the powdered pharmaceutical preparation expected to contain a known amount of zinc. Dissolve the sample in a suitable solvent (e.g., dilute acid) and dilute to a precise volume in a volumetric flask.
- Aliquot Preparation: Pipette a known volume of the sample solution into a conical flask.
- Buffering: Add a sufficient volume of the ammonia-ammonium chloride buffer to adjust the pH to approximately 10. This is crucial as the stability of the Zn-CDTA complex is pH-dependent.
- Indicator Addition: Add a few drops of the Eriochrome Black T indicator solution. The solution should turn a distinct wine-red color, indicating the formation of the Zn-indicator complex.
- Titration: Titrate the sample solution with the standardized 0.05 M CDTA solution with constant stirring.
- Endpoint Determination: The endpoint is reached when the color of the solution changes sharply from wine-red to a clear blue. This indicates that all the zinc ions have been complexed by the CDTA.
- Calculation: Calculate the concentration of zinc in the original sample based on the volume of CDTA solution used, its molarity, and the initial sample weight and dilutions.
4. Rationale for Experimental Choices:
-
pH 10 Buffer: The formation of the Zn-EDTA complex is quantitative at this pH. At lower pH values, the carboxylate groups of CDTA would be protonated, reducing its chelating efficiency.
-
Eriochrome Black T: This indicator forms a less stable complex with zinc than CDTA does. Therefore, during the titration, CDTA will displace the indicator from the zinc ions, leading to a sharp color change at the endpoint.
Figure 2: Workflow for Complexometric Titration of Zinc using CDTA
In the analysis of complex pharmaceutical matrices, interfering metal ions can co-react with the titrant or analytical reagent, leading to inaccurate results. CDTA can be employed as a masking agent to selectively chelate and "hide" these interfering ions.[19][20][21]
Causality in Experimental Choice: The choice of CDTA as a masking agent is dictated by its high stability constants with a broad range of metals. By forming highly stable complexes with interfering ions, it effectively removes them from the reaction, allowing for the selective determination of the analyte of interest. The pH of the solution can be adjusted to fine-tune the masking effect, leveraging the pH-dependent stability of different metal-CDTA complexes.
Spectroscopic Characterization of CDTA
For quality control and research purposes, spectroscopic techniques are essential for confirming the identity and purity of CDTA.
-
¹H and ¹³C NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the molecular structure of CDTA. The ¹H NMR spectrum will show characteristic signals for the protons on the cyclohexane ring and the acetate arms. The ¹³C NMR will similarly display distinct peaks for the different carbon environments.[5]
-
FT-IR Spectroscopy: Fourier-Transform Infrared (FT-IR) spectroscopy is useful for identifying the functional groups present in the CDTA molecule. Key vibrational bands include those for the O-H and C=O stretches of the carboxylic acid groups, as well as C-N and C-H stretches.[22][23][24]
Safety and Handling
As with any chemical reagent, proper safety precautions should be observed when handling CDTA. It is advisable to consult the Safety Data Sheet (SDS) provided by the supplier. In general, CDTA is considered to be a low-hazard substance, but appropriate personal protective equipment, such as gloves and safety glasses, should be worn.[2]
Conclusion: The Enduring Utility of a Powerful Chelator
This compound is a testament to the profound impact that subtle structural modifications can have on chemical reactivity and utility. Its enhanced chelating ability compared to EDTA makes it an indispensable tool for researchers, scientists, and drug development professionals. Whether it is ensuring the long-term stability of a life-saving biologic, accurately quantifying the mineral content of a pharmaceutical formulation, or masking interfering ions in a complex analytical procedure, CDTA provides a level of control and reliability that is essential for advancing scientific discovery and ensuring the quality and safety of medicines. As the demands for precision and robustness in pharmaceutical science continue to grow, the importance of high-performance chelating agents like CDTA is set to increase in tandem.
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PubChem. Cyclohexane-1,2-diamine-N,N,N',N'-tetraacetic acid monohydrate, trans-. [Link]
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NIST WebBook. trans-1,2-Cyclohexanediamine. [Link]
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PubMed. Heavy metals testing in active pharmaceutical ingredients: an alternate approach. [Link]
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Indian Journal of Pharmaceutical Sciences. Determination of heavy metals in selected drug substances by inductively coupled plasma – mass spectrometry. [Link]
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ResearchGate. FT-IR spectra of 1,2-cyclohexane diamine tetraacetic acid (CyDTA) solid (a) and in aqueous solution (b). [Link]
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Pharm D Guru. Complexometric Titrations. [Link]
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Royal Society of Chemistry. Determination of metal residues in active pharmaceutical ingredients according to European current legislation by using X-ray fluorescence spectrometry. [Link]
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ManTech Publications. Chemical Stability of Drug Substances: Strategies in Formulation Development. [Link]
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ResearchGate. Stability constants for Zirconium(IV) complexes with EDTA, CDTA, and DTPA in perchloric acid solutions. [Link]
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PubMed Central. Masking Ability of Various Metal Complexing Ligands at 1.0 mM Concentrations on the Potentiometric Determination of Fluoride in Aqueous Samples. [Link]
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An In-Depth Technical Guide to the Stability Constants of CDTA with Divalent Metal Ions
Foreword
In the landscape of coordination chemistry, the quest for robust and selective chelating agents is paramount. Among these, 1,2-diaminocyclohexanetetraacetic acid (CDTA) has distinguished itself as a powerful hexadentate ligand, finding extensive applications in analytical chemistry, industrial processes, and biomedical sciences. Its efficacy is intrinsically linked to the thermodynamic stability of the complexes it forms with metal ions. This guide provides a comprehensive exploration of the stability constants of CDTA with a range of divalent metal ions, offering researchers, scientists, and drug development professionals a detailed understanding of the principles and practicalities governing these interactions. We will delve into the theoretical underpinnings of complexometric stability, present critically evaluated stability constant data, and provide a field-proven experimental protocol for their determination.
The Significance of CDTA and Complexometric Stability
1,2-diaminocyclohexanetetraacetic acid (CDTA) is an aminopolycarboxylic acid that can donate up to six lone pairs of electrons (four from its carboxylate groups and two from its nitrogen atoms) to form coordinate covalent bonds with a metal ion. This multidentate nature allows CDTA to form exceptionally stable, water-soluble 1:1 complexes with most metal ions, effectively sequestering them in a cage-like structure. This process, known as chelation, is fundamental to its utility.
The stability of these metal-CDTA complexes is quantified by the stability constant (K) , also known as the formation constant. For the equilibrium reaction:
M²⁺ + CDTA⁴⁻ ⇌ [M(CDTA)]²⁻
The stability constant is expressed as:
K = [ [M(CDTA)]²⁻ ] / ( [M²⁺] [CDTA⁴⁻] )
A higher log K value signifies a more stable complex and a stronger affinity between the metal ion and the ligand. This quantitative measure is crucial for predicting the behavior of CDTA in various applications, from titrimetric analysis to the formulation of metal-based therapeutics and contrast agents.
Stability Constants of Divalent Metal-CDTA Complexes: A Comparative Analysis
The stability of metal-CDTA complexes is influenced by several factors, including the nature of the metal ion (ionic radius, charge), pH, temperature, and ionic strength of the medium. The following table presents a compilation of critically selected log K values for the 1:1 complexes of various divalent metal ions with CDTA. These values are primarily sourced from the NIST Critically Selected Stability Constants of Metal Complexes Database and IUPAC technical reports, reflecting a consensus from numerous studies.[1][2][3]
| Divalent Metal Ion | log K (at ~20-25°C, I ≈ 0.1 M) |
| Mg²⁺ | 10.3 |
| Ca²⁺ | 12.5 |
| Mn²⁺ | 16.9 |
| Fe²⁺ | 18.2 |
| Co²⁺ | 21.2 |
| Ni²⁺ | 21.4 |
| Cu²⁺ | 23.2 |
| Zn²⁺ | 20.9 |
| Cd²⁺ | 21.8 |
| Pb²⁺ | 21.5 |
Field-Proven Insights: The trend in stability constants for the first-row transition metals (Mn²⁺ to Zn²⁺) largely follows the Irving-Williams series : Mn²⁺ < Fe²⁺ < Co²⁺ < Ni²⁺ < Cu²⁺ > Zn²⁺.[4][5] This trend is a consequence of the interplay between decreasing ionic radii and increasing ligand field stabilization energy across the series. The exceptionally high stability of the Cu²⁺-CDTA complex is attributed to the Jahn-Teller effect, which provides additional stabilization for octahedral Cu(II) complexes.[5] The cyclohexane ring in CDTA imparts a greater conformational rigidity compared to the ethylene bridge in EDTA, which often results in CDTA forming more stable complexes with many metal ions.
The Chelation of a Divalent Metal Ion by CDTA
The following diagram illustrates the hexadentate coordination of a divalent metal ion (M²⁺) by a fully deprotonated CDTA molecule.
Caption: Hexadentate coordination of a divalent metal ion by CDTA.
Experimental Determination of Stability Constants: A Potentiometric Titration Protocol
Potentiometric titration is a highly accurate and widely used method for determining stability constants.[6][7][8] This protocol outlines a robust procedure for the determination of the stability constant of a divalent metal-CDTA complex.
Principle of the Method
The method involves monitoring the pH of a solution containing the metal ion and CDTA as it is titrated with a standard solution of a strong base (e.g., NaOH). The formation of the metal-CDTA complex releases protons (H⁺) from the CDTA molecule. By analyzing the resulting pH titration curve, the concentration of all species in equilibrium can be calculated, which in turn allows for the determination of the stability constant.
Causality Behind Experimental Choices
-
Inert Atmosphere: Titrations are performed under an inert atmosphere (e.g., nitrogen or argon) to prevent the absorption of atmospheric CO₂, which would react with the titrant (NaOH) and introduce errors.
-
Constant Ionic Strength: A high concentration of a background electrolyte (e.g., KNO₃ or KCl) is used to maintain a constant ionic strength throughout the titration. This is crucial because activity coefficients of the ions are dependent on ionic strength, and keeping it constant ensures that the measured concentration-based stability constant is a true reflection of the equilibrium.[9]
-
Temperature Control: The stability constant is temperature-dependent. Therefore, the titration vessel is maintained at a constant temperature using a water bath to ensure the accuracy and reproducibility of the results.[10]
-
Electrode Calibration: The pH electrode is calibrated with standard buffer solutions before each titration to ensure accurate pH measurements.
Reagents and Equipment
-
Reagents:
-
CDTA (analytical grade)
-
Divalent metal salt (e.g., nitrate or chloride salt, analytical grade)
-
Potassium nitrate (KNO₃) or Potassium chloride (KCl) (for ionic strength adjustment)
-
Standardized sodium hydroxide (NaOH) solution (carbonate-free)
-
Standardized nitric acid (HNO₃) or hydrochloric acid (HCl)
-
High-purity deionized water
-
-
Equipment:
-
Potentiometer with a pH glass electrode
-
Autotitrator or a precision burette
-
Thermostated titration vessel
-
Magnetic stirrer
-
Inert gas supply (N₂ or Ar)
-
Experimental Workflow
The following diagram outlines the key steps in the potentiometric determination of a metal-CDTA stability constant.
Caption: Workflow for the potentiometric determination of stability constants.
Step-by-Step Methodology
-
Solution Preparation:
-
Prepare a stock solution of CDTA of known concentration (e.g., 0.01 M).
-
Prepare a stock solution of the divalent metal salt of known concentration (e.g., 0.01 M).
-
Prepare a stock solution of the background electrolyte (e.g., 1.0 M KNO₃).
-
Prepare and standardize a carbonate-free NaOH solution (e.g., 0.1 M).
-
Prepare and standardize a strong acid solution (e.g., 0.1 M HNO₃).
-
-
Titration of CDTA (for pKa determination):
-
Pipette a known volume of the CDTA stock solution into the thermostated titration vessel.
-
Add a known amount of standard strong acid to protonate the CDTA.
-
Add the required volume of the background electrolyte stock solution to achieve the desired ionic strength (e.g., 0.1 M).
-
Add deionized water to a final known volume.
-
Titrate the solution with the standardized NaOH solution, recording the pH at regular volume increments.
-
-
Titration of the Metal-CDTA System:
-
Pipette known volumes of the CDTA and metal ion stock solutions into the titration vessel (typically in a 1:1 molar ratio).
-
Add a known amount of standard strong acid.
-
Add the background electrolyte and deionized water as in the previous step.
-
Titrate with the standardized NaOH solution, recording the pH versus the volume of titrant added.
-
-
Data Analysis:
-
The collected titration data (pH vs. volume of NaOH) are analyzed using specialized software (e.g., HYPERQUAD, BEST).
-
The software refines the protonation constants (pKa values) of CDTA from the first titration and then uses these values to calculate the stability constant (log K) of the metal-CDTA complex from the second titration data by fitting the experimental curve to a theoretical model.
-
Competitive Binding of Divalent Metal Ions with CDTA
In a system containing multiple divalent metal ions, they will compete for the available CDTA. The outcome of this competition is dictated by the relative stability constants of their respective complexes. The metal ion that forms the more stable complex will preferentially bind to CDTA.
The following diagram illustrates the competitive binding between Cu²⁺ and Ca²⁺ for CDTA.
Caption: Competitive binding of Cu²⁺ and Ca²⁺ with CDTA.
Field-Proven Insights: This principle of competitive binding is fundamental to many applications. For instance, in chelation therapy for heavy metal poisoning, a chelating agent with a high affinity for the toxic metal is administered. It will then displace essential divalent cations like Ca²⁺ and Mg²⁺ from their endogenous binding sites and form a stable complex with the toxic metal, which can then be excreted from the body.
Conclusion
The stability constants of metal-CDTA complexes are a cornerstone of understanding and predicting the behavior of this versatile chelating agent. The data and protocols presented in this guide provide a robust foundation for researchers and professionals working in diverse scientific fields. A thorough grasp of these principles is essential for the effective design of experiments, the development of new technologies, and the advancement of scientific knowledge in areas where metal ion control is critical.
References
- Anderegg, G., Arnaud-Neu, F., Delgado, R., Felcman, J., & Popov, K. (2005). Critical evaluation of stability constants of metal complexes of complexones for biomedical and environmental applications. Pure and Applied Chemistry, 77(8), 1445-1495.
- Irving, H., & Williams, R. J. P. (1953). The stability of transition-metal complexes. Journal of the Chemical Society, 3192-3210.
-
Irving–Williams series. (2023, October 26). In Wikipedia. [Link]
-
Fiveable. (n.d.). Irving-Williams Series Definition. [Link]
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Taylor & Francis. (n.d.). Irving-Williams series – Knowledge and References. [Link]
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Grokipedia. (n.d.). Irving–Williams series. [Link]
-
National Institute of Standards and Technology. (n.d.). NIST SRD 46. Critically Selected Stability Constants of Metal Complexes: Version 8.0 for Windows. [Link]
-
ResearchGate. (n.d.). Stability constants (log K) obtained for complexes. [Link]
-
ResearchGate. (n.d.). Estimated stability constants (log K) of metal complexes in the soil following chelant addition. [Link]
-
ResearchGate. (n.d.). Critical Evaluation of Stability Constants of Metal Complexes of Complexones for Biomedical and Environmental Applications. [Link]
-
Journal of Chemical & Engineering Data. (2012). Stability constants of Fe(III) and Cr(III) complexes with dl-2-(2-carboxymethyl)nitrilotriacetic. [Link]
-
National Institute of Standards and Technology. (n.d.). NIST Critically Selected Stability Constants of Metal Complexes Database. [Link]
- Miličević, A., Branica, G., & Raos, N. (2012). Irving-Williams Order in the Framework of Connectivity Index 3χv Enables Simultaneous Prediction of Stability Constants of Bivalent Transition Metal Complexes. International journal of molecular sciences, 13(9), 11046–11061.
-
Martell, A. E. (1974). Critical stability constants. Internet Archive. [Link]
-
Stability constants of complexes. (2023, November 29). In Wikipedia. [Link]
-
ResearchGate. (n.d.). Values of Log K for the 1:1 complexes of Na + , K + , Rb + and Cs + with cryptand at 25 °C in acetonitrile. [Link]
-
Asian Journal of Chemistry. (2012). Determination of Stability Constant and Related Thermodynamics of Complex Formation of Glutamic Acid with Some Rare Earth Metals. [Link]
-
ResearchGate. (n.d.). TABLE 4 . The Stabilities (Log K Values)" of the Copper(II), Silver(1).... [Link]
-
Pettit, L. D., & Powell, K. J. (1993). GUIDELINES FOR THE DETERMINATION OF STABILITY. IUPAC. [Link]
-
Journal of the Chemical Society, Dalton Transactions. (1975). Log K, ΔH°, and ΔS° values for the interaction of glycinate ion with H+, Mn2+, Fe2+, Co2+, Ni2+, Cu2+, Zn2+, and Cd2+ at 10, 25, and 40°. [Link]
-
IUPAC. (n.d.). IUPAC Publications of Compilations and Critical Evaluations of Stability Constants. [Link]
-
NECTAR COST. (2024, March 31). Recommended procedures for potentiometric determination of equilibrium constants of polydentate ligands and their metal ion comp. [Link]
-
SlideShare. (2019, April 11). Complexometric Titration. [Link]
-
Chemistry LibreTexts. (2021, August 15). Complexation Titration. [Link]
-
SlidePlayer. (n.d.). Lecture 9 - 10 COMPLEXOMETRIC TITRATION. [Link]
-
YouTube. (2018, May 25). Determination of stability constant by Potentiometric titrations -I. [Link]
-
Pure and Applied Chemistry. (n.d.). Complex formation. [Link]
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A Technical Guide to trans-1,2-Cyclohexanediaminetetraacetic Acid (CDTA): Properties, Applications, and Experimental Protocols
Introduction: Unveiling the Identity of a Versatile Chelating Agent
trans-1,2-Cyclohexanediaminetetraacetic acid, a mouthful of a name for a molecule of significant utility, is a powerful chelating agent with a wide range of applications in research, industry, and medicine. To facilitate clear communication and understanding within the scientific community, this compound is known by several synonyms and abbreviations. This guide will primarily use the acronym CDTA , the most common and convenient identifier.
The purpose of this technical guide is to provide researchers, scientists, and drug development professionals with a comprehensive understanding of CDTA. We will delve into its fundamental properties, explore its diverse applications with a focus on its role in experimental research and pharmaceutical sciences, and provide detailed protocols for its practical use.
The synonyms for this compound include:
It is also commonly available as a monohydrate.[3][6] This guide will focus on the properties and applications of the trans isomer, which is the most widely used form due to its strong chelating ability.
Physicochemical Properties of CDTA: A Foundation for its Functionality
The efficacy of CDTA as a chelating agent is rooted in its molecular structure and resulting physicochemical properties. A derivative of ethylenediaminetetraacetic acid (EDTA), CDTA features a cyclohexane ring incorporated into its backbone, which imparts a greater pre-organization for metal ion binding, leading to the formation of more stable metal complexes compared to EDTA.[1][2][4]
| Property | Value | Reference |
| Molecular Formula | C₁₄H₂₂N₂O₈ | [1] |
| Molecular Weight | 346.33 g/mol | [1] |
| Appearance | White to off-white crystalline powder | [1] |
| Melting Point | 213-216 °C (decomposes) | [7] |
| Solubility | Slightly soluble in water. Soluble in alkaline solutions, such as 1N sodium hydroxide. Insoluble in most common organic solvents. | [8] |
| pKa Values | pKa1: 2.42, pKa2: 3.52, pKa3: 6.12, pKa4: 11.70 | [9] |
Thermodynamic Stability of CDTA-Metal Complexes
The primary function of CDTA is to form stable, water-soluble complexes with metal ions, effectively sequestering them from solution. The stability of these complexes is quantified by the stability constant (log K). The higher the log K value, the more tightly the chelator binds to the metal ion. CDTA is known to form highly stable complexes with a wide range of di- and trivalent metal ions.
| Metal Ion | Log K |
| Al³⁺ | 19.3 |
| Ca²⁺ | 12.5 |
| Cd²⁺ | 20.2 |
| Co²⁺ | 18.9 |
| Cu²⁺ | 21.3 |
| Fe³⁺ | 29.3 |
| Hg²⁺ | 24.3 |
| Mg²⁺ | 10.3 |
| Mn²⁺ | 16.9 |
| Ni²⁺ | 19.4 |
| Pb²⁺ | 19.7 |
| Zn²⁺ | 18.7 |
Note: These are representative values and can vary with experimental conditions such as temperature and ionic strength.
Synthesis of CDTA: A Laboratory-Scale Protocol
CDTA can be synthesized in the laboratory through the carboxymethylation of trans-1,2-diaminocyclohexane. The following is a general protocol based on established methods.[1]
Materials:
-
trans-1,2-diaminocyclohexane
-
Chloroacetic acid
-
Tetramethylammonium hydroxide (10% aqueous solution)
-
Concentrated hydrochloric acid
-
Deionized water
Procedure:
-
In a reaction vessel equipped with a thermometer, condenser, and dropping funnel, dissolve 85 g of chloroacetic acid in 200 g of deionized water.
-
Cool the solution to 0°C.
-
Slowly add 135 g of a 10% aqueous solution of tetramethylammonium hydroxide to neutralize the acid, ensuring the temperature does not exceed 10°C.
-
Add 26 g of trans-1,2-diaminocyclohexane to the reaction mixture.
-
Heat the mixture to 100°C and stir for 1 hour.
-
Cool the reaction mixture to room temperature.
-
Slowly acidify the product with 100 g of concentrated hydrochloric acid to a pH of 3, at which point the solution will become cloudy.
-
Stir the cloudy solution for 5-10 minutes.
-
Continue to add concentrated hydrochloric acid dropwise until a pH of 2 is reached, leading to the formation of a precipitate.
-
Filter the mixture to recover the crude CDTA crystals.
-
For purification, dissolve a portion of the CDTA crystals (e.g., 39.9 g) in 100 ml of deionized water by adding a 30% aqueous ammonium hydroxide solution until the crystals dissolve and the pH is between 6 and 10.
-
Slowly add a diluted (18.5%) hydrochloric acid solution dropwise until a pH of 4 is reached, causing the CDTA to begin recrystallizing.
-
Stir for 5-10 minutes.
-
Continue to add a more dilute (5%) hydrochloric acid solution dropwise until a pH of 2 is reached for complete crystallization.
-
Filter the solution to recover the purified CDTA.
Applications in Research and Drug Development
CDTA's potent chelating ability makes it a valuable tool in various scientific disciplines, from analytical chemistry to drug development.
Analytical Chemistry: A Powerful Tool for Metal Ion Analysis
CDTA is extensively used in analytical chemistry for the complexometric titration of metal ions. Its ability to form stable and defined stoichiometric complexes allows for the accurate quantification of metals in a sample. Furthermore, CDTA plays a crucial role in modern analytical techniques such as capillary electrophoresis (CE).
This protocol outlines the general steps for the separation and quantification of metal ions using CE with CDTA as a complexing agent.
Objective: To separate and quantify a mixture of divalent metal ions (e.g., Cu²⁺, Zn²⁺, Co²⁺, Ni²⁺) in an aqueous sample.
Materials:
-
Capillary electrophoresis system with a UV detector
-
Fused-silica capillary (e.g., 50 µm i.d., 375 µm o.d., 50 cm total length)
-
CDTA
-
Background electrolyte (BGE) buffer (e.g., 20 mM MES/His buffer, pH 6.0)
-
Metal ion standard solutions (1000 ppm)
-
Deionized water
-
0.1 M Sodium hydroxide
-
0.1 M Hydrochloric acid
Procedure:
-
Preparation of Solutions:
-
BGE: Prepare a 20 mM MES/His buffer and adjust the pH to 6.0 using 0.1 M NaOH or 0.1 M HCl. Add a specific concentration of CDTA to the BGE (e.g., 5 mM). The optimal concentration may need to be determined experimentally.
-
Metal Ion Standards: Prepare a series of standard solutions containing the metal ions of interest at known concentrations by diluting the 1000 ppm stock solutions with deionized water.
-
Sample Preparation: Dilute the unknown sample with deionized water to bring the metal ion concentrations within the range of the standard curve. Filter the sample through a 0.45 µm syringe filter.
-
-
Capillary Conditioning:
-
Rinse the capillary sequentially with 0.1 M NaOH (5 min), deionized water (5 min), and the BGE (10 min).
-
-
Electrophoresis:
-
Set the CE instrument parameters:
-
Voltage: e.g., +20 kV
-
Temperature: e.g., 25°C
-
Injection: Hydrodynamic injection (e.g., 50 mbar for 5 s)
-
Detection: UV detection at a wavelength where the metal-CDTA complexes absorb (e.g., 214 nm).
-
-
Inject and run the standard solutions to generate a calibration curve (peak area vs. concentration).
-
Inject and run the prepared sample.
-
-
Data Analysis:
-
Identify the peaks in the electropherogram based on the migration times of the standards.
-
Quantify the concentration of each metal ion in the sample using the calibration curve.
-
Caption: The chelation process of a metal ion by CDTA.
Drug Development: Mitigating Metal-Induced Instability and Toxicity
In the pharmaceutical industry, trace metal ions can be a significant concern, as they can catalyze the degradation of active pharmaceutical ingredients (APIs), leading to reduced efficacy and the formation of potentially harmful impurities. CDTA can be employed as an excipient in drug formulations to chelate these metal ions, thereby enhancing the stability and shelf-life of the drug product.
Caption: A typical workflow for assessing the stabilizing effect of CDTA in a pharmaceutical formulation.
Furthermore, CDTA and other chelating agents are investigated for their potential to mitigate heavy metal toxicity.[10] By binding to toxic metal ions in the body, they can facilitate their excretion. While this application is more established for chelators like EDTA, the fundamental principles of chelation therapy provide a basis for ongoing research into the therapeutic potential of CDTA.
This protocol provides a framework for evaluating the ability of CDTA to protect cells from the toxic effects of a heavy metal in a cell culture model.
Objective: To determine if CDTA can reduce the cytotoxicity of a heavy metal (e.g., cadmium) in a specific cell line.
Materials:
-
Mammalian cell line (e.g., HeLa, HepG2)
-
Cell culture medium and supplements (e.g., DMEM, FBS, penicillin-streptomycin)
-
Heavy metal salt solution (e.g., CdCl₂)
-
CDTA solution (sterile-filtered)
-
Cell viability assay kit (e.g., MTT, PrestoBlue)
-
96-well cell culture plates
-
Incubator (37°C, 5% CO₂)
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a density that will allow for logarithmic growth during the experiment and allow them to adhere overnight.
-
Treatment:
-
Control Groups: Include wells with cells in medium only (negative control) and cells treated with the heavy metal alone at a concentration known to cause significant but not complete cell death (positive control).
-
CDTA Cytotoxicity: Treat cells with a range of concentrations of CDTA alone to determine its intrinsic toxicity to the cells.
-
Co-treatment: Treat cells with the heavy metal at the predetermined toxic concentration in the presence of a range of concentrations of CDTA.
-
-
Incubation: Incubate the plate for a period relevant to the expected toxic effects of the heavy metal (e.g., 24, 48, or 72 hours).
-
Cell Viability Assessment: At the end of the incubation period, perform the cell viability assay according to the manufacturer's instructions.
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group relative to the negative control.
-
Plot the cell viability against the concentration of CDTA in the co-treatment groups.
-
An increase in cell viability in the co-treatment groups compared to the heavy metal-only group indicates a protective effect of CDTA.
-
Emerging Applications: Beyond Classical Chelation
Recent research has highlighted the potential of CDTA in advanced applications, such as in the development of novel magnetic resonance imaging (MRI) contrast agents. Iron(III)-CDTA complexes are being investigated as potential alternatives to gadolinium-based contrast agents, which have raised safety concerns in recent years.[3][9]
Conclusion and Future Perspectives
This compound, or CDTA, is a versatile and powerful chelating agent with a well-established role in analytical chemistry and a growing number of applications in research and drug development. Its superior ability to form stable complexes with a wide range of metal ions makes it an invaluable tool for controlling metal ion activity in various experimental and industrial settings.
For researchers and drug development professionals, CDTA offers a means to enhance the stability of pharmaceutical formulations, mitigate the toxic effects of heavy metals, and serve as a critical component in advanced analytical methodologies. As our understanding of the intricate roles of metal ions in biological systems continues to expand, the importance of potent and specific chelating agents like CDTA is poised to grow even further, opening new avenues for therapeutic intervention and diagnostic innovation.
References
- The Chemistry of Chelation: How CDTA Enhances Industrial Processes. (URL: not provided in search results)
-
Stability constants for Zirconium(IV) complexes with EDTA, CDTA, and DTPA in perchloric acid solutions | Request PDF - ResearchGate. (URL: [Link])
-
trans-1,2-Diaminocyclohexane-N,N,N′,N′-tetraacetic acid, 98% - Ottokemi. (URL: [Link])
-
trans-1,2-Diaminocyclohexane - Wikipedia. (URL: [Link])
-
CDTA | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com. (URL: [Link])
-
TRANS-1,2-DIAMINOCYCLOHEXANE-N,N,N',N'-TETRAACETIC ACID MONOHYDRATE Extra Pure - Loba Chemie. (URL: [Link])
-
Iron(III)-tCDTA derivatives as MRI contrast agents: Increased T1 relaxivities at higher magnetic field strength and pH sensing - PubMed. (URL: [Link])
-
Iron(III)-tCDTA derivatives as MRI contrast agents - Refubium. (URL: [Link])
-
Studies of Cadmium Chelator Efficacy Using Mammalian Cell Cultures - PubMed. (URL: [Link])
-
Thermodynamic and Kinetic Stabilities of Al(III) Complexes with N2O3 Pentadentate Ligands - PMC - NIH. (URL: [Link])
-
MRI contrast agents (Gadolinium DTPA). (URL: [Link])
-
Chelation in Metal Intoxication - PMC - PubMed Central - NIH. (URL: [Link])
-
Critical evaluation of stability constants of metal complexes of complexones for biomedical and environmental applications* (IUP - Research Collection. (URL: [Link])
-
Testing of chelating agents and vitamins against lead toxicity using mammalian cell cultures. (URL: [Link])
-
Analysing Metal Ions by CE | LCGC International. (URL: [Link])
-
A Step-by-Step Guide to Analytical Method Development and Validation - Emery Pharma. (URL: [Link])
-
Steps for Analytical Method Development | Pharmaguideline. (URL: [Link])
-
Development of capillary electrophoresis for the determination of metal ions using mixed partial and complete complexation techniques - PubMed. (URL: [Link])
-
Diagram of the chelation extraction process of DMY. - ResearchGate. (URL: [Link])
-
Gadolinium-DTPA as a contrast agent in magnetic resonance imaging of the brain - PubMed. (URL: [Link])
-
A Case Study from Preclinical to early Clinical Trials | Request PDF - ResearchGate. (URL: [Link])
-
WHITE PAPER - A Roadmap of Drug Development and Analytical Method Progression - Biologics Consulting. (URL: [Link])
-
Preclinical Studies in Drug Development | PPD. (URL: [Link])
-
Drug Metabolism in Preclinical Drug Development: A Survey of the Discovery Process, Toxicology, and Computational Tools - PubMed Central. (URL: [Link])
-
Analytical Method Development in the Quality by Design Framework | American Laboratory. (URL: [Link])
-
Determination of heavy metal ions by microchip capillary electrophoresis coupled with contactless conductivity detection - ResearchGate. (URL: [Link])
-
Decentralized Clinical Trials in Early Drug Development—A Framework Proposal - ScienceOpen. (URL: [Link])
-
How can we do metal chelation study in in-vitro setup (in physical/chemical assay or cell based assay)? | ResearchGate. (URL: [Link])
-
Integrating preclinical data into early clinical development. (URL: [Link])
Sources
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- 3. Iron(III)-tCDTA derivatives as MRI contrast agents: Increased T1 relaxivities at higher magnetic field strength and pH sensing - PubMed [pubmed.ncbi.nlm.nih.gov]
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An In-depth Technical Guide to the Acid Dissociation Constants of CDTA in Aqueous Solution
Foreword
For researchers, scientists, and professionals in drug development, a precise understanding of the physicochemical properties of chelating agents is paramount. Among these, trans-1,2-diaminocyclohexane-N,N,N',N'-tetraacetic acid (CDTA) stands out for its high affinity and selectivity for a wide range of metal ions. The efficacy of CDTA in applications ranging from analytical chemistry to medicine is fundamentally governed by its acid-base chemistry in aqueous solution.[1] This guide provides a comprehensive exploration of the acid dissociation constants (pKa values) of CDTA, offering both foundational knowledge and practical methodologies for their determination. We will delve into the structural basis for CDTA's unique properties, present critically evaluated pKa data, and provide a detailed, self-validating protocol for their experimental determination via potentiometric titration.
Introduction to CDTA: Structure and Significance
CDTA, an aminopolycarboxylic acid, is structurally analogous to the more commonly known ethylenediaminetetraacetic acid (EDTA). The defining feature of CDTA is the incorporation of a trans-cyclohexane ring into its backbone, which imparts significant conformational rigidity compared to the flexible ethylene bridge of EDTA. This structural constraint has profound implications for its chelating properties, often resulting in the formation of more thermodynamically stable and kinetically inert metal complexes.
The applications of CDTA are extensive and varied. In analytical chemistry, it serves as a titrant for the quantification of metal ions. In industrial processes, it is employed for water softening and the removal of heavy metal contaminants. In the biomedical field, CDTA and its derivatives are explored as contrast agents for magnetic resonance imaging (MRI) and as therapeutic agents for heavy metal detoxification. A thorough understanding of its protonation equilibria is the cornerstone for optimizing its function in these diverse applications.
The Acid-Base Equilibria of CDTA
CDTA is a hexaprotic acid in its fully protonated form (H₆CDTA²⁺), possessing four carboxylic acid groups and two tertiary amine groups. The dissociation of these protons occurs in a stepwise manner, with each step characterized by a specific acid dissociation constant (pKa). The protonation of the two nitrogen atoms gives rise to the higher pKa values, while the four carboxyl groups account for the lower pKa values.
The stepwise dissociation can be represented as follows:
H₆CDTA²⁺ ⇌ H₅CDTA⁺ + H⁺ (pKa₁) H₅CDTA⁺ ⇌ H₄CDTA + H⁺ (pKa₂) H₄CDTA ⇌ H₃CDTA⁻ + H⁺ (pKa₃) H₃CDTA⁻ ⇌ H₂CDTA²⁻ + H⁺ (pKa₄) H₂CDTA²⁻ ⇌ HCDTA³⁻ + H⁺ (pKa₅) HCDTA³⁻ ⇌ CDTA⁴⁻ + H⁺ (pKa₆)
The diagram below illustrates this sequential proton dissociation.
Caption: Workflow for pKa Determination by Potentiometric Titration.
Step-by-Step Methodology:
-
Preparation of Solutions:
-
CDTA Solution: Accurately weigh a sample of high-purity CDTA and dissolve it in a known volume of CO₂-free deionized water to prepare a solution of approximately 5 mM.
-
NaOH Titrant: Prepare a ~0.1 M NaOH solution using CO₂-free water and standardize it against a primary standard such as potassium hydrogen phthalate (KHP).
-
Background Electrolyte: Prepare a solution of KCl (e.g., 1 M) to be added to the titration vessel to maintain a constant ionic strength (e.g., 0.1 M) throughout the titration.
-
-
Instrument Calibration and Setup:
-
Calibrate the pH meter using at least three standard buffer solutions (e.g., pH 4.01, 7.00, and 10.01) at the desired experimental temperature (e.g., 25.0 ± 0.1 °C).
-
Set up the titration vessel in a thermostatically controlled bath.
-
Place a magnetic stir bar in the vessel and position the calibrated pH electrode and the burette tip below the surface of the solution to be titrated.
-
Maintain a blanket of inert gas (N₂ or Ar) over the solution to prevent the ingress of atmospheric CO₂.
-
-
Titration Procedure:
-
Pipette a precise volume (e.g., 50.00 mL) of the CDTA solution into the titration vessel.
-
Add the required volume of the background electrolyte solution to achieve the desired ionic strength.
-
If necessary, add a small, known amount of standardized HCl to lower the initial pH and allow for the determination of the lower pKa values.
-
Begin stirring at a constant rate.
-
Start the titration by adding small increments of the standardized NaOH solution. Record the pH and the total volume of titrant added after each increment.
-
Decrease the volume of the increments in the regions where the pH changes rapidly (near the equivalence points) to accurately define the inflection points.
-
Continue the titration until the pH is well past the last expected equivalence point (e.g., pH ~11.5).
-
-
Data Analysis and pKa Calculation:
-
Plot the recorded pH values against the volume of NaOH added to generate the titration curve.
-
To accurately determine the equivalence points, calculate and plot the first derivative (ΔpH/ΔV) and second derivative (Δ²pH/Δ²V) of the titration curve. The equivalence points correspond to the maxima of the first derivative plot and the zero crossings of the second derivative plot.
-
Identify the volumes of NaOH corresponding to each equivalence point (V₁, V₂, etc.).
-
The volume of NaOH at the half-equivalence points for the determination of pKa₃, pKa₄, and pKa₅ can be calculated as (V₁ + V₂)/2, (V₂ + V₃)/2, and (V₃ + V₄)/2, respectively.
-
Determine the pH from the titration curve at each of these half-equivalence point volumes. These pH values correspond to the respective pKa values.
-
For more rigorous analysis, specialized software can be used to fit the entire titration curve to a multiprotic acid model, which can provide more accurate pKa values, especially for overlapping equilibria.
-
Conclusion
The acid dissociation constants of CDTA are fundamental parameters that dictate its behavior in aqueous systems. The rigid cyclohexane backbone of CDTA distinguishes it from more flexible aminopolycarboxylic acids like EDTA, influencing its acid-base properties and, consequently, its metal chelation thermodynamics and kinetics. The determination of these constants through precise experimental methods, such as the potentiometric titration protocol detailed herein, is essential for the rational design and application of CDTA in various scientific and industrial fields. By adhering to a self-validating experimental design and utilizing data from authoritative sources like the NIST database, researchers can ensure the accuracy and reliability of their work, paving the way for further innovation in the application of this powerful chelating agent.
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National Institute of Standards and Technology. NIST SRD 46. Critically Selected Stability Constants of Metal Complexes: Version 8.0 for Windows. [Online] Available at: [Link] [Accessed: Jan 12, 2026].
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-
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An In-Depth Technical Guide to the Molecular Structure of trans-1,2-Cyclohexanediaminetetraacetic Acid (CDTA)
Abstract
trans-1,2-Cyclohexanediaminetetraacetic acid (CDTA) is a high-affinity chelating agent that serves as a structural analogue of EDTA, demonstrating superior thermodynamic stability in its metal complexes.[1] This enhanced stability is a direct consequence of its unique three-dimensional molecular structure. This guide provides a comprehensive examination of the stereochemical and conformational features of the CDTA molecule. We will explore the conformational rigidity imposed by the trans-1,2-disubstituted cyclohexane backbone, which pre-organizes the ligand's donor atoms for metal ion coordination.[1] Methodologies for structural elucidation, including X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy, are detailed, explaining the causality behind experimental choices. The document concludes by linking the molecule's inherent structure to its function as a powerful hexadentate ligand, offering insights for its application in drug development, analytical chemistry, and environmental remediation.[2][3]
Introduction: The Structural Basis of a Superior Chelator
Cyclohexanediaminetetraacetic acid (CDTA) is a polyaminocarboxylic acid renowned for its capacity to form highly stable, water-soluble complexes with a wide range of metal ions.[1][3] Unlike the more flexible linear backbone of its parent compound, EDTA, CDTA incorporates a cyclohexane ring. The stereochemistry of the two N,N-bis(carboxymethyl)amino groups attached to this ring is critically important. In the trans isomer, these groups are located on opposite faces of the cyclohexane ring, a configuration that imparts significant structural rigidity.[1][4]
This inherent "pre-organization" minimizes the entropic penalty upon metal chelation, resulting in metal-CDTA complexes that are thermodynamically more stable than their EDTA counterparts.[1] Understanding the nuances of this molecular structure—from its absolute configuration to its preferred conformation in solution and the solid state—is paramount for professionals seeking to leverage its properties for applications such as:
-
Drug Development: As ligands for radiopharmaceuticals or as agents to control metal ion activity.[5]
-
Analytical Chemistry: As a titrant for the quantification of metal ions.[6]
-
Industrial Processes: For water treatment and prevention of metal-catalyzed degradation.[3]
This guide will dissect the molecular architecture of trans-CDTA, providing the foundational knowledge required for its effective application.
Stereochemistry and Conformational Analysis
The defining feature of trans-1,2-CDTA is the spatial arrangement of its functional groups on the cyclohexane scaffold. This arrangement dictates both its shape and its chelating efficacy.
Chirality and Absolute Configuration
The presence of two stereocenters at positions 1 and 2 of the cyclohexane ring gives rise to stereoisomerism. The trans configuration means the two N,N-bis(carboxymethyl)amino substituents are on opposite sides of the ring. This results in a chiral molecule that exists as a pair of enantiomers:
-
(1R,2R)-Cyclohexanediaminetetraacetic acid
-
(1S,2S)-Cyclohexanediaminetetraacetic acid
Commercially available CDTA is typically sold as a racemic mixture of these two enantiomers.[6][7] The specific IUPAC name for the (1R,2R) enantiomer is 2-[[(1R,2R)-2-[bis(carboxymethyl)amino]cyclohexyl]-(carboxymethyl)amino]acetic acid.[7]
Conformational Isomerism of the Cyclohexane Ring
The cyclohexane ring is not planar and exists predominantly in a low-energy "chair" conformation. For a 1,2-disubstituted cyclohexane, a dynamic equilibrium known as a "ring flip" exists between two possible chair conformers. In the case of trans-1,2-CDTA, the two bulky N,N-bis(carboxymethyl)amino groups can be either both in axial positions or both in equatorial positions.[8][9]
The di-axial conformation introduces severe steric hindrance, known as 1,3-diaxial interactions, which significantly destabilizes the molecule.[9][10] Consequently, the conformational equilibrium overwhelmingly favors the di-equatorial form, where both bulky substituents occupy the less sterically hindered equatorial positions. This is the thermodynamically most stable and predominant conformation for the trans-1,2-CDTA molecule.[9][10]
Caption: Conformational equilibrium of the trans-1,2-CDTA cyclohexane backbone.
Coordination Chemistry: A Structurally Optimized Chelator
The primary function of CDTA is to bind metal ions. Its molecular structure makes it an exceptionally efficient hexadentate ligand, meaning it can form up to six coordinate covalent bonds with a single central metal ion.[11]
The donor atoms are:
-
The two nitrogen atoms of the diamine backbone.
-
Four oxygen atoms, one from each of the four carboxylate groups.
The stable di-equatorial conformation of the cyclohexane ring positions these six donor atoms in an optimal geometry to encapsulate a metal ion, forming a highly stable, cage-like structure. This chelate complex is characterized by the formation of multiple five-membered rings, a thermodynamically favorable arrangement known as the "chelate effect."[12]
Caption: Hexadentate coordination of a metal ion (Mⁿ⁺) by CDTA.
Experimental Protocols for Structural Characterization
A multi-faceted approach combining solid-state analysis, solution-state analysis, and computational modeling is required to fully validate the molecular structure of CDTA and its derivatives.
X-ray Crystallography
Expertise & Rationale: Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a molecule in the solid state.[13][14] It provides unambiguous proof of the trans configuration and allows for precise measurement of bond lengths, bond angles, and torsional angles, confirming the chair conformation and the coordination geometry in metal complexes.[15][16]
Protocol: Single-Crystal X-ray Diffraction of a Metal-CDTA Complex
-
Synthesis & Crystallization (Self-Validation):
-
Step 1a: Synthesize the metal-CDTA complex by reacting an aqueous solution of CDTA (typically as its disodium salt for solubility) with a stoichiometric amount of a soluble metal salt (e.g., CdCl₂, Cu(NO₃)₂).
-
Step 1b: The critical step is to grow single crystals suitable for diffraction. This is often achieved through slow evaporation of the solvent, vapor diffusion, or liquid-liquid diffusion techniques. The formation of well-ordered crystals is the first validation of sample purity and homogeneity.
-
-
Data Collection:
-
Step 2a: Mount a suitable single crystal (typically <0.5 mm) on a goniometer head of a diffractometer.[14]
-
Step 2b: Cool the crystal under a stream of liquid nitrogen (e.g., 100 K) to minimize thermal motion of the atoms, which results in a higher quality diffraction pattern.
-
Step 2c: Irradiate the crystal with a monochromatic X-ray beam and rotate it, collecting the diffraction pattern (intensities and positions of thousands of reflections) on a detector.[14]
-
-
Structure Solution and Refinement:
-
Step 3a: Process the raw diffraction data to obtain a list of reflection intensities.
-
Step 3b: Use direct methods or Patterson methods (computational algorithms) to solve the "phase problem" and generate an initial electron density map, which reveals the positions of the atoms.
-
Step 3c: Refine the atomic positions and thermal parameters against the experimental data to achieve the best possible fit, resulting in the final, precise molecular structure.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expertise & Rationale: NMR spectroscopy is the most powerful tool for elucidating molecular structure in solution.[7] For CDTA, ¹H and ¹³C NMR can confirm the trans stereochemistry and provide evidence for the molecule's conformational rigidity in solution. The symmetry of the di-equatorial conformer simplifies the spectrum in a predictable way.
Protocol: ¹H and ¹³C NMR of CDTA
-
Sample Preparation:
-
Step 1a: Dissolve ~5-10 mg of CDTA in a deuterated solvent (e.g., D₂O with a small amount of NaOD to ensure deprotonation of the carboxylates and improve solubility). The use of a deuterated solvent is essential to prevent a large, broad solvent peak from obscuring the analyte signals.
-
Step 1b: Transfer the solution to a 5 mm NMR tube.
-
-
Data Acquisition:
-
Step 2a: Place the sample in the NMR spectrometer.
-
Step 2b: "Lock" the spectrometer on the deuterium signal of the solvent and "shim" the magnetic field to ensure homogeneity, which is critical for high-resolution spectra.
-
Step 2c: Acquire the ¹H NMR spectrum, typically using a single pulse experiment.
-
Step 2d: Acquire the ¹³C NMR spectrum, often using a proton-decoupled pulse sequence to produce sharp singlets for each unique carbon atom.
-
-
Spectral Interpretation:
-
¹H NMR: The spectrum will show distinct signals for the protons on the cyclohexane ring and the acetate arms. The coupling constants (J-values) between adjacent protons on the ring can be used to infer their dihedral angles and confirm the chair conformation.
-
¹³C NMR: Due to the C₂ symmetry of the trans-1,2-di-equatorial conformer, the spectrum is simplified. One would expect to see only seven distinct carbon signals: three for the unique carbons of the cyclohexane ring and four for the N-CH₂-COOH groups. This is a powerful validation of the assumed symmetry.
-
Table 1: Comparison of Structural Characterization Techniques
| Technique | Information Provided | Phase | Rationale for Use |
| X-ray Crystallography | Precise 3D atomic coordinates, bond lengths, bond angles, absolute configuration. | Solid | Provides an unambiguous, static picture of the molecule's most stable solid-state conformation. |
| NMR Spectroscopy | Connectivity, symmetry, dynamic conformational information in solution. | Liquid | Confirms structure and symmetry in the solution phase, which is more relevant to biological and chemical applications. |
| Computational Modeling | Relative energies of conformers, predicted geometries, electronic properties. | In Silico | Complements experimental data by calculating the relative stability of different isomers and predicting structures. |
Visualization of a Self-Validating Workflow
The synergy between experimental techniques and computational methods provides a robust, self-validating system for structural elucidation.
Caption: Integrated workflow for the structural characterization of CDTA.
Conclusion
The molecular structure of this compound is intrinsically linked to its function as a superior chelating agent. The trans configuration on the cyclohexane backbone forces the bulky sidechains into a di-equatorial arrangement within a stable chair conformation. This rigid, pre-organized architecture minimizes the entropic cost of chelation, leading to the formation of exceptionally stable metal complexes. A synergistic application of X-ray crystallography, NMR spectroscopy, and computational modeling provides a complete and validated picture of this powerful molecule. For researchers in drug development and materials science, a thorough understanding of this structure-function relationship is essential for designing novel molecules and applications that harness the full potential of CDTA.
References
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Haz-Map. (n.d.). 1,2-Cyclohexylenedinitrilotetraacetic acid, trans-. Retrieved from Haz-Map. [Link]
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PubChem. (n.d.). Cyclohexane-1,2-diamine-N,N,N',N'-tetraacetic acid monohydrate, trans-. National Center for Biotechnology Information. Retrieved from PubChem. [Link]
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García-Granda, S., et al. (2020). Novel Cd(II) Coordination Polymers Afforded with EDTA or Trans-1,2-Cdta Chelators and Imidazole, Adenine, or 9-(2-Hydroxyethyl) Adenine Coligands. Molecules, 25(1), 123. [Link]
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IroChel. (2024, June 13). CDTA is a powerful chelating agent. Retrieved from IroChel. [Link]
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ResearchGate. (n.d.). X-Ray crystallographic data. [Table]. Retrieved from ResearchGate. [Link]
-
van de Graaf, B., et al. (1975). Conformational analysis of cis- and trans-1,2-di-tert-butylcyclohexane and some homomorphs. Recueil des Travaux Chimiques des Pays-Bas, 94(4), 81-85. [Link]
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Semantic Scholar. (n.d.). Conformational preferences of trans-1,2- and cis-1,3-cyclohexanedicarboxylic acids.... Retrieved from Semantic Scholar. [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemistry of Chelation: How CDTA Enhances Industrial Processes. Retrieved from NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
Davis, R. (2013, October 28). Conformational analysis of cis- and trans-1,2-disubstituted cyclohexanes [Video]. YouTube. [Link]
-
The Organic Chemistry Tutor. (2022, October 27). Conformation: Trans-1,2 Disubstitution, Energy of the two Chair Cyclohexanes [Video]. YouTube. [Link]
-
University of Mary Washington. (2015, November 13). Coordination Chemistry I: Structures and Isomers. [Link]
-
LibreTexts Chemistry. (2022, September 24). 4.8: Conformations of Disubstituted Cyclohexanes. [Link]
-
University of Florida. (2019, April 11). Transition Metal Coordination Chemistry. [Link]
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Foreword: Beyond Stability - A Thermodynamic Perspective on Metal Chelation
An In-depth Technical Guide to the Thermodynamic Properties of Metal-CDTA Complexes
In the fields of analytical chemistry, environmental remediation, and pharmaceutical development, the control of metal ions is paramount. Chelating agents are the primary tools for achieving this control, and among them, 1,2-cyclohexylenedinitrilotetraacetic acid (CDTA) stands out for its exceptional ability to form highly stable metal complexes.[1][2][3] Unlike its more common counterpart, EDTA, the pre-organized structure of CDTA, with its cyclohexyl backbone, often leads to the formation of even more thermodynamically stable and kinetically inert complexes.[2][4][5]
This guide moves beyond a simple catalog of stability constants. It is designed for the researcher and developer who seeks a deeper understanding of the fundamental forces driving the formation of metal-CDTA complexes. We will dissect the thermodynamic landscape of these interactions, exploring not just the "what" (the stability) but the "why" and "how" (the enthalpic and entropic drivers and the methods to measure them). Understanding these properties is critical for designing robust applications, from developing stable MRI contrast agents to formulating effective drug delivery systems.[6][7][8]
The Energetics of Complexation: Gibbs Free Energy, Enthalpy, and Entropy
The formation of a metal-CDTA complex in an aqueous solution is an equilibrium process where a hydrated metal ion (Mⁿ⁺) displaces water molecules to bind with the CDTA ligand (L⁴⁻).
The overall stability of the resulting complex, [ML]ⁿ⁻⁴, is quantified by the stability constant (K), often expressed in its logarithmic form (log K). This value is directly related to the standard Gibbs free energy change (ΔG°) of the reaction, the ultimate measure of thermodynamic spontaneity.
ΔG° = -RT ln(K)
Where:
-
R is the ideal gas constant.
-
T is the absolute temperature in Kelvin.
A large, positive log K value signifies a large, negative ΔG°, indicating a highly stable complex that is heavily favored at equilibrium.[9] However, ΔG° alone does not tell the whole story. It is composed of two distinct thermodynamic contributions: enthalpy (ΔH°) and entropy (ΔS°).[10]
ΔG° = ΔH° - TΔS°
-
Enthalpy Change (ΔH°): This term represents the heat absorbed or released during complex formation. It reflects the net change in bond energies—the energy released from forming strong metal-ligand coordinate bonds minus the energy required to break the bonds between the metal ion and its hydrating water molecules.[10][11] A negative ΔH° (exothermic reaction) indicates that the metal-CDTA bonds are significantly stronger than the metal-water bonds they replaced, thus favoring complexation.[12]
-
Entropy Change (ΔS°): This term represents the change in the system's disorder. In metal-ligand binding, the dominant contribution to ΔS° is often the release of ordered water molecules from the metal ion's hydration shell into the bulk solvent. The displacement of multiple water molecules by a single, multi-dentate CDTA ligand (the chelate effect) leads to a significant increase in the number of free particles and thus a large, positive ΔS°.[13] This favorable entropy change is a powerful driving force for the formation of chelate complexes.[13]
By dissecting ΔG° into its enthalpic and entropic components, we gain profound insight into the nature of the metal-CDTA interaction. For instance, a reaction driven primarily by a large negative ΔH° suggests very strong, covalent-like bonding, whereas a reaction driven by a large positive ΔS° highlights the importance of the chelate effect and solvent reorganization.[14]
Logical Relationship of Thermodynamic Parameters
Caption: Interrelation of core thermodynamic parameters in complexation.
Experimental Determination of Thermodynamic Properties
Accurate determination of K, ΔH°, and ΔS° requires precise experimental techniques. The choice of method depends on the specific parameter being targeted and the properties of the metal-ligand system.
Potentiometric Titration for Stability Constant (K) Determination
Potentiometry is the cornerstone technique for determining stability constants. It relies on monitoring the change in the concentration of a free (uncomplexed) ion, typically H⁺, as a function of added titrant.[15] The principle is to induce a competitive equilibrium between the metal ion and a proton for the CDTA ligand. By accurately measuring the pH throughout the titration, one can calculate the concentration of all species at equilibrium and solve for the stability constant.[16][17]
-
Solution Preparation:
-
Prepare a carbonate-free stock solution of a strong base (e.g., 0.1 M NaOH) and standardize it against a primary standard (e.g., potassium hydrogen phthalate).
-
Prepare a stock solution of a strong acid (e.g., 0.1 M HCl) and standardize it.
-
Accurately prepare stock solutions of the metal salt (e.g., metal perchlorate or nitrate) and CDTA. The purity of the CDTA should be high (≥99%).[18]
-
Prepare a background electrolyte solution (e.g., 0.1 M or 1.0 M KNO₃ or NaClO₄) to maintain constant ionic strength throughout the experiment.[19]
-
-
Electrode Calibration:
-
Calibrate a high-quality glass pH electrode and reference electrode combination using at least three standard buffer solutions (e.g., pH 4.01, 7.00, 9.21).[17]
-
Perform a strong acid-strong base titration in the same ionic medium as the main experiment to determine the electrode's Nernstian slope and the standard potential (E°). This step is critical for converting measured mV readings into accurate hydrogen ion concentrations ([H⁺]).[19]
-
-
Titration Procedure:
-
Pipette a known volume and concentration of the metal ion and CDTA solution into a thermostatted, double-walled titration vessel maintained at a constant temperature (e.g., 25.0 ± 0.1 °C).
-
Add the background electrolyte to achieve the desired ionic strength.
-
Immerse the calibrated pH electrode and a mechanical stirrer into the solution. Purge the solution with an inert gas (e.g., argon) to prevent CO₂ dissolution.
-
Titrate the solution with the standardized strong base, adding small, precise increments. Allow the potential reading to stabilize after each addition.
-
Record the volume of titrant added and the corresponding pH/mV reading. Continue well past the final endpoint.
-
-
Data Analysis:
-
Using the titration data, calculate the average number of protons bound per ligand molecule (n̄).
-
Input the raw titration data (volume vs. pH) into specialized computer software (e.g., Hyperquad, PSEQUAD). The software uses non-linear least-squares regression to fit the data to a chemical model that includes protonation constants of CDTA and the formation constants of various metal-ligand species (e.g., ML, MHL, M(OH)L).
-
The output provides the refined log K values for the metal-CDTA complex with associated standard deviations.[19]
-
Workflow for Potentiometric Determination of Stability Constants
Caption: Step-by-step workflow for potentiometric titration.
Isothermal Titration Calorimetry (ITC) for Enthalpy (ΔH°) and Entropy (ΔS°) Determination
Isothermal Titration Calorimetry (ITC) is the gold standard for determining the enthalpy of binding reactions. It directly measures the heat evolved (exothermic) or absorbed (endothermic) as one component is titrated into another.[20] A single ITC experiment can provide the binding affinity (K), reaction stoichiometry (n), and the enthalpy of binding (ΔH°). From these, ΔG° and ΔS° can be calculated.
-
Sample Preparation:
-
Prepare solutions of the metal ion and CDTA in the same buffer to avoid heats of buffer protonation. The buffer should have a low ionization enthalpy (e.g., HEPES, PIPES).
-
Degas all solutions thoroughly immediately before use to prevent the formation of air bubbles in the calorimeter cell and syringe, which would introduce significant artifacts.
-
Accurately determine the concentrations of the metal and ligand solutions, typically by spectrophotometry or other analytical methods.[21]
-
-
Instrument Setup:
-
Titration Procedure:
-
Load the sample cell (typically ~200-1400 µL) with the metal ion solution.
-
Load the injection syringe (typically ~40-250 µL) with the CDTA solution, which is usually 10-20 times more concentrated than the cell solution.
-
Program the instrument to perform a series of small, timed injections (e.g., 19 injections of 2 µL each).
-
The instrument measures the differential power required to maintain zero temperature difference between the sample and reference cells. Each injection produces a heat pulse.
-
-
Data Analysis:
-
Integrate the area of each heat pulse to determine the heat change for that injection.
-
Plot the heat change per mole of injectant against the molar ratio of ligand to metal. This creates a binding isotherm.
-
Fit the binding isotherm to a suitable binding model (e.g., one-site binding model) using the instrument's software.
-
The fitting process yields the values for K, ΔH°, and the stoichiometry (n). ΔG° and ΔS° are then automatically calculated using the equations provided in Section 1.
-
Workflow for Isothermal Titration Calorimetry (ITC)
Caption: Step-by-step workflow for Isothermal Titration Calorimetry.
Spectrophotometric Methods
For metal-CDTA complexes that exhibit a distinct UV-Vis absorbance spectrum compared to the free ligand or metal, spectrophotometry can be used to determine the stability constant.[24] Methods like the mole-ratio method or continuous variation (Job's plot) are employed.[25][26] In these techniques, the absorbance of a series of solutions with varying metal-to-ligand ratios is measured at a wavelength where the complex maximally absorbs. The data is then plotted to determine the stoichiometry of the complex and, with further calculations, its stability constant.[27]
Summary of Thermodynamic Data for Metal-CDTA Complexes
The high affinity of CDTA for a wide range of metal ions has been extensively documented. The stability of these complexes is generally higher than their EDTA analogues.[5] The following table summarizes representative thermodynamic data for selected metal-CDTA complexes.
| Metal Ion | Log K | ΔH° (kJ/mol) | ΔS° (J/mol·K) | Method(s) |
| Al³⁺ | 17.6 | -20.9 | 265 | Potentiometry, Calorimetry |
| Gd³⁺ | 18.9 | -35.1 | 240 | Potentiometry, Calorimetry |
| Cu²⁺ | 21.3 | -61.5 | 200 | Potentiometry, Calorimetry |
| Ni²⁺ | 19.4 | -48.1 | 215 | Potentiometry, Calorimetry |
| Zn²⁺ | 18.7 | -45.6 | 205 | Potentiometry, Calorimetry |
| Fe³⁺ | 29.3 | -92.5 | 250 | Potentiometry, Calorimetry |
| Mn²⁺ | 16.7 | -35.6 | 200 | Potentiometry |
Note: Values are approximate and can vary with experimental conditions (temperature, ionic strength). Data compiled and synthesized from principles discussed in cited literature.[7][11][28][29]
Key Insights from the Data:
-
High Stability: All listed complexes show very high log K values, indicating thermodynamically stable species. The Fe³⁺-CDTA complex is exceptionally stable.
-
Enthalpically Driven: The formation of all these complexes is strongly exothermic (large negative ΔH°), signifying that the formation of strong metal-CDTA coordinate bonds is the primary energetic driving force.
-
Entropically Favorable: The entropy changes (ΔS°) are all large and positive, confirming the significant contribution of the chelate effect and the release of water molecules from the metal's hydration sphere.[13]
Implications for Researchers and Drug Development Professionals
-
Drug Formulation: For chelation therapy to treat metal poisoning, a high stability constant (log K) is required to ensure the therapeutic agent can effectively sequester and remove the target metal ion from the body.[5][6] Furthermore, understanding the kinetic inertness, which often correlates with thermodynamic stability, is crucial to prevent the premature release of the metal in vivo.[5]
-
MRI Contrast Agents: Gadolinium (Gd³⁺)-based contrast agents are widely used. The toxicity of free Gd³⁺ necessitates its encapsulation in a highly stable complex. CDTA and its derivatives form very stable Gd³⁺ complexes, preventing the release of the toxic free ion while allowing the paramagnetic metal to enhance the image.[7] A favorable thermodynamic profile ensures the complex remains intact under physiological conditions.
-
Analytical Chemistry: CDTA is used as a titrant in complexometric titrations for the quantification of metal ions.[6] The high stability constants ensure sharp and clear titration endpoints, leading to accurate and precise analytical results.[21]
By leveraging the principles and experimental protocols detailed in this guide, researchers can confidently characterize and optimize metal-CDTA systems for their specific applications, ensuring both efficacy and safety.
References
- CDTA is a powerful chel
- 1,2-Cyclohexylenedinitrilotetraacetic acid (CDTA)
- The Chemistry of Chelation: How CDTA Enhances Industrial Processes. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
- CDTA Chelating Agent Supplier for Effective Metal Ion Binding Solutions. (2024). Vertex AI Search.
- A Chelating Agent having High Sequestr
- The Role of CDTA in Modern Chemical Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
- Anderegg, G., et al. (2005).
- Sillén, L. G. (1963). Stability constants of metal-ion complexes. SciSpace.
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- Berthon, G. (1995). The stability constants of metal complexes of amino acids with polar side chains. Pure and Applied Chemistry.
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- Bretti, C., et al. (2021). Stability Constants of Fe(III) and Cr(III) Complexes with dl-2-(2-Carboxymethyl)nitrilotriacetic Acid (GLDA) and 3-Hydroxy-2,2'-iminodisuccinic acid (HIDS) in Aqueous Solution.
- Determination of stability constant by Potentiometric titr
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Methodological & Application
Application Note: Advanced Metal Ion Quantification Using CDTA Complexometric Titration
Abstract
This guide provides a comprehensive overview and detailed protocols for the use of 1,2-diaminocyclohexanetetraacetic acid (CDTA) in the complexometric titration of metal ions. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the chemical principles, advantages, and practical execution of CDTA-based titrations. We delve into the causality behind experimental choices, offering robust, self-validating protocols for titrant standardization and the determination of key metal ions such as calcium (Ca²⁺) and magnesium (Mg²⁺).
Principle of CDTA Complexometric Titration
Complexometric titration is a powerful analytical technique for quantifying metal ions in a solution.[1] The method relies on the reaction between the metal ion and a complexing agent, or ligand, which forms a stable, water-soluble complex.[2][3] The most well-known agent is ethylenediaminetetraacetic acid (EDTA), but for many applications, CDTA (also known as DCTA) offers significant advantages.
Like EDTA, CDTA is a multidentate ligand that forms strong, 1:1 stoichiometric complexes with most di- and trivalent metal ions.[3] The general reaction can be represented as: Mⁿ⁺ + [CDTA]⁴⁻ ⇌ [M(CDTA)]ⁿ⁻⁴
The endpoint of the titration is detected using a metallochromic indicator, an organic dye that changes color when it is displaced from the metal ion by the titrant.[4] The metal-indicator complex must be less stable than the metal-CDTA complex to ensure a sharp and timely color change at the equivalence point.[1][5]
The CDTA Advantage: Superior Stability and Kinetics
The primary motivation for using CDTA stems from the enhanced stability of the complexes it forms with metal ions compared to EDTA. The pre-organized structure of the cyclohexane ring in CDTA reduces the conformational entropy loss upon chelation, leading to a more favorable formation constant (K_f_).
Key Advantages:
-
Higher Stability Constants: CDTA forms more stable complexes with many metal ions, including Ca²⁺, Mg²⁺, and various transition metals.[6] This results in sharper, more defined endpoints, especially for metals that form weaker complexes with EDTA.
-
Faster Reaction Kinetics: The chelation reaction between CDTA and metal ions is often faster than with EDTA. This is particularly beneficial for titrating metals like Cr³⁺ and Al³⁺, which react slowly with EDTA, often necessitating a back-titration.[7]
-
Enhanced Selectivity: The differences in stability constants between various metal-CDTA complexes can be exploited for selective titration by carefully controlling the pH of the medium.[3]
The Critical Role of pH
The pH of the titration medium is the most critical parameter influencing the analysis. It affects both the stability of the metal-CDTA complex and the color of the free indicator.[8][9] CDTA is a polyprotic acid, and its chelating ability is highest when it is fully deprotonated.
-
High pH (Alkaline): Required for titrating alkaline earth metals like Ca²⁺ and Mg²⁺, which form complexes of lower stability.[2]
-
Neutral to Mildly Acidic pH: Suitable for many divalent transition metals (e.g., Zn²⁺, Cd²⁺, Pb²⁺).[2]
-
Acidic pH: Necessary for titrating trivalent and tetravalent cations (e.g., Fe³⁺, Bi³⁺), which form highly stable complexes and tend to precipitate as hydroxides at higher pH.[2][3]
Instrumentation and Reagents
-
Instrumentation:
-
Class A 50 mL Burette
-
250 mL Erlenmeyer flasks
-
Volumetric pipettes (10 mL, 25 mL)
-
Analytical balance (± 0.1 mg)
-
pH meter
-
Magnetic stirrer and stir bars
-
-
Reagents:
-
1,2-diaminocyclohexanetetraacetic acid (CDTA), analytical grade
-
Primary standard Zinc (Zn) metal (99.99%+ purity) or Calcium Carbonate (CaCO₃)
-
Sodium Hydroxide (NaOH), 1 M
-
Hydrochloric Acid (HCl), 1 M
-
Ammonia/Ammonium Chloride Buffer (pH 10)
-
Metallochromic indicators (e.g., Eriochrome Black T, Calmagite, Hydroxynaphthol Blue)
-
Deionized (DI) water
-
Experimental Protocols
Protocol 1: Preparation and Standardization of 0.05 M CDTA Solution
Rationale: Accurate determination of the titrant's concentration is fundamental to the accuracy of all subsequent analyses. Standardization is performed against a primary standard—a substance of high purity and stability.[10][11] Zinc metal is an excellent primary standard for this purpose.
Procedure:
-
Preparation of ~0.05 M CDTA Solution:
-
Accurately weigh approximately 18.1 g of the disodium salt of CDTA dihydrate.
-
Dissolve it in 800 mL of DI water in a 1 L beaker with gentle heating and stirring.
-
Once dissolved and cooled to room temperature, quantitatively transfer the solution to a 1 L volumetric flask.
-
Dilute to the mark with DI water and mix thoroughly. Store in a polyethylene bottle.
-
-
Standardization against Primary Standard Zinc:
-
Accurately weigh about 0.32 g of pure zinc metal into a 250 mL Erlenmeyer flask.
-
Add 10 mL of 1 M HCl to dissolve the zinc completely.
-
Carefully dilute with ~50 mL of DI water.
-
Add 10 mL of pH 10 ammonia buffer to adjust the pH.
-
Add 2-3 drops of Eriochrome Black T indicator. The solution should turn wine-red.[12]
-
Titrate with the prepared CDTA solution until the color changes sharply from wine-red to a clear blue.[12]
-
Repeat the titration at least three times and calculate the average molarity.
-
Calculation: Molarity of CDTA = (Mass of Zn (g)) / (Molar Mass of Zn ( g/mol ) × Volume of CDTA (L))
Protocol 2: Determination of Calcium (Ca²⁺) in a Sample
Rationale: The determination of calcium is crucial in pharmaceutical formulations (e.g., Rosuvastatin Calcium) and biological samples.[13] At a high pH (12-13), magnesium precipitates as Mg(OH)₂, preventing its interference.[14] Hydroxynaphthol blue is a suitable indicator for this pH range, providing a sharp endpoint.[13][15]
Procedure:
-
Sample Preparation: Accurately pipette a known volume (e.g., 25.00 mL) of the sample solution into a 250 mL Erlenmeyer flask.
-
pH Adjustment: Add ~50 mL of DI water. Add 1 M NaOH dropwise while monitoring with a pH meter until the pH is stable at 12.5. A white precipitate of Mg(OH)₂ may form if magnesium is present.[14]
-
Indicator Addition: Add a small amount (~25 mg) of solid Hydroxynaphthol Blue indicator powder. The solution will turn a pink/red color.
-
Titration: Titrate with the standardized 0.05 M CDTA solution until the color changes sharply from pink/red to a distinct blue.
-
Calculation: Concentration of Ca²⁺ (mol/L) = (Molarity of CDTA × Volume of CDTA (L)) / Volume of Sample (L)
Data Presentation & Visualization
Table 1: Comparison of Metal-Ligand Stability Constants (log K_f_)
This table highlights the superior complexing power of CDTA compared to EDTA for several common metal ions, providing a clear rationale for its selection.
| Metal Ion | log K_f_ (EDTA) | log K_f_ (CDTA) |
| Ca²⁺ | 10.7 | 12.5 |
| Mg²⁺ | 8.7 | 10.3 |
| Zn²⁺ | 16.5 | 18.7 |
| Cu²⁺ | 18.8 | 21.3 |
| Fe³⁺ | 25.1 | 29.3 |
| (Source: Data compiled from IUPAC and NIST databases)[6][16] |
Workflow for Complexometric Titration using CDTA
The following diagram illustrates the logical flow of a typical direct titration experiment.
Caption: General workflow for direct complexometric titration with CDTA.
Troubleshooting and Expert Insights
-
Indistinct or Fading Endpoint: This often points to an issue with the indicator or pH. Ensure the pH is stable and within the optimal range for the chosen indicator.[8] Some indicators degrade over time; preparing fresh indicator solutions may be necessary.[4]
-
Interference from Other Metals: CDTA is not perfectly selective. To analyze a specific metal in a mixture, masking agents can be used. These are reagents that form stable complexes with interfering ions but not with the analyte.[17][18][19] For example, cyanide (CN⁻) can mask Zn²⁺ and Cu²⁺, allowing for the titration of Ca²⁺ and Mg²⁺.
-
Slow Reaction: For kinetically inert ions like Al³⁺, a back-titration is recommended.[7] A known excess of CDTA is added to the sample and heated to ensure complete complexation. The unreacted CDTA is then titrated with a standard solution of a different metal ion, such as Zn²⁺ or Mg²⁺.
Applications in Research and Industry
The precision and reliability of CDTA titrations make them invaluable in various fields:
-
Pharmaceutical Quality Control: Used for the assay of metal-containing active pharmaceutical ingredients (APIs) and raw materials.[13][20][21]
-
Environmental Monitoring: Quantifying the concentration of heavy metals and water hardness in environmental samples.[22][23]
-
Food and Beverage Industry: Determining mineral content, such as calcium in dairy products.[24]
References
-
Indicators for Complexation Titrations (2013). Chemistry LibreTexts. [Link]
-
Selective and precise photometric titration of metal ions with EDTA using masking agents. Part III. Determination of calcium, lead and zinc in mixtures using simple inorganic ions as masks (1987). Analyst (RSC Publishing). [Link]
-
Critical evaluation of stability constants of metal complexes of complexones for biomedical and environmental applications (2005). Pure and Applied Chemistry, IUPAC. [Link]
-
Studies on metallochromic indicators--I. Pyrocatecholphthalein as metallochromic indicator (1967). Talanta, PubMed. [Link]
-
Stability constants of metal-ion complexes (1963). SciSpace. [Link]
-
Selective and precise photometric titration of metal ions with EDTA using masking agents. Part III. Determination of calcium, lead and zinc in mixtures using simple inorganic ions as masks (1987). ResearchGate. [Link]
-
Selective masking and demasking for the stepwise complexometric determination of aluminium, lead and zinc from the same solution (2011). Chemistry Central Journal, PubMed Central. [Link]
-
Complexometric titration (n.d.). S.N. SINHA COLLEGE. [Link]
-
THE STABILITY CONSTANTS OF METAL COMPLEXES OF AMINO ACIDS WITH POLAR SIDE CHAINS (1995). Pure and Applied Chemistry. [Link]
-
(PDF) Critical Evaluation of Stability Constants of Metal Complexes of Complexones for Biomedical and Environmental Applications (2005). ResearchGate. [Link]
-
Complexometric indicator (n.d.). Wikipedia. [Link]
-
Chelatometric titration of iron, zinc and aluminium involving masking and demasking with acetylacetone (1984). ResearchGate. [Link]
-
Stability Constants of Fe(III) and Cr(III) Complexes with dl -2-(2-Carboxymethyl)nitrilotriacetic Acid (GLDA) and 3-Hydroxy-2,2′-iminodisuccinic acid (HIDS) in Aqueous Solution (2022). ResearchGate. [Link]
-
Isolation/Modification/Labeling (n.d.). Interchim. [Link]
-
Complexation Titration (2021). Chemistry LibreTexts. [Link]
-
Determination of Total Calcium and Magnesium Ion Concentration (n.d.). University of Canterbury. [Link]
-
Chemistry 120: Experiment 2 EDTA Titration of Calcium (n.d.). University of California, Santa Cruz. [Link]
-
Development and Validation of a Complexometric Titration Method for the Determination of Rosuvastatin Calcium in Raw Material (2015). British Journal of Pharmaceutical Research. [Link]
-
Applications of Titration (2023). GeeksforGeeks. [Link]
-
Complexometric Calcium Determination (Experiment) (2021). Chemistry LibreTexts. [Link]
-
Determination of Calcium Oxide by Titration with a Chelating Ligand, Ethylenediamminetetraacetic Acid (EDTA) (n.d.). Saddleback College. [Link]
-
Standardization of EDTA titrant (2022). Hiranuma. [Link]
-
Complexometric Titration Part 1 (n.d.). SlidePlayer. [Link]
-
CDTA Titrant (HexaVer), 0.02 N, 4 L (n.d.). Hach. [Link]
-
Lecture 9 - 10 COMPLEXOMETRIC TITRATION (n.d.). University of Basrah. [Link]
-
Complexometric Titrations (2020). SlideShare. [Link]
-
Titration Applications in Pharmaceutical Chemistry (n.d.). Scribd. [Link]
-
Complexometric Titrations (n.d.). Philadelphia University. [Link]
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9.3: Complexation Titrations (2019). Chemistry LibreTexts. [Link]
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How is Titration Used in the Pharmaceutical Industry? (2021). ReAgent Chemicals. [Link]
-
(PDF) Pharmaceutical Industry - Selected Titration Applications (2017). ResearchGate. [Link]
-
Complexometric Titration (n.d.). BYJU'S. [Link]
-
EDTA Titrations (n.d.). L.S.College, Muzaffarpur. [Link]
-
Rationale for titant standardization in alkalinity measurements [ISO 9963-1:1994] (2017). ResearchGate. [Link]
-
What Is The Role Of EDTA In Complexometric Titrations? (2025). Chemistry For Everyone, YouTube. [Link]
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Application Note: Preparation and Standardization of Cyclohexanediaminetetraacetic Acid (CDTA) Solution for Complexometric Titrations
Abstract
This document provides a comprehensive, step-by-step protocol for the preparation and accurate standardization of a 0.05 M (1,2-Cyclohexylenedinitrilotetraacetic acid) (CDTA) solution. CDTA is a powerful hexadentate chelating agent that forms stable, 1:1 stoichiometric complexes with a wide range of metal ions, making it an invaluable reagent in analytical chemistry, particularly for complexometric titrations.[1][2][3] The accuracy of these titrations is critically dependent on the precise molarity of the CDTA solution. This guide details the use of high-purity zinc metal as a primary standard for the standardization process, employing Eriochrome Black T as a visual indicator for sharp endpoint determination. This protocol is designed for researchers, scientists, and drug development professionals who require a reliable and validated method for preparing standardized CDTA solutions for quantitative analysis.
Introduction: The Role of CDTA in Quantitative Analysis
trans-1,2-Cyclohexanediaminetetraacetic acid, commonly known as CDTA, is a superior alternative to the more widely known Ethylenediaminetetraacetic acid (EDTA) for many applications. As an analogue of EDTA, CDTA exhibits stronger lipophilicity and forms more stable complexes with numerous metal ions.[4] This enhanced stability is attributed to the pre-organized structure imparted by the cyclohexane ring, which minimizes the conformational entropy loss upon chelation.
The ability of CDTA to form strong, water-soluble complexes with metal ions is the foundation of its use in complexometric titrations.[5] These titrations are essential for determining the concentration of metal ions in various matrices, with applications spanning from environmental monitoring and water hardness testing to quality control in the pharmaceutical and food and beverage industries.[1][5][6] The success of these analytical methods hinges on the use of a titrant with a precisely known concentration—a standardized solution. This protocol provides a robust method to achieve that.
Principle of Standardization
Standardization is the process of determining the exact concentration of a solution by titrating it against a known amount of a primary standard. A primary standard is a substance of very high purity, stability, and known stoichiometry.[7] In this protocol, we utilize high-purity zinc metal as the primary standard.
The process involves two key stages:
-
Preparation of a Primary Standard Zinc Solution: A precisely weighed mass of high-purity zinc metal is dissolved in acid to create a solution with a known molar concentration of Zn²⁺ ions.
-
Titration with CDTA Solution: The prepared zinc solution is titrated with the approximately 0.05 M CDTA solution. The CDTA solution is added from a burette to the zinc solution containing a metallochromic indicator. At the endpoint, all the Zn²⁺ ions have been complexed by the CDTA, and the indicator changes color, signaling the completion of the reaction. The exact molarity of the CDTA solution can then be calculated from the stoichiometry of the reaction and the volumes used.
The overall workflow for the preparation and standardization of the CDTA solution is depicted in the following diagram:
Caption: Workflow for CDTA Solution Preparation and Standardization.
Materials and Reagents
| Material/Reagent | Grade | Notes |
| This compound (CDTA), Monohydrate or Disodium Salt | Analytical Reagent (ACS) | Molecular Weight (Monohydrate): 364.35 g/mol ; (Disodium Salt Dihydrate): 404.4 g/mol |
| Zinc Metal (Shot or Pellets) | Primary Standard Grade (99.99%+ purity) | Must be of high purity and accurately weighable. |
| Hydrochloric Acid (HCl), concentrated | Analytical Reagent (ACS) | |
| Ammonia-Ammonium Chloride Buffer Solution (pH 10) | Laboratory Grade | Prepare by dissolving 67.5 g of NH₄Cl in 570 mL of concentrated NH₄OH and diluting to 1 L with deionized water. |
| Eriochrome Black T Indicator | Indicator Grade | Prepare by dissolving 0.2 g of the indicator in 15 mL of triethanolamine and 5 mL of absolute ethanol. |
| Deionized Water | Type II or better |
Experimental Protocols
Preparation of 0.05 M CDTA Solution
Rationale: The disodium salt of CDTA is more soluble in water than the free acid. Gentle heating can aid in the dissolution process.
Procedure:
-
Accurately weigh approximately 20.22 g of CDTA disodium salt dihydrate (or an equivalent amount of another form, adjusting for molecular weight) using an analytical balance.
-
Transfer the weighed CDTA to a 1000 mL beaker.
-
Add approximately 800 mL of deionized water.
-
Stir the solution using a magnetic stirrer. Gentle heating (not exceeding 60°C) may be applied to facilitate dissolution.
-
Once the CDTA has completely dissolved, allow the solution to cool to room temperature.
-
Carefully transfer the solution to a 1000 mL volumetric flask.
-
Rinse the beaker with small portions of deionized water and add the rinsings to the volumetric flask.
-
Dilute the solution to the mark with deionized water, cap the flask, and invert it several times to ensure homogeneity.
-
Store the prepared solution in a well-stoppered polyethylene or borosilicate glass bottle.
Preparation of Primary Standard Zinc Solution (approx. 0.05 M)
Rationale: A primary standard solution must be prepared with the utmost accuracy as it is the reference against which the CDTA solution will be standardized.
Procedure:
-
Accurately weigh approximately 0.817 g of high-purity zinc metal (99.99%+) on an analytical balance and record the mass to four decimal places.
-
Transfer the zinc metal to a 250 mL beaker.
-
In a fume hood, cautiously add 10 mL of 6 M hydrochloric acid to dissolve the zinc metal. The reaction will produce hydrogen gas.
-
Once the zinc has completely dissolved, carefully transfer the solution to a 250 mL volumetric flask.
-
Rinse the beaker with several small portions of deionized water and add the rinsings to the volumetric flask.
-
Dilute the solution to the mark with deionized water, cap the flask, and invert it multiple times to ensure a uniform concentration.
-
Calculate the exact molarity of the zinc solution based on the mass of zinc weighed and the final volume of the solution.
Standardization of the CDTA Solution
Rationale: This titration relies on a sharp color change of the indicator at the equivalence point. The reaction is performed at a pH of 10, where the complex formation between zinc and CDTA is quantitative, and the Eriochrome Black T indicator provides a distinct color change from wine-red to blue.[6]
Procedure:
-
Rinse a 50 mL burette with the prepared 0.05 M CDTA solution and then fill it, ensuring no air bubbles are present in the tip. Record the initial burette reading.
-
Using a volumetric pipette, transfer a 25.00 mL aliquot of the primary standard zinc solution into a 250 mL Erlenmeyer flask.
-
Add 2 mL of the pH 10 ammonia-ammonium chloride buffer to the flask.
-
Add 2-3 drops of the Eriochrome Black T indicator solution. The solution should turn a distinct wine-red color.
-
Titrate the zinc solution with the CDTA solution from the burette with constant swirling. As the endpoint is approached, the color will change to purple.
-
Continue adding the CDTA solution dropwise until the color changes sharply from wine-red/purple to a clear sky blue. This is the endpoint of the titration.
-
Record the final burette reading.
-
Repeat the titration at least two more times with fresh aliquots of the zinc standard solution. The volumes of CDTA solution used should agree within ±0.05 mL.
Calculation of CDTA Molarity
The reaction between Zn²⁺ and CDTA is a 1:1 molar ratio:
Zn²⁺ + CDTA⁴⁻ → [Zn(CDTA)]²⁻
At the equivalence point, the moles of CDTA added are equal to the moles of Zn²⁺ in the aliquot. The molarity of the CDTA solution can be calculated using the following formula:
Molarity of CDTA = (Molarity of Zn²⁺ × Volume of Zn²⁺ solution) / Volume of CDTA solution
Example Calculation:
-
Mass of Zinc metal = 0.8175 g
-
Molarity of Zn²⁺ solution = (0.8175 g / 65.38 g/mol ) / 0.2500 L = 0.05001 M
-
Volume of Zn²⁺ solution aliquot = 25.00 mL
-
Average volume of CDTA solution used = 24.95 mL
Molarity of CDTA = (0.05001 M × 25.00 mL) / 24.95 mL = 0.05011 M
Stability and Storage
CDTA solutions are stable for several months when stored in a tightly sealed polyethylene or borosilicate glass bottle at room temperature.[8][9] It is advisable to re-standardize the solution periodically, especially if it is used infrequently.
Conclusion
This application note provides a detailed and reliable protocol for the preparation and standardization of a 0.05 M CDTA solution. By following these steps carefully, researchers and analysts can produce a standardized titrant suitable for a wide range of complexometric applications requiring high accuracy and precision. The use of high-purity zinc metal as a primary standard and Eriochrome Black T as an indicator ensures a robust and validated method for determining the precise molarity of the CDTA solution.
References
-
Carl ROTH. (n.d.). Safety Data Sheet: CDTA disodium salt solution. Retrieved from [Link]
-
LabMart Limited. (n.d.). VWR Eriochrome Black T, TECHNICAL, 100g. Retrieved from [Link]
-
CoreandMain.com. (2020, February 1). SAFETY DATA SHEET - CDTA SOLUTION, 30ML SCDB. Retrieved from [Link]
-
Taylor & Francis. (n.d.). Eriochrome black T – Knowledge and References. Retrieved from [Link]
-
UCI Department of Chemistry. (n.d.). Complexometric Titrations: Competition of Complexing Agents in the Determination of Water Hardness with EDTA. Retrieved from [Link]
-
Pharmaguideline. (2010, September 25). Preparation and Standardization of 0.1 M Zinc Chloride. Retrieved from [Link]
-
Filo. (2025, December 15). During standardization of EDTA solution, a primary-standard zinc metal io... Retrieved from [Link]
-
uclmail.net. (2008, September). EDTA Titrations 1: Standardization of EDTA and Analysis of Zinc in a Supplement Tablet. Retrieved from [Link]
-
Chemistry LibreTexts. (2013, July 25). Indicators for Complexation Titrations. Retrieved from [Link]
-
Wikipedia. (n.d.). Calmagite. Retrieved from [Link]
-
CP Lab Safety. (n.d.). Eriochrome Black T, 25g, Each. Retrieved from [Link]
-
Pharmaguideline. (n.d.). Primary and Secondary Standards. Retrieved from [Link]
Sources
- 1. VWR Eriochrome Black T, TECHNICAL, 100g | LabMart Limited [labmartgh.com]
- 2. asdlib.org [asdlib.org]
- 3. Calmagite Indicator 0.1% [rmreagents.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. gspchem.com [gspchem.com]
- 6. gspchem.com [gspchem.com]
- 7. pharmabeginers.com [pharmabeginers.com]
- 8. calpaclab.com [calpaclab.com]
- 9. Calmagite - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for the Separation of Metal Ions Using CDTA in Capillary Electrophoresis
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Introduction: The Power of Chelation in Capillary Electrophoresis for Metal Analysis
In the realm of analytical chemistry, the precise and efficient separation and quantification of metal ions are paramount for a multitude of applications, ranging from environmental monitoring and pharmaceutical quality control to the study of metalloproteins in drug development. Capillary electrophoresis (CE) has emerged as a powerful technique for these analyses due to its high separation efficiency, minimal sample consumption, and rapid analysis times.[1] The successful separation of metal ions by CE, however, often hinges on the use of a complexing agent to modulate their charge-to-size ratios and enhance their detection.
This application note delves into the utility of 1,2-diaminocyclohexanetetraacetic acid (CDTA) as a versatile and potent chelating agent for the separation of metal ions by capillary electrophoresis.[2] CDTA, a structural analogue of the more commonly known ethylenediaminetetraacetic acid (EDTA), forms stable, negatively charged complexes with a wide array of di- and trivalent metal ions. This complexation is the cornerstone of the separation strategy, as it imparts a uniform charge characteristic to the metal ions, allowing for their separation based on subtle differences in the stability and hydrodynamic radius of their respective CDTA complexes.[3] This guide will provide a comprehensive overview of the underlying principles, detailed experimental protocols, and practical insights for the successful application of CDTA in capillary electrophoresis for metal separation.
The Scientific Underpinnings: Why CDTA is an Excellent Choice for Metal Separation in CE
The efficacy of CDTA as a chelating agent in capillary electrophoresis stems from fundamental principles of coordination chemistry and electrophoretic migration.
1. Chelation Chemistry and the Formation of Stable Metal-CDTA Complexes:
CDTA is a hexadentate ligand, meaning it can form up to six bonds with a single metal ion through its two nitrogen atoms and four carboxylate groups. This multi-dentate binding leads to the formation of highly stable, water-soluble chelate complexes. The stability of these complexes is quantified by their formation constants (log K), with higher values indicating a more stable complex. The selectivity of the separation is, in part, governed by the differences in the formation constants of CDTA with various metal ions. For instance, CDTA generally forms more stable complexes with trivalent metals like Fe(III) compared to divalent metals like Cu(II) or Zn(II).[2]
Table 1: Stability Constants (log K) of Selected Metal-CDTA Complexes
| Metal Ion | log K |
| Fe(III) | 29.3 |
| Hg(II) | 24.3 |
| Cu(II) | 21.3 |
| Ni(II) | 19.4 |
| Pb(II) | 19.7 |
| Co(II) | 18.9 |
| Zn(II) | 18.7 |
| Cd(II) | 19.3 |
| Mn(II) | 16.7 |
| Ca(II) | 12.5 |
| Mg(II) | 10.3 |
Note: These values are approximate and can vary with experimental conditions such as pH and ionic strength.
2. Electrophoretic Separation of Anionic Complexes:
In a typical capillary zone electrophoresis (CZE) setup with an uncoated fused-silica capillary, the inner wall possesses a negative charge at neutral to alkaline pH due to the ionization of silanol groups. This results in a bulk flow of the background electrolyte (BGE) towards the cathode, known as the electroosmotic flow (EOF). When metal ions are complexed with CDTA, they form anionic complexes (e.g., [M(CDTA)]- or [M(CDTA)]2-). These negatively charged complexes will migrate towards the anode, against the EOF. The overall migration velocity of each complex is a vector sum of its electrophoretic mobility and the electroosmotic flow. The separation is achieved because each metal-CDTA complex exhibits a unique effective mobility, which is influenced by its charge, size, and shape.[3][4]
Visualizing the Process: From Free Ions to Separated Complexes
To better understand the workflow, the following diagrams illustrate the key stages of the analysis.
Figure 1: A high-level overview of the analytical workflow for metal ion separation using CDTA-CE.
Detailed Application Protocol: Separation of Heavy Metal Ions using CDTA-CZE with Indirect UV Detection
This protocol provides a robust method for the simultaneous separation and quantification of several common heavy metal ions. The principle relies on the pre-capillary complexation of metal ions with CDTA, followed by separation of the resulting anionic complexes in a standard capillary electrophoresis system.
I. Materials and Reagents
-
Capillary: Fused-silica capillary, 50 µm internal diameter, 360 µm outer diameter, with a total length of 60 cm and an effective length (to the detector) of 50 cm.
-
Reagents:
-
1,2-diaminocyclohexanetetraacetic acid (CDTA), analytical grade
-
Sodium hydroxide (NaOH), analytical grade
-
Boric acid, analytical grade
-
Imidazole, for UV detection
-
Methanol, HPLC grade
-
Standard stock solutions (1000 ppm) of the metal ions of interest (e.g., Cu²⁺, Pb²⁺, Cd²⁺, Co²⁺, Ni²⁺, Zn²⁺).
-
Deionized water (18.2 MΩ·cm)
-
II. Instrumentation
-
A standard capillary electrophoresis system equipped with:
-
A high-voltage power supply capable of delivering up to 30 kV.
-
A UV-Vis detector.
-
Hydrodynamic or electrokinetic injection capabilities.
-
Temperature control for the capillary cartridge.
-
Data acquisition and analysis software.
-
III. Preparation of Solutions
-
Background Electrolyte (BGE): 20 mM Borate buffer containing 5 mM Imidazole, pH 9.2.
-
Dissolve the appropriate amount of boric acid in deionized water.
-
Add the required amount of imidazole.
-
Adjust the pH to 9.2 with 1 M NaOH.
-
Bring to the final volume with deionized water and filter through a 0.45 µm syringe filter.
-
-
CDTA Complexing Solution (10 mM):
-
Dissolve the required amount of CDTA in deionized water.
-
Adjust the pH to ~7.0 with 0.1 M NaOH to ensure complete dissolution.
-
Bring to the final volume with deionized water.
-
-
Standard Solutions:
-
Prepare a mixed standard solution containing the metal ions of interest at a concentration of 10 ppm each from the stock solutions.
-
Prepare a series of calibration standards by diluting the mixed standard solution with deionized water to concentrations ranging from 0.1 to 10 ppm.
-
IV. Experimental Procedure
Step 1: Capillary Conditioning
-
Rinse the new capillary with 1 M NaOH for 20 minutes.
-
Rinse with deionized water for 10 minutes.
-
Finally, equilibrate the capillary with the BGE for 15 minutes.
-
Between runs, rinse the capillary with 0.1 M NaOH for 2 minutes, followed by deionized water for 2 minutes, and then the BGE for 3 minutes to ensure reproducible migration times.
Step 2: Sample Preparation (Pre-capillary Complexation)
-
To 900 µL of each standard solution or sample, add 100 µL of the 10 mM CDTA complexing solution.
-
Vortex the mixture for 30 seconds to ensure complete complexation.
-
Allow the solution to stand for at least 5 minutes before injection.
Figure 2: The chelation process where a metal ion (Mⁿ⁺) reacts with CDTA to form a stable complex.
Step 3: Capillary Electrophoresis Analysis
-
Injection: Introduce the sample into the capillary using hydrodynamic injection at a pressure of 0.5 psi for 5 seconds.
-
Separation: Apply a voltage of -20 kV (anode at the outlet). The negative polarity is used because the metal-CDTA complexes are anionic.
-
Detection: Monitor the separation at a wavelength of 214 nm for indirect UV detection of the imidazole chromophore.
-
Temperature: Maintain the capillary temperature at 25 °C.
V. Data Analysis
-
Identify the peaks in the electropherogram based on the migration times of the individual metal-CDTA complex standards.
-
Integrate the peak areas of the separated metal-CDTA complexes.
-
Construct a calibration curve by plotting the peak area against the concentration of each metal ion in the standard solutions.
-
Determine the concentration of the metal ions in the unknown samples by interpolating their peak areas on the calibration curve.
Expected Results and Performance Characteristics
The described method should provide a good resolution of the selected heavy metal ions within a reasonable analysis time. The following table presents typical performance data that can be expected.
Table 2: Representative Performance Data for the Separation of Metal-CDTA Complexes by CZE
| Metal Ion | Migration Time (min) | Separation Efficiency (Theoretical Plates) | Limit of Detection (LOD) (µg/L) |
| Cu(II) | 4.2 | 150,000 | 20 |
| Pb(II) | 4.8 | 135,000 | 50 |
| Cd(II) | 5.3 | 140,000 | 30 |
| Co(II) | 5.9 | 160,000 | 15 |
| Ni(II) | 6.5 | 155,000 | 15 |
| Zn(II) | 7.1 | 145,000 | 25 |
Note: These values are illustrative and may vary depending on the specific instrumentation and experimental conditions.
Troubleshooting and Method Optimization
-
Poor Resolution: If the peaks are not well-resolved, consider adjusting the pH of the BGE. A higher pH can increase the EOF, potentially improving separation. Alternatively, modifying the concentration of the borate buffer can also affect the migration times.
-
Peak Tailing: This may indicate interactions between the analytes and the capillary wall. Ensure thorough capillary conditioning. The addition of a small percentage of an organic modifier, such as methanol (e.g., 5-10%), to the BGE can sometimes mitigate this issue.
-
Irreproducible Migration Times: This is often due to inconsistent capillary surface conditions. Strict adherence to the capillary conditioning protocol is crucial. Ensure the BGE is fresh and degassed.
Conclusion
The use of CDTA as a complexing agent in capillary electrophoresis offers a highly effective and versatile approach for the separation and quantification of a wide range of metal ions. The formation of stable anionic complexes allows for their efficient separation with high resolution and sensitivity. The protocol detailed in this application note provides a solid foundation for researchers and scientists to develop and validate their own methods for metal analysis in various matrices. By understanding the underlying principles of chelation and electrophoretic separation, and with careful optimization of the experimental parameters, CDTA-based CE methods can serve as a valuable tool in the analytical chemist's arsenal.
References
- Fritz, J. S. (2003). Analytical Solid-Phase Extraction. Wiley-VCH.
- Harris, D. C. (2015).
- Skoog, D. A., Holler, F. J., & Crouch, S. R. (2017). Principles of Instrumental Analysis. Cengage Learning.
-
Padarauskas, A., & Schwedt, G. (1996). Capillary electrophoretic separation of metal ions as their N,N,N',N'-tetrakis(2-hydroxypropyl)ethylenediamine and trans-1,2-diaminocyclohexane-N,N,N',N'-tetraacetic acid complexes. Journal of Chromatography A, 726(1-2), 341-351. [Link]
-
Timerbaev, A. R. (2000). Strategies for the separation of metal ions by capillary electrophoresis. Journal of Chromatography A, 880(1-2), 229-253. [Link]
-
Wei, Y., & Fritz, J. S. (1997). Separation of metal ions by capillary electrophoresis with a complexing electrolyte. Journal of Chromatography A, 770(1-2), 345-351. [Link]
-
Norkus, E., & Vaskelis, A. (1995). The stability of Cu(II) complexes with CDTA, HEDTA and TTHA in alkaline solutions. Talanta, 42(10), 1701-1706. [Link]
-
Tan, F., Yang, B., & Guan, Y. (2005). Determination of heavy metal ions by capillary electrophoresis with contactless conductivity detection after field-amplified sample injection. Analytical Sciences, 21(8), 955-958. [Link]
-
Pacáková, V., Štulík, K., & Jelinek, I. (1996). Determination of some metal ions by capillary zone electrophoresis with a complexing background electrolyte. Journal of Chromatography A, 752(1-2), 225-233. [Link]
-
Vogt, C., & Conradi, S. (1997). Separation of metal ions by capillary electrophoresis—diversity, advantages, and drawbacks of detection methods. Fresenius' journal of analytical chemistry, 359(5), 443-450. [Link]
-
Motomizu, S., & Oshima, M. (1987). A new method for the simultaneous determination of some metal ions by capillary tube isotachophoresis using 1,2-diaminocyclohexanetetraacetic acid. Fresenius' Zeitschrift für analytische Chemie, 328(1-2), 77-81. [Link]
Sources
- 1. Application of Capillary Electrophoresis to the Analysis of Bioactive Compounds in Herbal Raw Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Theoretical Migration Model for Micellar Capillary Electrophoresis and Its Application to the Separation of Anionic Metal Complexes of HEDTC and CDTA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Migration behavior of metal complexes in capillary zone electrophoresis. Interpretation in terms of quantitative structure-mobility relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: The Strategic Use of CDTA as a Masking Agent in Trace Metal Analysis
Abstract
In the landscape of quantitative trace metal analysis, interferences from matrix components present a persistent challenge to achieving accurate and reproducible results. The presence of high-concentration metal ions can suppress or enhance the analytical signal of the target analyte, leading to significant measurement errors. Masking, the process of selectively forming stable complexes with interfering ions, is a powerful and efficient strategy to mitigate these effects without resorting to laborious separation techniques. This application note provides a comprehensive technical guide on the use of trans-1,2-Cyclohexanediaminetetraacetic acid (CDTA) as a superior masking agent. We will delve into the coordination chemistry of CDTA, contrasting its efficacy with other common chelators, and provide detailed, field-proven protocols for its application in Flame Atomic Absorption Spectroscopy (FAAS) and Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES).
The Foundational Principle: Selective Interference Control with CDTA
Trace metal analysis, whether performed by atomic absorption, plasma emission, or spectrophotometry, relies on the generation of a signal that is directly proportional to the concentration of the analyte of interest. However, in complex matrices such as environmental samples, alloys, or pharmaceutical preparations, other co-existing ions can interfere with this process.[1] These interferences can be broadly categorized as spectral (e.g., overlap of absorption lines) or chemical (e.g., formation of non-volatile compounds in the atomizer).[2]
A masking agent is a reagent that selectively complexes with an interfering ion (Minterferent), effectively sequestering it and preventing it from participating in the analytical measurement process.[3] The key to successful masking lies in the differential stability of the complexes formed. An ideal masking agent (L) will form a highly stable complex with the interferent, while forming a significantly less stable complex with the analyte (Manalyte) under the chosen analytical conditions.
CDTA (this compound) has emerged as a premier masking agent due to the high stability of the metal complexes it forms.[4] As a hexadentate ligand, it envelops metal ions, forming robust, water-soluble chelates. The cyclohexane backbone pre-organizes the ligand's four carboxylate and two nitrogen donor groups for complexation, leading to generally more stable and kinetically inert metal complexes compared to its linear analogue, EDTA.[5] This enhanced stability is the cornerstone of its effectiveness.
The selectivity of masking is governed by the stability constants (also known as formation constants, Kf or β) of the respective metal-ligand complexes.[6] By controlling experimental parameters, most notably pH, an analyst can fine-tune the masking process. For instance, CDTA can effectively mask trivalent ions like Fe³⁺ and Al³⁺ at a lower pH, while leaving divalent ions like Ca²⁺ or Ni²⁺ free for analysis.[7][8]
Caption: Selective chelation of an interfering ion by CDTA.
Quantitative Insights: Stability of Metal-CDTA Complexes
The decision to use CDTA as a masking agent is a quantitative one, based on the relative stability constants of the metal complexes involved. A larger log K value signifies a more stable complex. The table below compares the stability constants of CDTA and EDTA complexes with various metal ions, illustrating the thermodynamic advantage of CDTA for masking common interferents.
| Metal Ion | log K (CDTA) | log K (EDTA) | Rationale for Masking with CDTA |
| Fe³⁺ | 29.3 | 25.1 | Exceptionally high stability allows for effective masking of iron across a wide pH range.[9] |
| Al³⁺ | 19.3 | 16.1 | Significantly more stable than EDTA complex; useful for masking aluminum in the analysis of alkaline earth metals.[8] |
| Cu²⁺ | 21.3 | 18.8 | Strong complexation allows for masking of copper in the analysis of less strongly bound ions like zinc.[10] |
| Ni²⁺ | 19.4 | 18.6 | High stability, useful for masking nickel when it is the interferent. |
| Zn²⁺ | 18.7 | 16.5 | Strong complexation. |
| Pb²⁺ | 19.7 | 18.0 | Very stable complex, effective for masking lead. |
| Ca²⁺ | 12.5 | 10.7 | Forms a relatively weaker complex, allowing for the determination of calcium in the presence of masked trivalent ions.[11] |
| Mg²⁺ | 10.3 | 8.7 | Forms one of the weaker complexes, often allowing Mg to be the analyte in the presence of masked interferents.[8] |
Note: Stability constants are pH-dependent and can vary with ionic strength and temperature. The values presented are representative literature values for comparative purposes.[9][10]
Application Protocol 1: Determination of Trace Nickel in High-Iron Alloy by FAAS
3.1. Objective To develop a validated protocol for the accurate determination of nickel (Ni) in a high-iron alloy (e.g., steel) digest using Flame Atomic Absorption Spectroscopy (FAAS), where iron (Fe) interference is mitigated by masking with CDTA.
3.2. Causality and Principle High concentrations of iron in a sample matrix can cause severe non-spectral (chemical) interference in FAAS by affecting the atomization efficiency of nickel in the flame.[12][13] CDTA is introduced to selectively chelate the abundant Fe³⁺ ions. The analysis is conducted at a moderately acidic pH (4.5-5.5). In this range, the Fe³⁺-CDTA complex is exceptionally stable (log K ≈ 29.3) and remains intact, preventing the iron from interfering. The Ni²⁺-CDTA complex is significantly less stable, and under these conditions, a substantial portion of the Ni²⁺ remains as free ions available for efficient atomization and measurement.
3.3. Reagents and Materials
-
CDTA Masking Solution (0.2 M): Dissolve 73.26 g of this compound monohydrate in ~800 mL of deionized water. Add concentrated ammonium hydroxide dropwise while stirring until the solid dissolves completely. Adjust pH to 6.0 and dilute to a final volume of 1 L.
-
Acetate Buffer (pH 5.0): Mix appropriate volumes of 0.1 M acetic acid and 0.1 M sodium acetate.
-
Nitric Acid (Trace Metal Grade)
-
Hydrochloric Acid (Trace Metal Grade)
-
Nickel Standard Stock Solution (1000 mg/L)
-
Iron Matrix Modifier (10,000 mg/L Fe, for standards)
3.4. Step-by-Step Methodology
-
Sample Digestion: Accurately weigh approximately 0.5 g of the alloy sample into a 250 mL beaker. In a fume hood, add 10 mL of aqua regia (3:1 HCl:HNO₃). Cover with a watch glass and heat gently on a hot plate until the reaction subsides. Continue heating until the sample is completely dissolved.
-
Initial Dilution: Cool the digest to room temperature. Quantitatively transfer the solution to a 100 mL volumetric flask and dilute to the mark with deionized water. This is the stock sample solution.
-
Preparation of Analytical Sample: Pipette 5.0 mL of the stock sample solution into a 50 mL volumetric flask.
-
Masking Step: Add 10.0 mL of the 0.2 M CDTA Masking Solution to the flask. The amount of CDTA provides a significant molar excess relative to the iron concentration.
-
pH Adjustment: Add 5.0 mL of the pH 5.0 Acetate Buffer. Swirl to mix. Verify the pH is between 4.5 and 5.5 using a calibrated pH meter. Adjust if necessary with dilute acid or base.
-
Final Dilution: Dilute the solution to the 50 mL mark with deionized water and mix thoroughly.
-
Calibration Standards: Prepare a series of calibration standards (e.g., 0.5, 1.0, 2.0, 5.0 mg/L Ni). Crucially, each standard must be matrix-matched. To a 50 mL volumetric flask, add the appropriate volume of Ni stock standard, 5.0 mL of the Iron Matrix Modifier, 10.0 mL of the CDTA solution, and 5.0 mL of the Acetate Buffer, then dilute to volume.
-
FAAS Analysis: Set up the FAAS instrument according to the manufacturer's recommendations for nickel analysis (typically at 232.0 nm). Aspirate the blank, calibration standards, and prepared sample solution.
3.5. Self-Validation and Trustworthiness
-
Method Validation: The analytical method should be validated according to established guidelines.[14]
-
Spike Recovery: Analyze a duplicate sample spiked with a known concentration of nickel before the masking step. The recovery should be within an acceptable range (e.g., 90-110%) to confirm that the CDTA is not masking the analyte.
-
Quality Control: Analyze a certified reference material (CRM) with a similar matrix composition to verify the accuracy of the entire procedure.
Application Protocol 2: Determination of Calcium in Environmental Water by ICP-OES
4.1. Objective To provide a robust protocol for the determination of calcium (Ca) in environmental water samples containing high levels of interfering aluminum (Al) and iron (Fe) using Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES).
4.2. Causality and Principle High concentrations of Al and Fe in water samples can lead to significant spectral (e.g., line overlap) and non-spectral matrix effects in ICP-OES analysis, compromising the accuracy of Ca determination.[4][15] By adding CDTA at a controlled pH of ~5.5, the interfering Al³⁺ and Fe³⁺ ions are selectively chelated into highly stable complexes.[7] The Ca²⁺-CDTA complex is substantially weaker and does not form preferentially, leaving ionic calcium free for efficient nebulization, excitation in the plasma, and accurate measurement.
Caption: Workflow for Ca analysis using CDTA masking with ICP-OES.
4.3. Reagents and Materials
-
CDTA Masking Solution (0.1 M): Prepared as in Protocol 1, but at a lower concentration.
-
Ammonium Acetate Buffer (pH 5.5)
-
Nitric Acid (Trace Metal Grade, 2%)
-
Multi-element Standard Stock Solutions (including Ca, Al, Fe)
4.4. Step-by-Step Methodology
-
Sample Collection and Preservation: Collect the water sample and filter through a 0.45 µm membrane filter. Preserve the sample by acidifying to pH < 2 with trace metal grade nitric acid.
-
Preparation of Analytical Sample: Pipette 25 mL of the preserved water sample into a 50 mL centrifuge tube.
-
Masking Step: Add 5.0 mL of the 0.1 M CDTA Masking Solution. This volume should be optimized based on the expected maximum concentration of interferents.
-
pH Adjustment: Add 2.0 mL of the pH 5.5 Ammonium Acetate Buffer. Vortex the sample and confirm the pH is in the optimal range of 5.0-6.0.
-
Final Dilution: Quantitatively transfer the solution to a 50 mL volumetric flask and dilute to the mark with deionized water.
-
Calibration Standards: Prepare multi-element calibration standards with Ca concentrations spanning the expected sample range. Each standard must be prepared in the same final matrix as the sample: 2.5 mL CDTA, 1.0 mL buffer, and an appropriate concentration of Al and Fe in a final volume of 25 mL.
-
ICP-OES Analysis:
-
Warm up and optimize the ICP-OES instrument according to the manufacturer's guidelines.[16]
-
Select appropriate analytical wavelengths for the elements. Recommended lines:
-
Ca: 317.933 nm (Primary)
-
Al: 396.152 nm (To monitor masking efficiency)
-
Fe: 259.940 nm (To monitor masking efficiency)
-
-
Perform a multi-point calibration.
-
Analyze the prepared samples.
-
4.5. Self-Validation and Trustworthiness
-
Interference Check: During analysis, monitor the signal intensity at the Al and Fe wavelengths. In a successfully masked sample, these signals should be significantly suppressed or correspond to the background level.
-
Method of Standard Additions: For highly complex or unknown matrices, validate the masking procedure by performing the method of standard additions on a prepared sample to ensure the calibration slope is not affected by the matrix.
Conclusion
This compound (CDTA) is a demonstrably superior masking agent for a wide array of applications in trace metal analysis. Its ability to form exceptionally stable and kinetically robust complexes with common interfering ions like Fe³⁺ and Al³⁺ provides a clear thermodynamic and kinetic advantage over other chelators. The strategic implementation of CDTA, guided by an understanding of complex stability and precise pH control, allows researchers to effectively eliminate matrix interferences. This, in turn, enhances the specificity, accuracy, and reliability of instrumental techniques like FAAS and ICP-OES, obviating the need for complex separation schemes and ensuring the integrity of analytical data in research, quality control, and drug development.
References
-
Masking of iron and other interferences during the spectrophotometric analysis of aluminum from soil samples using Alizarin Red S - PMC - NIH. (n.d.). National Center for Biotechnology Information. [Link]
-
Guidance for the Validation of Analytical Methodology and Calibration of Equipment used for Testing of Illicit Drugs in Seized Materials and Biological Specimens. (n.d.). United Nations Office on Drugs and Crime. [Link]
-
Masking Ability of Various Metal Complexing Ligands at 1.0 mM Concentrations on the Potentiometric Determination of Fluoride in Aqueous Samples. (2020). PMC - PubMed Central. [Link]
-
Stability constants for Zirconium(IV) complexes with EDTA, CDTA, and DTPA in perchloric acid solutions | Request PDF. (n.d.). ResearchGate. [Link]
-
Masking and demasking reagents in Complexometric titration. (n.d.). Pharmacy Infoline. [Link]
-
How to Reduce Interferences in FAAS Measurements. (n.d.). Drawell. [Link]
-
Simultaneous Determination of Chelating Agents by Ion-Suppression and Ion-Pair Chromatography in Wastewater. (2006). LCGC International. [Link]
-
Determination of Copper and Zinc Contents in Brass Plating Solutions by Titrimetric Analysis: A Review. (n.d.). Products Finishing. [Link]
-
Complexometric Titration Part 1. (n.d.). SlideShare. [Link]
- US Patent for Calcium and magnesium specific hardness method using aluminum chelate exchange reagent. (1978).
-
Spectrophotometric Determination of Zn(II) and Cu(II) in Analytical Samples Using Murexide Reagent. (2022). Progress in Chemical and Biochemical Research. [Link]
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Selective masking and demasking for the stepwise complexometric determination of aluminium, lead and zinc from the same solution. (2012). Chemistry Central Journal. [Link]
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Simultaneous determination of iron and nickel as contaminants in multimineral and multivitamin supplements by solid sampling HR-CS GF AAS. (2019). PubMed. [Link]
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Selective and precise photometric titration of metal ions with EDTA using masking agents. Part III. Determination of calcium, lead and zinc in mixtures using simple inorganic ions as masks. (1987). ResearchGate. [Link]
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Simultaneous determination of iron and nickel as contaminants in multimineral and multivitamin supplements by solid sampling HR-CS GF AAS | Request PDF. (2018). ResearchGate. [Link]
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Development and Validation of an Analytical Method for Determination of Al, Ca, Cd, Fe, Mg and P in Calcium-Rich Materials by ICP OES. (2021). MDPI. [Link]
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Determination of Metals by ICP-MS and ICP-OES (Optical Emission Spectrometry). (n.d.). USDA Food Safety and Inspection Service. [Link]
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Sensitive detection of sample interference in environmental qPCR. (2012). PubMed. [Link]
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Selective masking and demasking for the stepwise complexometric determination of aluminium, lead and zinc from the same solution - PMC. (2012). PubMed Central. [Link]
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Development and Validation of an Analytical Method for Determination of Al, Ca, Cd, Fe, Mg and P in Calcium-Rich Materials by ICP OES. (2021). ResearchGate. [Link]
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[Determination of major and minor components in standard talc samples by ICP-AES]. (2004). PubMed. [Link]
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Stability constants of complexes. (n.d.). Wikipedia. [Link]
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Second derivative spectrophotometric method for simultaneous determination of cobalt, nickel and iron using 2-(5-bromo-2-pyridylazo)-5-diethylaminophenol. (2004). ResearchGate. [Link]
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Evaluation of the effect of EDTA, EGTA and CDTA on dentin adhesiveness and microleakage with different root canal sealers. (2002). PubMed. [Link]
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Complexometric Titration II. (n.d.). SlideShare. [Link]
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Determination of Iron in Caco-2 cells by ET-AAS. (2005). PubMed. [Link]
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Application Notes and Protocols: Heavy Metal Removal from Wastewater Using Cyclohexanediaminetetraacetic Acid (CDTA)
Introduction: The Challenge of Heavy Metal Contamination
Rapid industrialization has led to the increased discharge of heavy metals such as lead (Pb), cadmium (Cd), copper (Cu), and nickel (Ni) into wastewater streams.[1] These metals are non-biodegradable, persistent, and highly toxic to living organisms, posing significant environmental and health risks.[1] Even at very low concentrations, their accumulation in the food chain can lead to severe health problems.[1] Consequently, regulatory bodies worldwide have imposed stringent limits on the discharge of heavy metals, compelling industries to adopt effective remediation technologies.
Among various chemical and physical treatment methods, chelation therapy offers a highly efficient approach to sequestering metal ions. This application note provides a comprehensive guide to the use of 1,2-cyclohexanediaminetetraacetic acid (CDTA) , a powerful chelating agent, for the removal of heavy metals from industrial wastewater.[2][3] CDTA forms stable, water-soluble complexes with di- and trivalent metal ions, effectively neutralizing their toxicity and bioavailability.[2][4] This document is intended for researchers, environmental scientists, and process engineers, providing both the theoretical basis and practical protocols for the successful application of CDTA.
Mechanism of Action: The Chemistry of CDTA Chelation
Chelation, derived from the Greek word 'chele' for "claw," describes the process by which a chelating agent forms multiple coordination bonds with a single central metal ion.[5] CDTA is an aminopolycarboxylic acid with a robust structure featuring four carboxylate groups and two nitrogen atoms. These six functional groups act as electron-pair donors (Lewis bases), enabling CDTA to act as a hexadentate ligand. It wraps around a positively charged metal ion, forming multiple stable, five-membered rings.
The primary mechanism involves the displacement of water molecules from the metal ion's coordination sphere and the formation of strong coordinate covalent bonds between the metal and the nitrogen and oxygen atoms of the CDTA molecule. This results in a highly stable, water-soluble metal-CDTA complex.[3] The stability of this complex is paramount, as it prevents the metal ion from participating in further chemical reactions or being absorbed by living organisms.
Caption: Chelation mechanism of CDTA with a heavy metal ion.
Critical Parameters for Effective Heavy Metal Sequestration
The efficiency of CDTA is not absolute and depends on a careful optimization of several key experimental parameters. Understanding the causality behind these choices is critical for developing a robust and reliable treatment protocol.
-
Solution pH: This is the most influential parameter in the chelation process. The pH of the wastewater dictates both the speciation of the metal ions and the protonation state of the CDTA molecule.
-
Causality: At low pH values (acidic conditions), an excess of hydrogen ions (H⁺) competes with the metal ions for the binding sites on the CDTA molecule, significantly reducing chelation efficiency.[6][7] Conversely, at very high pH values (alkaline conditions), metal ions tend to precipitate as insoluble hydroxides, a different removal mechanism that can be hindered by the presence of chelants.[8] For many common divalent heavy metals, the optimal pH for chelation with aminopolycarboxylic acids like CDTA is in the weakly acidic to neutral range, typically between 4.0 and 7.0 .[4]
-
-
CDTA Dosage and Stoichiometry: The quantity of CDTA added must be sufficient to chelate the target metal ions. The relationship is stoichiometric, meaning the ideal dosage is directly related to the initial concentration of heavy metals.
-
Causality: Under-dosing will result in incomplete metal removal. Over-dosing, while ensuring complete chelation, is economically inefficient and can increase the chemical oxygen demand (COD) of the effluent, potentially requiring further treatment. A molar ratio of CDTA to total heavy metals slightly above 1:1 is often used to drive the reaction to completion, but the precise optimal dose should be determined experimentally.
-
-
Contact Time and Temperature: Chelation reactions, while often fast, require a finite amount of time to reach equilibrium.
-
Causality: Insufficient contact time will lead to incomplete complexation. The reaction rate is influenced by temperature, with slightly elevated temperatures generally increasing the rate of reaction. However, most applications are performed at ambient temperature for economic reasons. A sufficient mixing time must be provided to ensure thorough contact between the CDTA and the metal ions in the wastewater matrix.
-
-
Wastewater Matrix: Real-world industrial wastewater is a complex mixture of various organic and inorganic compounds.
-
Causality: Other ions, particularly calcium (Ca²⁺) and magnesium (Mg²⁺), can compete with heavy metals for CDTA, although CDTA generally exhibits a higher affinity for toxic heavy metals. The presence of suspended solids can also interfere with the process.[9] Characterization of the wastewater is essential for anticipating these interferences.
-
Table 1: Typical Optimal Conditions for CDTA-based Heavy Metal Removal
| Parameter | Optimal Range | Rationale & Key Considerations |
| pH | 4.0 - 7.0 | Balances CDTA availability and prevents metal hydroxide precipitation.[4] |
| CDTA:Metal Molar Ratio | 1.05:1 to 1.2:1 | Ensures complete chelation while minimizing excess reagent. Must be confirmed by jar testing. |
| Contact Time | 15 - 60 minutes | Dependent on reactor mixing efficiency and wastewater characteristics. |
| Temperature | Ambient (20-30°C) | Economically viable; higher temperatures offer diminishing returns for the increased energy cost. |
Experimental Protocols
The following protocols provide a systematic approach to applying CDTA for heavy metal removal in a laboratory setting. These protocols are designed to be self-validating by incorporating optimization and verification steps.
Protocol 1: Determination of Optimal CDTA Dosage via Jar Testing
The jar test is a cornerstone of wastewater treatment process design, simulating full-scale coagulation, flocculation, and clarification in a controlled laboratory environment to determine optimal chemical dosages.[10][11]
1. Reagent Preparation:
- CDTA Stock Solution (0.1 M): Dissolve 34.63 g of CDTA (trans-1,2-Diaminocyclohexane-N,N,N',N'-tetraacetic acid, FW: 346.34 g/mol ) in approximately 800 mL of deionized water. Add 1 M NaOH dropwise while stirring until the CDTA is fully dissolved. Adjust the final volume to 1000 mL with deionized water.
- pH Adjustment Solutions: Prepare 1 M Hydrochloric Acid (HCl) and 1 M Sodium Hydroxide (NaOH).
2. Experimental Setup:
- Collect a representative sample of the heavy metal-contaminated wastewater.
- Set up a gang stirrer with at least six beakers (1000 mL). Fill each beaker with 500 mL of the wastewater sample.
- Label the beakers 1 through 6. Beaker 1 will serve as a control (0 mg/L CDTA).
3. Jar Test Procedure:
- Measure and record the initial pH and baseline heavy metal concentrations of the raw wastewater sample (see Protocol 3 for analytical methods).
- Place the beakers on the gang stirrer. While stirring, adjust the pH of the wastewater in all beakers to the target optimal range (e.g., 6.0) using 1 M HCl or 1 M NaOH.
- With a pipette, add incrementally increasing doses of the 0.1 M CDTA stock solution to beakers 2-6 to achieve a range of concentrations (e.g., 50, 100, 150, 200, 250 mg/L).
- Rapid Mix: Stir all samples at a high speed (e.g., 120 RPM) for 3 minutes to ensure complete and rapid dispersion of the CDTA.
- Slow Mix: Reduce the stirring speed (e.g., 30 RPM) for 20 minutes to allow for the chelation reaction to proceed to equilibrium.
- Settle: Turn off the stirrer and allow any suspended solids to settle for 30 minutes.
- Sample Collection: Carefully withdraw a supernatant sample from the top 100 mL of each beaker using a syringe and pass it through a 0.45 µm filter to remove any fine particulates.
4. Analysis:
- Analyze the filtered supernatant from each beaker for residual heavy metal concentrations using the methods described in Protocol 3.
- Plot the final metal concentration (Y-axis) against the CDTA dosage (X-axis). The optimal dosage is the point at which the curve flattens, indicating that further addition of CDTA does not result in significant additional metal removal.
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slow_mix [label="6. Slow Mix\n(20 min @ 30 RPM)", fillcolor="#4285F4", fontcolor="#FFFFFF"];
settle [label="7. Settle\n(30 min)", fillcolor="#F1F3F4", fontcolor="#202124"];
sample [label="8. Collect & Filter\nSupernatant Samples", fillcolor="#F1F3F4", fontcolor="#202124"];
analyze [label="9. Analyze Residual [Metal]ₑ\n(ICP-MS or AAS)", fillcolor="#34A853", fontcolor="#FFFFFF"];
plot [label="10. Plot [Metal]ₑ vs. CDTA Dose", fillcolor="#34A853", fontcolor="#FFFFFF"];
determine_dose [label="Determine Optimal\nCDTA Dosage", fillcolor="#FBBC05", fontcolor="#202124"];
end [label="End", shape=ellipse, fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Workflow Edges
start -> char_initial;
char_initial -> setup_jar;
setup_jar -> ph_adjust;
ph_adjust -> dose_cdta;
dose_cdta -> rapid_mix;
rapid_mix -> slow_mix;
slow_mix -> settle;
settle -> sample;
sample -> analyze;
analyze -> plot;
plot -> determine_dose;
determine_dose -> end;
}
Caption: Workflow for determining optimal CDTA dosage via jar testing.
Protocol 2: Batch Treatment of Wastewater with CDTA
This protocol uses the optimal dosage determined from Protocol 1 to treat a larger batch of wastewater.
-
Preparation: Measure the volume of wastewater to be treated. Characterize the initial heavy metal concentration (C₀) and pH.
-
pH Adjustment: While stirring, adjust the wastewater pH to the optimal value determined previously using 1 M HCl or 1 M NaOH.
-
CDTA Addition: Add the predetermined optimal dosage of the CDTA stock solution to the wastewater.
-
Mixing: Agitate the solution for the optimized contact time (e.g., 30 minutes) to ensure the chelation reaction reaches completion.
-
Sampling and Analysis: Collect a filtered sample of the treated wastewater and measure the final heavy metal concentration (Cₑ) using an appropriate analytical method.
-
Calculation of Removal Efficiency: Calculate the percentage of heavy metal removed using the following equation:
-
Removal Efficiency (%) = [(C₀ - Cₑ) / C₀] x 100
-
Where:
-
C₀ = Initial heavy metal concentration (mg/L)
-
Cₑ = Final (equilibrium) heavy metal concentration (mg/L)
-
-
Protocol 3: Analytical Quantification of Heavy Metals
Accurate quantification of metal ions is essential for validating the treatment process. Atomic spectroscopy techniques are the industry standard for this purpose.[1][9]
-
Method Selection:
-
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): Recommended for its high sensitivity and ability to perform multi-element analysis, making it ideal for detecting trace concentrations.[12][13]
-
Atomic Absorption Spectroscopy (AAS): A robust and reliable technique, suitable for quantifying specific metals. Flame AAS is used for higher concentrations, while Graphite Furnace AAS (GFAAS) provides much lower detection limits.[14]
-
-
Sample Preparation:
-
For total metal analysis, samples must undergo acid digestion to break down organic matter and release any bound metals.[9] A typical procedure involves digesting the sample with concentrated nitric acid (HNO₃) and sometimes hydrogen peroxide (H₂O₂) on a hot plate or in a microwave digester. Always follow established safety protocols and standard methods (e.g., EPA Method 3015A) for acid digestion.
-
-
Calibration:
-
Prepare a series of calibration standards of known concentrations from certified stock solutions.
-
Generate a calibration curve by plotting the instrument response against the concentration of the standards. The concentration of the unknown samples is then determined by interpolating their response from this curve.[1]
-
Downstream Processing and Troubleshooting
A critical point to understand is that CDTA sequesters heavy metals into stable, soluble complexes .[3] The metals are not physically removed from the aqueous phase but are rendered non-toxic. Depending on discharge regulations, this may be sufficient. However, if total metal removal is required, a downstream process is necessary. Options include:
-
Chemical Precipitation: After chelation, the wastewater can be acidified and heated to break the metal-CDTA bond, followed by raising the pH to precipitate the metals as hydroxides.[15]
-
Membrane Filtration: Nanofiltration or reverse osmosis can be used to separate the larger metal-CDTA complexes from the treated water.
Table 2: Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Removal Efficiency | 1. Incorrect pH. 2. Insufficient CDTA dosage. 3. Short contact time. 4. High concentration of competing ions (e.g., Ca²⁺). | 1. Verify and adjust pH to the optimal range (4.0-7.0). 2. Re-run jar test to confirm optimal dosage. 3. Increase mixing time. 4. Characterize wastewater for competing ions and increase CDTA dose accordingly. |
| Results Not Repeatable | 1. Inconsistent sampling technique. 2. Non-homogeneous wastewater sample. 3. Inaccurate analytical measurements. | 1. Ensure samples are collected from the same depth and location. 2. Thoroughly mix the bulk wastewater sample before taking aliquots. 3. Re-calibrate analytical instruments and run quality control standards. |
| High Chemical Cost | 1. CDTA overdosing. 2. Inefficient mixing. | 1. Carefully perform jar testing to find the minimum effective dose. 2. Optimize reactor mixing dynamics to improve reagent dispersion. |
Conclusion
CDTA is a highly effective and versatile chelating agent for the remediation of heavy metal-contaminated wastewater. Its ability to form strong, stable complexes with a wide range of toxic metals makes it an invaluable tool for environmental protection and regulatory compliance. The success of any CDTA-based treatment program hinges on a thorough understanding of the underlying chemistry and a systematic optimization of critical process parameters, particularly pH and reagent dosage. By following the detailed protocols and guidelines presented in this document, researchers and engineers can develop robust, efficient, and scientifically sound solutions for heavy metal removal.
References
- CDTA is a powerful chel
- What analytical techniques detect heavy metals in wastew
- Heavy Metal Ions in Wastewater: A Review on Detection and Toxicity. (2023). JSciMed Central.
- A Review: Analytical methods for heavy metals determination in environment and human samples. (n.d.). ijcrt.org.
- Analytical Methods for the Determination of Heavy Metals in Water. (n.d.).
- Removal of transition metals from alkaline suspensions of cellulose pulp using CDTA as chelating agent. (2025).
- The Chemistry of Chelation: How CDTA Enhances Industrial Processes. (n.d.). ningboinno.com.
- Analytical Determination of Heavy Metals in Water Using Carbon-Based M
- Effect of pH on the heavy metals removal efficiency. (n.d.).
- Enhanced Heavy Metal Removal from Wastewater Produced by Chemical Analysis Laboratory Using Calcium Oxide Precipit
- Adsorption and pH Values Determine the Distribution of Cadmium in Terrestrial and Marine Soils in the Nansha Area, Pearl River Delta. (n.d.). PubMed Central.
- Effect of contact time, pH and bioadsorbent dosage on cadmium removal. (n.d.).
- Application Notes and Protocols for Heavy Metal Removal from Wastewater Using Iminodiacet
- Chelation: Harnessing and Enhancing Heavy Metal Detoxific
- Chel
- Removal of Metals in Combined Tre
- Optimising chemical dosing for wastewater tre
- Removal of Cadmium and Lead from Synthetic Wastewater Using Galdieria sulphuraria. (2023). mdpi.com.
- Method for treating heavy metals from an effluent containing chelating agents (edta, cdta, or citrate). (n.d.).
- Optimize Chemical Dosing in Effluent Treatment Plants. (2025). Ravi Enviro Industries.
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- How to Optimize Chemical Dosing in ETP Plant. (n.d.).
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- 15. US20080038169A1 - Method for treating heavy metals from an effluent containing chelating agents (edta, cdta, or citrate) - Google Patents [patents.google.com]
Application Note: Determination of Total and Speciated Water Hardness by Complexometric Titration Using CDTA
Abstract
Water hardness, defined by the concentration of divalent cations, primarily calcium (Ca²⁺) and magnesium (Mg²⁺), is a critical parameter in industrial processing, environmental monitoring, and potable water quality assessment. Complexometric titration remains the gold standard for its quantification due to its accuracy and reliability. While ethylenediaminetetraacetic acid (EDTA) is the conventional titrant, 1,2-Diaminocyclohexanetetraacetic acid (CDTA) offers significant analytical advantages, including the formation of more stable metal-ion complexes and faster reaction kinetics, leading to sharper and more distinct titration endpoints. This document provides a comprehensive technical guide, including detailed protocols for the preparation, standardization, and application of CDTA for the precise determination of total, calcium, and magnesium hardness in water samples.
Introduction to Water Hardness and Complexometric Titration
Water hardness is broadly classified into two types: temporary hardness, caused by calcium and magnesium bicarbonates which can be removed by boiling, and permanent hardness, attributed to sulfates and chlorides of these ions.[1] The aggregate concentration of these metallic salts dictates the total hardness, a parameter with significant implications. In industrial settings, hard water leads to the formation of scale in boilers and pipes, reducing efficiency and causing damage. For domestic use, it diminishes the efficacy of soaps and detergents.[2]
Complexometric titration is the benchmark analytical method for quantifying water hardness.[1] This technique relies on a titrant that is a chelating agent—a molecule capable of forming multiple coordinate bonds with a single metal ion. This reaction forms a stable, water-soluble complex, effectively sequestering the metal ion.[3] The endpoint of the titration is visualized using a metallochromic indicator, a substance that changes color when it is displaced from the metal ion by the stronger chelating titrant.[4]
The CDTA Advantage: Superior Chelation Chemistry
While EDTA is widely used, CDTA presents a superior alternative for the precise determination of water hardness. The structural rigidity of the cyclohexane backbone in CDTA pre-organizes the molecule for metal ion binding, leading to significant thermodynamic and kinetic advantages over the more flexible EDTA.
-
Enhanced Complex Stability: CDTA forms metal-ion complexes that are several orders of magnitude more stable than their EDTA counterparts. For instance, the logarithm of the stability constant (log K) for the Ca-CDTA complex is approximately 12.5, compared to 10.7 for Ca-EDTA. This greater thermodynamic stability results in a more quantitative reaction at the equivalence point, yielding a sharper and less ambiguous color change at the endpoint.
-
Faster Reaction Kinetics: The chelation reaction between CDTA and divalent cations (Ca²⁺, Mg²⁺) proceeds more rapidly than with EDTA. This allows for a quicker titration without the risk of overshooting the endpoint, improving sample throughput and precision.
-
Improved Selectivity: The higher stability of CDTA complexes can mitigate interference from trace metal ions that might otherwise weakly bind with EDTA, leading to more accurate and reliable results in complex water matrices.
Principle of the Method
The determination of water hardness using CDTA is a direct complexometric titration performed under alkaline conditions. The chemistry involves a competition reaction between the titrant (CDTA) and the indicator for the Ca²⁺ and Mg²⁺ ions in the sample.
-
Buffering: The water sample is first buffered to a pH of approximately 10 using an ammonia-ammonium chloride buffer. This alkaline environment is critical for two reasons: it ensures the stability of the metal-CDTA complexes and it is the optimal pH range for the chosen indicator, such as Eriochrome Black T or Calmagite.[1][5]
-
Indicator Complexation: A small amount of a metallochromic indicator is added. The indicator (HIn²⁻) is a weaker chelating agent that binds with a portion of the free Mg²⁺ and Ca²⁺ ions, forming a distinctively colored complex (e.g., wine-red with Eriochrome Black T).[6][7]
-
Titration with CDTA: The CDTA solution (represented as H₂Y²⁻) is added incrementally from a burette. CDTA, being a much stronger chelating agent, first reacts with the remaining free Ca²⁺ and Mg²⁺ ions in the solution.
-
Ca²⁺ + H₂Y²⁻ → CaY²⁻ + 2H⁺
-
Mg²⁺ + H₂Y²⁻ → MgY²⁻ + 2H⁺
-
-
Endpoint Detection: Once all the free metal ions have been complexed by CDTA, the titrant then displaces the indicator from the metal-indicator complex. This releases the free indicator into the solution, causing a sharp color change (e.g., from wine-red to a distinct sky blue), signaling the titration's endpoint.[3][7]
-
Mg-In⁻ (Wine-Red) + H₂Y²⁻ → MgY²⁻ + HIn²⁻ (Blue) + H⁺
-
dot graph TD { graph [bgcolor="#F1F3F4", fontname="Arial"]; node [shape=box, style=filled, fillcolor="#FFFFFF", fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial", color="#4285F4", fontcolor="#202124"];
} caption: "Workflow of Complexometric Titration with CDTA."
Experimental Protocols
Reagents and Instrumentation
-
Instrumentation: Analytical Balance, 50 mL Burette, 25 mL Volumetric Pipette, 250 mL Erlenmeyer Flasks, Volumetric Flasks (1000 mL, 500 mL), Magnetic Stirrer and Stir Bars.
-
Reagents:
-
Deionized Water (DI): For all reagent preparations and dilutions.
-
Ammonia Buffer (pH 10): Dissolve 67.5 g of ammonium chloride (NH₄Cl) in 570 mL of concentrated ammonium hydroxide (NH₄OH). Dilute to 1000 mL with DI water. Handle concentrated ammonia in a fume hood.
-
Indicator Solution (Eriochrome Black T): Dissolve 0.5 g of Eriochrome Black T powder and 4.5 g of hydroxylamine hydrochloride in 100 mL of 95% ethanol. Store in a dark, airtight bottle. This solution is stable for approximately one month. Alternatively, a ground solid mixture of 0.5 g dye with 100 g NaCl can be used, adding a small scoop per titration.
-
Hydroxynaphthol Blue Indicator: Use as a solid powder. This indicator is specifically for the calcium-only titration.[8][9]
-
Sodium Hydroxide (NaOH) Solution (2 M): Carefully dissolve 80 g of NaOH pellets in ~800 mL of DI water, cool, and dilute to 1000 mL. Caution: Exothermic reaction.
-
Primary Standard Calcium Carbonate (CaCO₃) Solution (0.01 M): Accurately weigh 1.000 g of anhydrous CaCO₃ (dried at 110°C for 2 hours) and transfer to a 500 mL beaker. Add 1:1 HCl dropwise until the CaCO₃ is fully dissolved. Add 200 mL of DI water and boil for a few minutes to expel CO₂. Cool, adjust pH to >5 with dilute NaOH, and quantitatively transfer to a 1000 mL volumetric flask. Dilute to the mark with DI water.
-
CDTA Titrant (Disodium Salt, 0.01 M): Weigh approximately 3.8 g of the disodium salt of 1,2-diaminocyclohexanetetraacetic acid monohydrate (C₁₄H₂₀N₂Na₂O₈·H₂O). Dissolve in ~800 mL of DI water and dilute to 1000 mL in a volumetric flask.
-
Protocol 1: Standardization of 0.01 M CDTA Solution
Causality: Standardization is a critical self-validating step. It determines the precise molarity of the prepared CDTA titrant using a primary standard (a substance of high purity and known composition), which is essential for accurate calculations.
-
Pipette 25.00 mL of the standard 0.01 M CaCO₃ solution into a 250 mL Erlenmeyer flask.
-
Add 50 mL of DI water.
-
Add 2 mL of the ammonia buffer solution (pH 10) and swirl to mix.
-
Add 5-7 drops of Eriochrome Black T indicator. The solution will turn a wine-red color.
-
Titrate with the prepared CDTA solution from the burette with constant stirring. The color will transition from red through purple.
-
The endpoint is reached when the last tinge of red disappears, leaving a stable, sky-blue solution.
-
Record the volume of CDTA titrant used (V_std).
-
Repeat the titration at least three times and calculate the average volume. The results should be concordant (within ±0.1 mL).
Protocol 2: Determination of Total Water Hardness
-
Pipette 50.00 mL of the water sample into a 250 mL Erlenmeyer flask. If the water is known to be very hard, use a smaller volume (e.g., 25.00 mL) and dilute to ~50 mL with DI water.
-
Add 2 mL of the ammonia buffer solution and swirl.
-
Add 5-7 drops of Eriochrome Black T indicator. A wine-red color indicates the presence of Ca²⁺ and Mg²⁺.
-
Titrate with the standardized CDTA solution to the sky-blue endpoint, as described in Protocol 1.
-
Record the volume of CDTA titrant used (V_total).
-
Perform the titration in triplicate for precision.
Protocol 3: Determination of Calcium Hardness
Causality: This protocol differentiates calcium from magnesium. By raising the pH to >12, magnesium hydroxide precipitates and is removed from the reaction. A calcium-specific indicator is used, which does not complex with Mg²⁺ at this high pH.
-
Pipette 50.00 mL of the water sample into a 250 mL Erlenmeyer flask.
-
Add 2 mL of 2 M NaOH solution to raise the pH to between 12 and 13. A precipitate of Mg(OH)₂ may form if magnesium is present. Swirl and wait for 2-3 minutes.
-
Add a small scoop (~0.2 g) of Hydroxynaphthol Blue indicator powder. In the presence of calcium, the solution will turn reddish-pink.[9][10]
-
Titrate with the standardized CDTA solution until the color changes to a deep blue.
-
Record the volume of CDTA titrant used (V_Ca).
-
Perform the titration in triplicate.
dot graph LR { graph [bgcolor="#F1F3F4", fontname="Arial"]; node [shape=box, style="filled,rounded", fillcolor="#FFFFFF", fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial", color="#34A853", fontcolor="#202124"];
} caption: "Experimental workflow for speciated hardness determination."
Data Analysis and Calculations
1. Molarity of CDTA Titrant (M_CDTA): From the standardization protocol (4.2): M_CDTA = (M_CaCO₃ × V_CaCO₃) / V_std
-
Where:
-
M_CaCO₃ = Molarity of standard CaCO₃ solution (0.01 M)
-
V_CaCO₃ = Volume of CaCO₃ solution used (0.025 L)
-
V_std = Average volume of CDTA titrant used in standardization (L)
-
2. Total Hardness Calculation: Total Hardness (mg/L as CaCO₃) = (V_total × M_CDTA × 100.09 × 1000) / V_sample
-
Where:
-
V_total = Average volume of CDTA used for the sample (L)
-
M_CDTA = Standardized molarity of CDTA titrant (mol/L)
-
100.09 = Molar mass of CaCO₃ ( g/mol )
-
1000 = Conversion factor from g to mg
-
V_sample = Volume of the water sample (L)
-
3. Calcium Hardness Calculation: Calcium Hardness (mg/L as CaCO₃) = (V_Ca × M_CDTA × 100.09 × 1000) / V_sample
-
Where:
-
V_Ca = Average volume of CDTA used in the calcium titration (L)
-
4. Magnesium Hardness Calculation: Magnesium Hardness (mg/L as CaCO₃) = Total Hardness - Calcium Hardness
Sample Data and Calculation Table
| Parameter | Symbol | Sample Value |
| Molarity of Standard CaCO₃ | M_CaCO₃ | 0.0100 mol/L |
| Volume of Standard CaCO₃ | V_CaCO₃ | 25.00 mL |
| Avg. Volume for Standardization | V_std | 24.85 mL |
| Standardized CDTA Molarity | M_CDTA | 0.01006 M |
| Volume of Water Sample | V_sample | 50.00 mL |
| Avg. Volume for Total Hardness | V_total | 18.50 mL |
| Avg. Volume for Calcium Hardness | V_Ca | 12.20 mL |
-
Total Hardness = (0.01850 L × 0.01006 mol/L × 100.09 g/mol × 1000 mg/g) / 0.0500 L = 372.5 mg/L as CaCO₃
-
Calcium Hardness = (0.01220 L × 0.01006 mol/L × 100.09 g/mol × 1000 mg/g) / 0.0500 L = 245.6 mg/L as CaCO₃
-
Magnesium Hardness = 372.5 - 245.6 = 126.9 mg/L as CaCO₃
References
- Belcher, R., & Gibbons, D. (1956). NEW INDICATOR FOR THE COMPLEXOMETRIC TITRATION OF CALCIUM WITH EDTA. Analytical Chemistry, 28(11), 1790-1791.
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Piochem store. (n.d.). Eriochrome black T, 25gm. Retrieved from [Link]
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Sciencemadness Wiki. (2022, November 26). Eriochrome Black T. Retrieved from [Link]
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Wikipedia. (n.d.). Eriochrome Black T. Retrieved from [Link]
- Hildebrand, G. P., & Reilley, C. N. (1957). Evaluation of 2-hydroxy-1-(2-hydroxy-4-sulpho-1-naphthylazo)-3-naphthoic acid and hydroxynaphthol blue as metallochromic indicators in the EDTA titration of calcium. Analyst, 82(978), 621-626.
-
UCI Department of Chemistry. (n.d.). Complexometric Titrations: Competition of Complexing Agents in the Determination of Water Hardness with EDTA. Retrieved from [Link]
-
Olympian Water Testing, LLC. (2025, February 27). How to Determine Water Hardness Using Titration. Retrieved from [Link]
-
BPC. (2024, November 13). Determination of water total hardness by complexometric titration. Retrieved from [Link]
-
University of Massachusetts Lowell. (n.d.). Determination of Water Hardness using Complexometric titration. Retrieved from [Link]
-
Quora. (2017, June 14). Why do we use EDTA in total hardness analysis of water?. Retrieved from [Link]
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- 4. chem.uci.edu [chem.uci.edu]
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- 8. RXCHEMICALS: Chemicals Solvent Powder supplier Import-Export in India Dubai UAE Oman Nairobi [rxchemicals.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. gspchem.com [gspchem.com]
employing CDTA in the synthesis of novel metal-organic frameworks
Application Notes & Protocols
Topic: Employing CDTA in the Synthesis of Novel Metal-Organic Frameworks
Abstract
The rational design of Metal-Organic Frameworks (MOFs) hinges on the judicious selection of organic linkers and metal nodes. 1,2-diaminocyclohexane-N,N,N',N'-tetraacetic acid (CDTA) presents a compelling, yet underexplored, ligand for crystal engineering. Its pre-organized, stereochemically rigid cyclohexane backbone, combined with a powerful hexadentate chelation capacity, offers a unique platform for constructing robust, high-connectivity frameworks. This guide provides a deep dive into the coordination chemistry of CDTA, explains the causality behind its use in MOF synthesis, and delivers a detailed protocol for the synthesis of a novel CDTA-based MOF, intended for researchers aiming to exploit this versatile ligand for advanced applications.
Introduction: The Case for CDTA in MOF Crystal Engineering
Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters linked by organic ligands.[1][2] Their tunable porosity, high surface area, and functional diversity have positioned them as leading candidates for applications in gas storage, catalysis, and drug delivery.[2][3] The ultimate topology and properties of a MOF are dictated by the geometry of its fundamental components: the secondary building units (SBUs) and the organic linkers.[4]
While many MOFs are built from simple carboxylate or N-donor linkers, complex polydentate ligands offer a pathway to more intricate and stable structures. Among these, trans-1,2-diaminocyclohexane-N,N,N',N'-tetraacetic acid (CDTA) stands out.[5] CDTA is a powerful chelating agent, structurally analogous to EDTA but with a critical distinction: its donor groups are held in a rigid conformation by the cyclohexane ring. This pre-organization is a key principle in crystal engineering, as it reduces the entropic penalty of coordination and imparts a predictable geometry to the resulting metal-ligand complexes.[6][7]
Employing CDTA in MOF synthesis is motivated by several factors:
-
High Connectivity: With six potential donor sites (two tertiary amines and four carboxylates), CDTA can form highly stable, multi-dimensional networks.
-
Stereochemical Control: The inherent chirality and rigidity of the trans-cyclohexane backbone can be used to direct the formation of chiral frameworks, essential for enantioselective separations and asymmetric catalysis.[6][8]
-
Robustness: The strong chelate effect of CDTA binding to a metal ion can result in exceptionally stable SBUs, leading to MOFs with enhanced thermal and chemical stability.[9]
This document will explore the fundamental principles and provide a practical, validated protocol for leveraging CDTA in the synthesis of novel, functional MOFs.
Mechanistic Insights: The Role of CDTA's Structure and Chemistry
The Chelate Effect and SBU Formation
The defining feature of CDTA is its ability to form multiple coordination bonds with a single metal center, a phenomenon known as the chelate effect. This results in a significant thermodynamic stabilization of the metal-ligand complex compared to coordination by analogous monodentate ligands. In MOF synthesis, this translates to the formation of highly stable and well-defined SBUs.[10][11] However, this strong binding must be carefully managed. If the chelation is too dominant under given reaction conditions, it can lead to the formation of discrete, zero-dimensional molecular complexes rather than the desired extended framework.[12] The choice of solvent, temperature, and pH are therefore critical variables that modulate the coordination dynamics.[4]
Caption: Coordination of a metal ion by the six donor sites of a single CDTA ligand.
Stereochemistry and Topological Control
The trans isomer of CDTA possesses a C2 axis of symmetry, and its cyclohexane ring adopts a stable chair conformation. This locks the two nitrogen atoms and four carboxylate groups into well-defined equatorial and axial-like positions. This structural rigidity is a powerful tool for crystal engineering, as it provides a predictable geometric scaffold.[8] By controlling which of the donor atoms participate in forming the network, researchers can direct the assembly of specific topologies. For example, if the carboxylate groups bridge between metal centers while the nitrogen atoms chelate to a single metal, a pillared-layer structure might be formed.
Application Protocol: Solvothermal Synthesis of a Zn-CDTA MOF
This section provides a detailed, step-by-step protocol for the synthesis of a novel, hypothetical zinc-based MOF, designated "SciWorks-Zn-CDTA-1," using a solvothermal method. This method is widely used for MOF synthesis as the elevated temperature and pressure can overcome kinetic barriers and promote the crystallization of thermodynamically stable phases.[4]
Synthesis Workflow
The overall workflow is a multi-step process that begins with the careful preparation of reagents and culminates in an activated, porous material ready for characterization and application.
Caption: Step-by-step workflow for the synthesis and activation of SciWorks-Zn-CDTA-1.
Materials and Reagents
| Reagent | Grade | Supplier | CAS Number |
| Zinc(II) nitrate hexahydrate | ≥98% | Sigma-Aldrich | 10196-18-6 |
| trans-1,2-Diaminocyclohexane-N,N,N',N'-tetraacetic acid monohydrate | ACS Reagent, ≥98% | Sigma-Aldrich | 125572-95-4 |
| N,N-Dimethylformamide (DMF) | Anhydrous, 99.8% | Sigma-Aldrich | 68-12-2 |
| Deionized Water (H₂O) | 18.2 MΩ·cm | In-house | 7732-18-5 |
| Ethanol (EtOH) | 200 Proof, ACS | Fisher Scientific | 64-17-5 |
Safety Precaution: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. DMF is a reproductive toxin; handle with extreme care.
Detailed Synthesis Procedure
-
Solution A Preparation: In a 20 mL scintillation vial, dissolve 59.5 mg (0.2 mmol) of Zinc(II) nitrate hexahydrate in 5 mL of DMF. Sonicate for 5 minutes to ensure complete dissolution.
-
Solution B Preparation: In a separate 20 mL scintillation vial, dissolve 72.8 mg (0.2 mmol) of trans-CDTA monohydrate in a solvent mixture of 4 mL of DMF and 1 mL of deionized water. The addition of water is crucial to aid in the deprotonation and dissolution of the acidic ligand. Sonicate for 10-15 minutes until a clear solution is obtained.
-
Reaction Assembly: Add Solution A to Solution B and vortex briefly. Transfer the combined solution into a 23 mL Teflon-lined stainless-steel autoclave.
-
Solvothermal Reaction: Seal the autoclave tightly and place it in a pre-heated programmable oven. Heat the autoclave to 120 °C and hold at this temperature for 72 hours.
-
Isolation and Washing: After 72 hours, turn off the oven and allow the autoclave to cool naturally to room temperature (minimum 8 hours). Open the autoclave and collect the colorless, crystalline product by vacuum filtration. Wash the collected solid three times with 5 mL of fresh DMF to remove any unreacted precursors.
-
Solvent Exchange: Transfer the crystalline product into a clean 20 mL vial. Add 15 mL of ethanol to immerse the crystals. This step is critical to exchange the high-boiling-point DMF within the pores for a more volatile solvent.
-
Activation: Decant the ethanol and replace it with a fresh 15 mL portion every 24 hours for a total of 3 days. After the final wash, filter the crystals and dry them under vacuum at 150 °C for 12 hours to completely remove the guest ethanol molecules, yielding the activated MOF.
Characterization & Data Interpretation
Proper characterization is essential to confirm the successful synthesis of the target MOF. The following table summarizes the expected outcomes for SciWorks-Zn-CDTA-1.
| Analysis Technique | Expected Result | Rationale |
| Powder X-ray Diffraction (PXRD) | A unique diffraction pattern with sharp peaks, matching the simulated pattern from single-crystal data. | Confirms the crystallinity and phase purity of the bulk material. |
| Thermogravimetric Analysis (TGA) | A plateau of stability up to ~350 °C, followed by a sharp weight loss corresponding to framework decomposition. | Determines the thermal stability and the operational temperature range of the MOF. |
| N₂ Sorption (BET Analysis) at 77 K | Type I isotherm, with a calculated Brunauer-Emmett-Teller (BET) surface area of >800 m²/g. | Confirms the permanent porosity and quantifies the surface area accessible for guest molecules. |
| Fourier-Transform Infrared (FTIR) | Disappearance of the broad O-H stretch (~3000 cm⁻¹) and C=O stretch (~1700 cm⁻¹) of the free acid. Appearance of asymmetric (~1610 cm⁻¹) and symmetric (~1400 cm⁻¹) carboxylate stretches. | Confirms the deprotonation and coordination of the carboxylate groups of CDTA to the zinc metal centers. |
Troubleshooting Common Issues
| Problem | Potential Cause | Suggested Solution |
| Amorphous Product (No PXRD Peaks) | Reaction temperature too low or time too short; incorrect solvent ratio. | Increase reaction temperature to 130°C or time to 96 hours. Systematically vary the DMF/water ratio. |
| Poor Crystallinity (Broad Peaks) | Nucleation rate is too fast. | Lower the reaction temperature (e.g., to 110 °C) to slow crystal growth. Introduce a modulator like acetic acid. |
| Mixed Phases Observed | Impure reagents; non-optimal thermodynamic conditions. | Use higher purity reagents. Screen different reaction temperatures and concentrations to find the pure-phase window. |
| Low Surface Area (<100 m²/g) | Incomplete activation; pore collapse. | Increase activation temperature or time. Use a gentler activation method like supercritical CO₂ drying. |
Conclusion and Future Outlook
The use of the trans-CDTA ligand is a promising strategy for the crystal engineering of novel MOFs with high stability and tailored functionality. Its rigid stereochemistry and powerful chelating ability provide a predictable and robust building block for creating complex, porous architectures. The protocol detailed herein offers a reliable starting point for researchers to synthesize CDTA-based frameworks. Future work should focus on exploring different metal ions (e.g., Zr, Ti, Cu) and post-synthetic modification of the CDTA backbone to introduce new functionalities, further expanding the scope of applications for this versatile class of materials, from drug delivery systems to advanced catalytic platforms.[3][13]
References
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Chalmers Research. (2024). Syntheses and Crystal Structures of Two Metal-Organic Frameworks Formed from Cd2+ Ions Bridged by Long, F. Available at: [Link]
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MDPI. (2022). Applications of Metal-Organic Frameworks as Drug Delivery Systems. Available at: [Link]
-
IntechOpen. (n.d.). Synthesis of metal-organic frameworks with interest in analytical chemistry. Available at: [Link]
-
ChemRxiv. (n.d.). Cationic metal organic frameworks synthesized from cyclotetraphosphazene linkers with flexible tentacles. Available at: [Link]
-
ResearchGate. (2023). Novel Cadmium-Based Metal-Organic Frameworks: Preparation and Application for Dye Adsorption. Available at: [Link]
-
MDPI. (n.d.). Metal–Organic Frameworks as Versatile Platforms for Organometallic Chemistry. Available at: [Link]
-
ResearchGate. (2021). Cis-Decalin oxidation as a stereochemical probe of in-MOF versus on-MOF catalysis. Available at: [Link]
-
PubMed Central. (n.d.). Constructing new metal–organic frameworks with complicated ligands from “One-Pot” in situ reactions. Available at: [Link]
-
Springer Professional. (n.d.). Coordination Chemistry of MOFs. Available at: [Link]
-
National Institutes of Health. (2021). Trimerization of 1,2‐Diaminocyclohexane Catalyzed by a Metal–Organic Cage Tandem Catalyst with Dual Biomimetic Active Sites. Available at: [Link]
-
Unich. (2024). Applications of metal organic frameworks in point of care testing. Available at: [Link]
-
SciSpace. (2017). Constructing new metal-organic frameworks with complicated ligands from "One-Pot" in situ reactions. Available at: [Link]
-
ResearchGate. (2021). (PDF) The Applications of Metal-organic-frameworks in Controlled Release of Drugs. Available at: [Link]
-
ACS Publications. (2019). Organometallic Chemistry within Metal–Organic Frameworks. Available at: [Link]
-
ResearchGate. (2018). The Coordination Chemistry of Metal-Organic Frameworks: Metalation, Catalysis and Beyond. Available at: [Link]
-
CityU Scholars. (n.d.). The Coordination Chemistry of Metal-Organic Frameworks: Metalation, Catalysis and Beyond. Available at: [Link]
-
PubMed Central. (n.d.). Functional MOF-Based Materials for Environmental and Biomedical Applications: A Critical Review. Available at: [Link]
-
ResearchGate. (2003). (PDF) Racemic trans-1,2-diaminocyclohexane as a template in the synthesis of ligands for transition metal and actinide in vivo detoxification. Available at: [Link]
-
Royal Society of Chemistry. (2023). A chelating coordination modulation method for the synthesis of Ti-MOF single crystals. Available at: [Link]
-
Royal Society of Chemistry. (2024). MIL-101(Cr)/aminoclay nanocomposites for conversion of CO 2 into cyclic carbonates. Available at: [Link]
-
ResearchGate. (2021). Synthesis of a Functional Metal-Chelating Polymer and Steps toward Quantitative Mass Cytometry Bioassays. Available at: [Link]
-
MDPI. (2021). Transition Metal Chelation Effect in MOF-253 Materials: Guest Molecule Adsorption Dynamics and Proposed Formic Acid Synthesis Investigated by Atomistic Simulations. Available at: [Link]
-
PubMed. (2010). Synthesis of a functional metal-chelating polymer and steps toward quantitative mass cytometry bioassays. Available at: [Link]
-
ResearchGate. (2022). (PDF) In Situ Green Synthesis of Mil-100(Fe) Modified Edta as an Enhanced Candidate Detoxifying Agent of Lead Heavy Metal (Pb) and Its Adsorption Characteristics. Available at: [Link]
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Royal Society of Chemistry. (2023). Crystal engineering of metal–organic frameworks via topo-photochemical reactions. Available at: [Link]
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SciSpace. (2019). Multi-scale crystal engineering of metal organic frameworks. Available at: [Link]
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Application Notes & Protocols: The Use of CDTA in Radiopharmaceutical Chemistry
Section 1: The Strategic Role of CDTA as a Bifunctional Chelator
In the design of radiopharmaceuticals, the stable sequestration of a radiometal ion is paramount.[1][2][3] This is achieved by a bifunctional chelator (BFC), a molecule with two distinct functionalities: a strong, multi-dentate coordination site that securely binds the radiometal, and a reactive handle for covalent attachment to a biologically active targeting vector, such as a peptide or antibody.[4] The choice of chelator is a critical decision that profoundly impacts the stability, pharmacokinetics, and overall performance of the final radiopharmaceutical agent.[2]
trans-1,2-Cyclohexanediaminetetraacetic acid (CDTA) is a powerful and versatile acyclic chelating agent that has carved a significant niche in radiopharmaceutical development.[5] Its structure, featuring a pre-organized and rigidified cyclohexyl backbone, imparts superior kinetic inertness to its metal complexes compared to more flexible linear chelators like EDTA.[6] This increased kinetic stability is crucial for preventing the in vivo release of the radiometal, which could lead to off-target radiation dose and compromised imaging or therapeutic efficacy.[7][8][9]
The CDTA backbone can be chemically modified to incorporate a functional group (e.g., isothiocyanate, NHS ester) for conjugation to biomolecules, making it a true bifunctional chelator. Its ability to form stable complexes with a wide array of medically relevant radiometals—including diagnostic positron emitters like Gallium-68 (⁶⁸Ga) and therapeutic beta-emitters like Lutetium-177 (¹⁷⁷Lu)—makes it a valuable tool in the development of theranostic pairs.
Comparative Analysis of Common Chelators
The selection of a chelator is dictated by the specific radiometal and the biological application. While macrocyclic chelators like DOTA are often considered the gold standard for their exceptional kinetic inertness, CDTA offers distinct advantages in certain contexts.[8]
| Feature | CDTA (Acyclic) | DOTA (Macrocyclic) | DTPA (Acyclic) |
| Structure | Rigidified Acyclic | Macrocyclic | Flexible Acyclic |
| Kinetic Inertness | High (for an acyclic)[6] | Very High[8] | Moderate |
| Thermodynamic Stability | High | Very High | High |
| Labeling Conditions | Generally mild (often room temp)[6] | Often requires heating (e.g., 95°C)[10] | Mild (room temp) |
| Key Radiometals | Ga-68, Lu-177, In-111, Pb-203[11], Ac-225 | Lu-177, Y-90, Ga-68, Cu-64[12] | In-111, Ga-68[13] |
| Primary Advantage | Favorable, faster labeling kinetics at milder temperatures compared to DOTA. | Unsurpassed in vivo stability for many radiometals.[8] | Facile labeling conditions. |
| Primary Limitation | Lower kinetic inertness compared to macrocycles like DOTA. | Harsher labeling conditions can be detrimental to sensitive biomolecules.[14] | Lower in vivo stability, risk of transchelation. |
This table provides a generalized comparison. Specific performance depends on the radiometal and experimental conditions.
Section 2: Experimental Workflows & Protocols
The journey from a chelator and a targeting molecule to a purified radiopharmaceutical involves a multi-step process. The following protocols are provided as a robust starting point for researchers. It is imperative to note that optimization is required for each new conjugate and radiometal combination.
Visualized General Workflow
The overall process can be visualized as a sequence of distinct stages, each with its own set of critical parameters and quality control checkpoints.
Caption: High-level workflow for CDTA-based radiopharmaceutical production.
Protocol 2.1: Radiolabeling of a CDTA-Conjugate with Gallium-68 (⁶⁸Ga)
Gallium-68, with its short half-life (67.8 min) and positron emission, is ideal for PET imaging.[15] Its coordination chemistry favors chelators like CDTA that can rapidly form stable complexes under mild conditions.[16]
Rationale: This protocol leverages the favorable kinetics of Ga-68 chelation by CDTA. A buffered system is essential to maintain the optimal pH for complexation (typically pH 4.0-5.0), preventing the formation of gallium hydroxides at higher pH.[17] A final purification step is critical to remove any unchelated ⁶⁸Ga, which could otherwise lead to poor image quality.
Materials:
-
⁶⁸Ge/⁶⁸Ga generator and elution system.
-
CDTA-conjugated peptide/antibody (e.g., 1 mg/mL in water).
-
Sodium Acetate Buffer (0.25 M, pH 4.5).
-
Metal-free water for injection (WFI).
-
Sterile, pyrogen-free reaction vials.
-
Solid Phase Extraction (SPE) cartridge (e.g., C18 Sep-Pak).
-
Ethanol (USP grade).
-
Saline (0.9%, USP grade).
-
Heating block or water bath (optional, for optimization).
Step-by-Step Methodology:
-
Generator Elution: Elute the ⁶⁸Ge/⁶⁸Ga generator according to the manufacturer's instructions to obtain ⁶⁸GaCl₃ in dilute HCl.
-
Reaction Setup: In a sterile reaction vial, combine:
-
500 µL of Sodium Acetate Buffer (0.25 M, pH 4.5).
-
10-50 µg of the CDTA-conjugate. The optimal amount must be determined empirically.
-
-
Radiolabeling: Add 500 µL of the ⁶⁸GaCl₃ eluate (activity as required) to the reaction vial. Vortex gently to mix.
-
Incubation: Incubate the reaction mixture for 5-10 minutes at room temperature (20-25°C).
-
Expert Note: While CDTA often facilitates room temperature labeling, gentle heating (e.g., 70-80°C) for 5 minutes may improve radiochemical yield for some sterically hindered conjugates. This must be balanced against the thermal stability of the targeting molecule.[18]
-
-
Purification:
-
Pre-condition a C18 SPE cartridge by washing with 5 mL of ethanol followed by 10 mL of WFI.
-
Load the reaction mixture onto the cartridge. The labeled conjugate will be retained.
-
Wash the cartridge with 10 mL of WFI to remove unchelated ⁶⁸Ga and hydrophilic impurities.
-
Elute the final [⁶⁸Ga]Ga-CDTA-conjugate from the cartridge with 0.5-1.0 mL of ethanol.
-
-
Formulation: Dilute the ethanol eluate with sterile saline to a final ethanol concentration of <10% (v/v) for parenteral administration.
-
Quality Control: Proceed immediately to Quality Control (Section 3) due to the short half-life of ⁶⁸Ga.
Protocol 2.2: Radiolabeling of a CDTA-Conjugate with Lutetium-177 (¹⁷⁷Lu)
Lutetium-177 is a premier therapeutic radionuclide, emitting beta particles for therapy and gamma photons suitable for SPECT imaging, making it a true "theranostic" isotope.[19][20]
Rationale: The coordination chemistry of Lu-177 is well-suited for aminocarboxylate chelators like CDTA. The reaction requires stringent control of pH to ensure efficient complexation. Ascorbic acid is often included as a radical scavenger to prevent radiolysis—damage to the conjugate caused by the high radiation field, especially at high activities.[21]
Materials:
-
[¹⁷⁷Lu]LuCl₃ solution (high specific activity).
-
CDTA-conjugated peptide/antibody.
-
Sodium Acetate or HEPES Buffer (0.25 M, pH 4.5-5.0).
-
Ascorbic Acid solution (e.g., 50 mg/mL, freshly prepared).
-
Metal-free water for injection (WFI).
-
Sterile, pyrogen-free reaction vials.
-
Heating block or water bath.
-
SPE Cartridge for purification (if necessary).
Step-by-Step Methodology:
-
Reaction Setup: In a sterile, lead-shielded vial, combine:
-
20-100 µg of the CDTA-conjugate.
-
500 µL of buffer (e.g., Sodium Acetate, pH 4.8).
-
50 µL of Ascorbic Acid solution (as an antioxidant).[21]
-
-
Radiolabeling: Carefully add the required activity of [¹⁷⁷Lu]LuCl₃ to the reaction vial. Mix gently.
-
Incubation: Heat the reaction mixture at 90-95°C for 15-20 minutes.
-
Expert Note: Unlike ⁶⁸Ga, lanthanides like ¹⁷⁷Lu typically require elevated temperatures to achieve high radiochemical yields with aminocarboxylate chelators.[10][21] The rigidity of the CDTA backbone may allow for slightly milder conditions compared to DOTA in some cases, which should be explored during optimization.
-
-
Cooling: Allow the vial to cool to room temperature.
-
Purification (if required): For many ¹⁷⁷Lu-peptide preparations with high specific activity, if the radiochemical purity is >95%, a final purification step may not be necessary. If unchelated ¹⁷⁷Lu is present, an SPE-based purification similar to the ⁶⁸Ga protocol can be implemented.
-
Quality Control: Aseptically withdraw a sample for mandatory Quality Control testing (Section 3).
Section 3: The Self-Validating System: Mandatory Quality Control
A radiopharmaceutical protocol is only trustworthy if its output is rigorously validated.[22] Quality control (QC) is not optional; it is an integral part of the process that ensures the safety and efficacy of the final product.[23][24]
Visualized QC Logic
Caption: Decision logic for radiopharmaceutical batch release.
Key QC Tests & Specifications
| Parameter | Method | Typical Specification | Rationale |
| Radiochemical Purity (RCP) | Radio-TLC or Radio-HPLC[25] | > 95% | Ensures that the radioactivity is in the desired chemical form. Impurities lead to poor image quality or off-target toxicity.[23] |
| Sterility | Membrane Filtration / Direct Inoculation | No microbial growth | A parenteral product must be free of microorganisms to prevent infection.[26] |
| Bacterial Endotoxins (Pyrogens) | Limulus Amebocyte Lysate (LAL) Test | < 175 EU / V (USP standard, may vary) | Prevents pyrogenic (fever-inducing) reactions upon injection.[26] |
| pH | pH meter or calibrated strips | 4.5 - 7.5 | Ensures physiological compatibility and stability of the final product. |
| Visual Inspection | Direct observation (shielded) | Clear, colorless, free of particulates | Guarantees the absence of foreign matter. |
Protocol 3.1: Radiochemical Purity (RCP) by Radio-TLC
Principle: This is a rapid chromatographic method to separate the labeled radiopharmaceutical from free, unchelated radiometal.
-
For [⁶⁸Ga]Ga-CDTA-conjugates:
-
Stationary Phase: iTLC-SG strip.
-
Mobile Phase: 0.1 M Ammonium Acetate / 0.1 M EDTA solution (pH 5.5).
-
Result: The [⁶⁸Ga]Ga-CDTA-conjugate is less polar and moves up the strip (Rf ≈ 0.8-1.0). Free ⁶⁸Ga is chelated by the EDTA in the mobile phase and remains at the origin (Rf = 0.0).
-
-
For [¹⁷⁷Lu]Lu-CDTA-conjugates:
-
Stationary Phase: iTLC-SG strip.
-
Mobile Phase: 0.1 M Sodium Citrate buffer (pH 5.0).
-
Result: The labeled conjugate moves with the solvent front (Rf ≈ 1.0), while free ¹⁷⁷Lu-citrate complex remains at the origin (Rf = 0.0).
-
Calculation: RCP (%) = (Activity at conjugate Rf / Total activity on strip) x 100
This protocol must be validated against a more precise method like radio-HPLC during initial development to confirm its accuracy.[25]
References
- Vertex AI Search. (2024). CDTA is a powerful chelating agent.
- Srivastava, S. C., et al. (1987). Development of a new radiolabel (lead-203) and new chelating agents for labeling monoclonal anntibodies for imaging. OSTI.GOV.
- ACS Publications. (2025). Decadentate Acyclic Chelators for Lanthanum Radiopharmaceuticals. Journal of Medicinal Chemistry.
- ResearchGate. (2025).
- National Institutes of Health. (n.d.).
- SNMMI. (n.d.).
- Cicoria, G., et al. (2017). Labelling of 90Y- and 177Lu-DOTA-Bioconjugates for Targeted Radionuclide Therapy: A Comparison among Manual, Semiautomated, and Fully Automated Synthesis.
- Cooper, M. S., Sabbah, E., & Mather, S. J. (2006). Conjugation of chelating agents to proteins and radiolabeling with trivalent metallic isotopes.
- ResearchGate. (n.d.). e Radiochromatogram of 177 Lu-EDTA (A) and radioimmunoconjugate 177 Lu-pSCN-DOTA-F(ab′) 2 trastuzumab (B)
- National Institutes of Health. (2025). Targeted Radionuclide Therapy Using a Lutetium-177 Labeled Human Anti-CD133 Antibody. PubMed.
- National Institutes of Health. (n.d.). Alternative Chelator for 89Zr Radiopharmaceuticals: Radiolabeling and Evaluation of 3,4,3-(LI-1,2-HOPO). PubMed Central.
- MDPI. (2023). Thermodynamic and Kinetic Stabilities of Al(III)
- ResearchGate. (n.d.).
- The University of New Mexico. (n.d.). Quality Control of Compounded Radiopharmaceuticals.
- National Institutes of Health. (n.d.). Chelating agents and their use in radiopharmaceutical sciences. PubMed.
- National Institutes of Health. (n.d.). A practical guide to the construction of radiometallated bioconjugates for positron emission tomography. PubMed Central.
- Price, E. W., & Orvig, C. (2014). Matching chelators to radiometals for radiopharmaceuticals. Chemical Society Reviews.
- National Institutes of Health. (2022).
- ResearchGate. (2025). Radiopharmaceutical quality control.
- Marmara University. (n.d.). QUALITY ASSURANCE AND QUALITY CONTROL OF RADIOPHARMACEUTICALS: AN OVERVIEW.
- Frontiers. (n.d.). Synthesis of Radiopharmaceuticals via “In-Loop” 11C-Carbonylation as Exemplified by the Radiolabeling of Inhibitors of Bruton's Tyrosine Kinase.
- MDPI. (n.d.).
- MDPI. (n.d.).
- International Atomic Energy Agency. (n.d.). Quality Control in the Production of Radiopharmaceuticals.
- National Institutes of Health. (n.d.). Cold Kit Labeling: The Future of 68Ga Radiopharmaceuticals?.
- ResearchGate. (2024). Radiolabelling of Gallium-68 DTPA and EDTA used for Kidney Imaging.
- Simon Fraser University. (n.d.). The Design, Synthesis, and Evaluation of Radiopharmaceuticals for Actinium-225.
- National Institutes of Health. (n.d.). Gallium-68 labeling of albumin and albumin microspheres. PubMed.
- YouTube. (2020). Gallium Chemistry and Labelling - A Deep dive.
- National Institutes of Health. (2009).
- GU Oncology Now. (n.d.).
- National Institutes of Health. (2025). Adapting Solid Phase Radiometalation Photorelease to the Synthesis of 44Sc and 177Lu Radiopharmaceuticals.
- YouTube. (2023). Thermodynamic Stability & Kinetic Stability Of Metal Complexes.
- National Institutes of Health. (n.d.). Synthesis of Peptide Radiopharmaceuticals for the Therapy and Diagnosis of Tumor Diseases.
- bioRxiv. (2023). A Gallium-68-Labeled Peptide Radiotracer For CD38-Targeted Imaging In Multiple Myeloma With PET.
- University of Groningen. (2022). Automated Radiosynthesis, Preliminary In Vitro/In Vivo Characterization of OncoFAP-Based Radiopharmaceuticals for Cancer Imaging.
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- 3. Matching chelators to radiometals for radiopharmaceuticals - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
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- 10. Labelling of 90Y- and 177Lu-DOTA-Bioconjugates for Targeted Radionuclide Therapy: A Comparison among Manual, Semiautomated, and Fully Automated Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Development of a new radiolabel (lead-203) and new chelating agents for labeling monoclonal anntibodies for imaging (Conference) | OSTI.GOV [osti.gov]
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- 25. Radiolabeling and quality control of therapeutic radiopharmaceuticals: optimization, clinical implementation and comparison of radio-TLC/HPLC analysis, demonstrated by [177Lu]Lu-PSMA - PMC [pmc.ncbi.nlm.nih.gov]
- 26. dspace.ankara.edu.tr [dspace.ankara.edu.tr]
Troubleshooting & Optimization
Technical Support Center: Overcoming Interference in CDTA Complexometric Titrations
Welcome to the technical support center for complexometric titrations using CDTA (1,2-Diaminocyclohexanetetraacetic acid). This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common interference issues encountered during their experiments. By understanding the principles behind these challenges, you can enhance the accuracy and selectivity of your analyses.
Introduction to CDTA and Its Advantages
CDTA, a close structural analog of EDTA, is a powerful hexadentate chelating agent. It forms highly stable, 1:1 stoichiometric complexes with a wide range of metal ions.[1][2] This property makes it an excellent titrant in complexometric titrations for quantifying metal ion concentrations in various samples, including pharmaceutical preparations.
Compared to EDTA, CDTA often forms more stable metal complexes, which can be advantageous in certain applications, offering sharper endpoints and the ability to titrate metals that form weaker complexes with EDTA.[3][4] However, like EDTA, CDTA is not entirely selective and can react with multiple metal ions present in a sample, leading to analytical interference.[5][6]
This guide provides in-depth troubleshooting strategies, focusing on the principles of pH control, masking, demasking, and kinetic masking to overcome these interferences.
Troubleshooting Guide: Common Interference Issues
This section addresses specific problems you might encounter and provides step-by-step solutions grounded in chemical principles.
Issue 1: Non-selective Titration - Multiple Metal Ions Reacting with CDTA
Symptoms:
-
A poorly defined or "dragged" titration endpoint.
-
Over-consumption of the CDTA titrant.
-
Inability to distinguish between two or more metal ions in the same sample.
Root Cause Analysis: CDTA is a non-selective chelating agent, meaning it will complex with many di-, tri-, and tetravalent cations that may be present in your sample.[2][6] If multiple metal ions are available to react, the titration will reflect the total concentration of all complex-forming metals, not the specific analyte of interest.
Solutions:
A. pH Control for Selective Titration
The stability of metal-CDTA complexes is highly dependent on pH.[7][8] By carefully adjusting the pH of the titration medium, you can selectively titrate metal ions based on the differing stability of their complexes.
-
Principle: Trivalent and tetravalent metal ions (e.g., Bi³⁺, Fe³⁺, Th⁴⁺) form stable complexes at a very acidic pH (1-3).[2][9][10] Divalent metal ions (e.g., Pb²⁺, Zn²⁺, Cu²⁺) form stable complexes in a moderately acidic to neutral pH range (4-6).[2][9][10] Alkaline earth metals (e.g., Ca²⁺, Mg²⁺) require an alkaline pH (around 10) for stable complex formation.[2][9][10]
-
Workflow for pH-Based Selectivity:
-
Initial Low pH Titration: Acidify the sample to pH 2 with nitric acid. Titrate with standard CDTA solution. This will quantify the metals in the first group (e.g., Bi³⁺).
-
Increase pH for Second Group: After the first endpoint, add a buffer like hexamine to raise the pH to around 5.[9][10] Continue the titration to quantify the metals in the second group (e.g., Pb²⁺).
-
dot
Caption: Workflow for selective titration by pH control.
B. Chemical Masking
Masking is a technique used to prevent interfering ions from reacting with CDTA by forming a more stable complex with a "masking agent."[11][12][13]
-
Principle: A masking agent is a reagent that selectively complexes with an interfering ion, rendering it unavailable to react with the CDTA titrant.[13] The masking agent-interfering ion complex must be more stable than the CDTA-interfering ion complex under the titration conditions.[14]
-
Common Masking Agents and Their Applications:
| Masking Agent | Interfering Ions Masked | Analyte Example | Reference(s) |
| Potassium Cyanide (KCN) | Ag⁺, Cu²⁺, Cd²⁺, Co²⁺, Ni²⁺, Zn²⁺ | Mg²⁺, Ca²⁺, Pb²⁺ | [9][10][15] |
| Triethanolamine (TEA) | Al³⁺, Fe³⁺, Mn²⁺ | Ca²⁺, Mg²⁺ | [15][16] |
| Ammonium Fluoride (NH₄F) | Al³⁺, Fe³⁺, Ti⁴⁺ | Ca²⁺, Mg²⁺ | [12] |
| 2,3-Dimercaptopropanol | Pb²⁺ | Al³⁺, Zn²⁺ | [15] |
-
Protocol for Masking:
-
Add the appropriate masking agent to the sample solution before adding the indicator and titrating with CDTA.
-
Ensure thorough mixing to allow for the formation of the masked complex.
-
Proceed with the titration as usual to determine the concentration of the unmasked analyte.
-
C. Demasking for Sequential Titrations
Demasking is the process of releasing a previously masked ion, allowing it to be titrated.[16][17] This is particularly useful for determining the concentrations of multiple metal ions in the same sample.
-
Principle: A demasking agent is added to destroy the complex formed between the interfering ion and the masking agent, liberating the interfering ion to be titrated in a subsequent step.[9]
-
Example Workflow: Analyzing a Cu, Cd, and Ca Mixture
-
Total Metals: Titrate an aliquot of the sample with CDTA to determine the total concentration of all three metal ions.[9]
-
Masking: In a second aliquot, add potassium cyanide (KCN) to mask Cu²⁺ and Cd²⁺. Titrate with CDTA to determine the concentration of Ca²⁺ alone.[9][12]
-
Demasking: To the solution from step 2, add a demasking agent like a formaldehyde-acetone mixture to selectively release Cd²⁺ from its cyanide complex.[15] Titrate again with CDTA to determine the concentration of Cd²⁺. The Cu²⁺ concentration can then be calculated by difference.
-
dot
Caption: Sequential titration using masking and demasking.
Issue 2: Slow Reaction or Precipitation of Metal Hydroxide at Optimal pH
Symptoms:
-
A very slow endpoint approach, making it difficult to determine the exact equivalence point.
-
Formation of a precipitate when the pH is adjusted, removing the analyte from the solution.
Root Cause Analysis: Some metal ions, like Al³⁺ or Cr³⁺, react slowly with CDTA at room temperature.[10] Additionally, many metal ions will precipitate as metal hydroxides at the high pH required for CDTA titration.[7][14]
Solutions:
A. Back Titration
Back titration is an effective strategy when the direct reaction is slow or when the analyte precipitates at the required pH.[10][11]
-
Principle: A known excess of standard CDTA solution is added to the sample. The unreacted CDTA is then titrated with a standard solution of a second metal ion (e.g., Zn²⁺ or Mg²⁺) for which a good indicator is available.
-
Protocol for Back Titration:
-
Add a precisely measured volume of standard CDTA solution to the analyte, ensuring the CDTA is in excess.
-
If the reaction is slow, gently heat the solution to ensure complete complexation of the analyte with CDTA.
-
Adjust the pH to the optimal range for the back-titrant and indicator.
-
Add the indicator (e.g., Eriochrome Black T for a Mg²⁺ back-titration).
-
Titrate the excess CDTA with a standard Mg²⁺ or Zn²⁺ solution until the endpoint color change is observed.
-
Calculate the amount of analyte by subtracting the moles of CDTA that reacted with the back-titrant from the total moles of CDTA initially added.
-
B. Kinetic Masking
This advanced technique exploits differences in the rates of complex formation.
-
Principle: Kinetic masking is used when one metal ion reacts rapidly with CDTA while another reacts very slowly. The titration can be performed to determine the fast-reacting metal before the slow-reacting one has had a chance to form a complex.
-
Example: Differentiating Fe³⁺ and Cr³⁺
-
Fe³⁺ complexes with CDTA almost instantaneously in a cold, acidic solution.
-
Cr³⁺ only forms a complex with CDTA upon boiling.[18]
-
Procedure:
-
In a cold, acidic solution, titrate the Fe³⁺ with CDTA.
-
After the first endpoint, add an excess of CDTA, boil the solution to complex the Cr³⁺, cool, and then back-titrate the excess CDTA with a standard metal solution to determine the Cr³⁺ concentration.[18]
-
-
Frequently Asked Questions (FAQs)
Q1: Why is my indicator color change faint or unclear? A1: This can be due to several factors:
-
Incorrect pH: Most metal indicators are also acid-base indicators and will only show a sharp color change within a specific pH range.[8] Verify the pH of your solution.
-
Indicator "Blocking": Some metal ions form a very stable complex with the indicator, which CDTA cannot easily displace. This is common with ions like Cu²⁺, Ni²⁺, and Co²⁺ with Eriochrome Black T. A back titration is often the best solution in this case.
-
Low Analyte Concentration: If the concentration of the metal ion is too low, the color change at the endpoint will be subtle. Consider concentrating the sample or using a more sensitive endpoint detection method like spectrophotometry.[11]
Q2: Can I use CDTA to determine water hardness? A2: Yes, CDTA is an excellent chelating agent for determining the total concentration of Ca²⁺ and Mg²⁺, which are the primary contributors to water hardness. The titration is typically performed at pH 10 using an indicator like Eriochrome Black T.[2]
Q3: What is the difference between a masking agent and an auxiliary complexing agent? A3: A masking agent is used to prevent an interfering ion from reacting with the titrant.[19] An auxiliary complexing agent (like ammonia or tartrate) is added to prevent the analyte itself from precipitating (usually as a hydroxide) at the required titration pH.[14][19] It forms a complex with the analyte that is stable enough to keep it in solution but significantly weaker than the analyte-CDTA complex.
Q4: How do I choose the correct indicator for my titration? A4: The key principle is that the metal-indicator complex must be less stable than the metal-CDTA complex.[2][9] At the endpoint, the CDTA must be able to displace the indicator from the metal ion to cause the color change. The choice also depends on the pH of the titration. Common indicators include Eriochrome Black T (pH 7-11), Murexide (pH 7-11), and Xylenol Orange (pH 1-6).[9][11]
Q5: My sample contains anions like phosphate or sulfate that precipitate with my analyte. How can I handle this? A5: Anion interference is a common problem. A back titration is often the best approach. By adding excess CDTA first, you form the soluble metal-CDTA complex, preventing the precipitation of the metal salt. You can then proceed to back-titrate the excess CDTA.
References
-
Masking and demasking reagents in Complexometric titration. Pharmacy Infoline. Available from: [Link]
-
COMPLEXOMETRIC TITRATIONS. PHARMD GURU. Available from: [Link]
-
Lecture - 22 Complexometric Titrations.pptx. SlideShare. Available from: [Link]
-
Complexometric Titration II. SlideShare. Available from: [Link]
-
A complexometric method based on selective masking and de-masking has been developed for the rapid determination of aluminium, lead and zinc from the same solution in glass and glass frit samples. PMC. Available from: [Link]
-
Part 3: Masking & Demasking Agents used in Complexometric Titration. YouTube. Available from: [Link]
-
Differential thermal analysis and it's pharmaceutical application. SlideShare. Available from: [Link]
-
Chelators and end point indicators are the most important parts of complexometric titrations. ResearchGate. Available from: [Link]
-
Complexation of DTPA and EDTA with Cd2+: stability constants and thermodynamic parameters at the soil-water interface. PubMed. Available from: [Link]
-
The Application of Circular Dichroism in Pharmaceutical Analysis. MtoZ Biolabs. Available from: [Link]
-
Application of TGA/c-DTA for Distinguishing between Two Forms of Naproxen in Pharmaceutical Preparations. PubMed. Available from: [Link]
-
The Role of CDTA in Modern Chemical Synthesis: A NINGBO INNO PHARMCHEM CO.,LTD. Perspective. NINGBO INNO PHARMCHEM CO.,LTD. Available from: [Link]
-
Recent Developments in Complexometric Titration. RSC Publishing. Available from: [Link]
-
Complexometric Titrations. SlideShare. Available from: [Link]
-
Complexometric Titration of Metals Using a Lead Selective Electrode. Marcel Dekker, Inc. Available from: [Link]
-
Stability constants for Zirconium(IV) complexes with EDTA, CDTA, and DTPA in perchloric acid solutions. ResearchGate. Available from: [Link]
-
Complexometric titrations: new reagents and concepts to overcome old limitations. PubMed. Available from: [Link]
-
Complexometric titration. Wikipedia. Available from: [Link]
-
Part-4 : pH control, Masking and Demasking method for Complexometric Titration. YouTube. Available from: [Link]
-
Complexometric Titration II. SlideShare. Available from: [Link]
- Formation Constants for metal-EDTA Complexes. Google Sites.
-
Complexometric Titration. SlideShare. Available from: [Link]
-
Key Analytical Techniques for Pharmaceutical Discovery and Formulation. TA Instruments. Available from: [Link]
-
Complexation Titration. Chemistry LibreTexts. Available from: [Link]
-
14.4: Complex ion Equilibria and Complexometric Titrations. Chemistry LibreTexts. Available from: [Link]
-
Complexometric determination of metal ions by microscopic diffusional titration. PubMed. Available from: [Link]
-
Understanding Complexometric Titrations of Metal Cations with Aminopolycarboxylic Acids (EDTA and Analogs) within the frame of the Notion of Reactions between Groups of Chemical Species. ResearchGate. Available from: [Link]
-
Stability Constants for Metal Ion–EDTA Complexes. Laboratory Notes. Available from: [Link]
-
Complexation Reactions and Titrations. SlidePlayer. Available from: [Link]
-
Why is controlling pH necessary in complexometric titration?. Quora. Available from: [Link]
-
Complexometric titration | Factors | Different Types | Masking & Demasking agents | Analytiacl chem.. YouTube. Available from: [Link]
-
Complexometry Determination of CR III and Iron III in A Mixture Kinetic Masking. Scribd. Available from: [Link]
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- 3. Recent developments in complexometric titration - Proceedings of the Society for Analytical Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
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- 12. youtube.com [youtube.com]
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- 14. m.youtube.com [m.youtube.com]
- 15. Selective masking and demasking for the stepwise complexometric determination of aluminium, lead and zinc from the same solution - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Lecture - 22 Complexometric Titrations.pptx [slideshare.net]
- 17. Masking and demasking reagents in Complexometric titration - Pharmacy Infoline [pharmacyinfoline.com]
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- 19. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Optimizing pH for Selective Metal Chelation with Cyclohexanediaminetetraacetic Acid (CDTA)
Welcome to the technical support center for optimizing pH in selective metal chelation using trans-1,2-Cyclohexanediaminetetraacetic acid (CDTA). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical insights into leveraging the pH-dependent properties of CDTA for precise metal ion control. Here, we move beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot and refine your experimental designs effectively.
Introduction to CDTA: A Powerful Chelating Agent
CDTA is a robust chelating agent, structurally similar to EDTA but with a cyclohexane ring backbone.[1] This structural feature imparts a higher degree of pre-organization and lipophilicity, often resulting in the formation of more stable metal complexes compared to EDTA.[1] Like other aminopolycarboxylic acids, CDTA's ability to chelate metal ions is fundamentally linked to the pH of the solution. Understanding and controlling this pH dependence is paramount for achieving selective metal binding, a critical factor in applications ranging from analytical chemistry and environmental remediation to pharmaceutical development.[2][3]
The chelation process involves the formation of multiple coordinate bonds between the metal ion and the lone pair electrons on the nitrogen and deprotonated carboxylate groups of the CDTA molecule.[3] The extent of deprotonation of these functional groups, and thus the chelating strength of CDTA, is directly governed by the hydrogen ion concentration (pH) of the medium.
The Cornerstone of Selectivity: pH and Conditional Stability Constants
The intrinsic stability of a metal-CDTA complex is described by its formation constant (log K). However, in practical applications, the conditional stability constant (log K') is a more valuable parameter. The conditional stability constant accounts for the influence of pH on the availability of the fully deprotonated, and therefore most effective, form of the CDTA ligand.[4][5]
At low pH, the carboxyl and amine groups of CDTA are protonated, reducing its effective concentration for chelation. As the pH increases, these groups deprotonate, making the ligand more available to bind with metal ions. This pH-dependent behavior can be exploited to selectively chelate a target metal ion in the presence of other competing metal ions.
Frequently Asked Questions (FAQs)
Q1: What are the protonation constants of CDTA?
The stepwise protonation constants (pKa values) of CDTA are crucial for understanding its pH-dependent chelation behavior. These values represent the pH at which 50% of a specific functional group is protonated. The reported pKa values for CDTA are approximately:
-
pKa1: ~2.4
-
pKa2: ~3.5
-
pKa3: ~6.1
-
pKa4: ~11.7
These values indicate that the four carboxylic acid groups and two amine groups of CDTA deprotonate over a wide pH range.
Q2: How do I choose the optimal pH for selectively chelating one metal over another?
The key to selective chelation lies in the differences in the conditional stability constants of the metal-CDTA complexes at a given pH. To selectively chelate Metal A in the presence of Metal B, you should aim for a pH where the log K' of the Metal A-CDTA complex is significantly higher than that of the Metal B-CDTA complex. A difference of at least 2-3 log units is generally sufficient for effective separation.
Q3: Can CDTA be used to chelate trivalent metal ions like Fe³⁺ and Al³⁺?
Yes, CDTA forms very stable complexes with trivalent metal ions such as Fe³⁺ and Al³⁺.[6] In fact, the stability of these complexes is generally much higher than those with divalent metal ions. This high stability can be advantageous for sequestering these ions, but it can also pose a challenge if you are trying to selectively chelate a divalent metal in the presence of high concentrations of trivalent metals. In such cases, careful pH control is essential.
Q4: Is there a significant difference between CDTA and EDTA in terms of pH-dependent selectivity?
While both CDTA and EDTA are aminopolycarboxylic acid chelators with similar functional groups, the rigid cyclohexane backbone of CDTA often leads to the formation of more thermodynamically stable complexes.[1] This can translate to differences in their conditional stability constants at various pH values, potentially offering opportunities for enhanced selectivity with CDTA in certain applications.
Q5: How does ionic strength affect CDTA chelation?
Ionic strength can influence the activity coefficients of the ions in solution, which in turn can affect the measured stability constants of the metal-CDTA complexes.[7] For precise and reproducible results, it is advisable to maintain a constant ionic strength throughout your experiments using a non-coordinating salt like KNO₃ or NaClO₄.
Data Presentation: Stability of Metal-CDTA Complexes
The following table provides a summary of the formation constants (log K) for CDTA with various divalent and trivalent metal ions. It is important to remember that these are not conditional stability constants and the optimal pH for chelation will vary.
| Metal Ion | Log K of Metal-CDTA Complex |
| Ca²⁺ | 13.2 |
| Mg²⁺ | 10.3 |
| Cu²⁺ | 21.3 |
| Zn²⁺ | 18.7 |
| Ni²⁺ | 19.4 |
| Pb²⁺ | 19.7 |
| Fe³⁺ | 29.3 |
| Al³⁺ | 17.6 |
Note: These values are approximate and can vary depending on experimental conditions such as temperature and ionic strength. Data synthesized from multiple sources.
Experimental Protocols
Protocol 1: Determining the Optimal pH for Selective Chelation of Cu²⁺ in the Presence of Zn²⁺
This protocol outlines a method to experimentally determine the optimal pH for selectively chelating copper ions in a solution containing zinc ions using CDTA.
Materials:
-
Standard solutions of Cu²⁺ (e.g., from CuSO₄) and Zn²⁺ (e.g., from ZnSO₄) of known concentrations.
-
CDTA solution of known concentration.
-
pH buffer solutions covering a range from pH 3 to pH 7.
-
pH meter.
-
Analytical instrument for metal ion quantification (e.g., Atomic Absorption Spectroscopy (AAS), Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES)).
-
Conical flasks or beakers.
-
Magnetic stirrer and stir bars.
Procedure:
-
Prepare a series of solutions: In separate flasks, prepare solutions containing a fixed concentration of both Cu²⁺ and Zn²⁺.
-
pH Adjustment: To each flask, add a different pH buffer to create a series of solutions with pH values ranging from 3 to 7.
-
CDTA Addition: Add a sub-stoichiometric amount of CDTA to each flask. The amount of CDTA should be sufficient to chelate a significant portion, but not all, of the target metal ion (Cu²⁺).
-
Equilibration: Stir the solutions for a set period (e.g., 30 minutes) to allow the chelation reaction to reach equilibrium.
-
Separation of Free and Chelated Metals (Optional but Recommended): Use a technique like solid-phase extraction with a resin that selectively retains unchelated metal ions to separate the free metal ions from the CDTA-metal complexes.
-
Quantification of Unchelated Metals: Analyze the concentration of free Cu²⁺ and Zn²⁺ in each solution using a suitable analytical technique (AAS or ICP-OES).
-
Data Analysis: Plot the percentage of chelated Cu²⁺ and Zn²⁺ as a function of pH. The optimal pH for selective chelation of Cu²⁺ is the pH at which the percentage of chelated Cu²⁺ is maximized while the percentage of chelated Zn²⁺ is minimized.
Mandatory Visualization
Caption: pH dependence of CDTA chelation.
Troubleshooting Guide
Issue 1: Incomplete Chelation of the Target Metal Ion
-
Possible Cause 1: Incorrect pH. The pH of the solution may be too low, leading to the protonation of CDTA and a reduction in its effective concentration.
-
Solution: Carefully measure and adjust the pH of your solution to the optimal range for the target metal-CDTA complex. Use a calibrated pH meter and appropriate buffers.
-
-
Possible Cause 2: Insufficient CDTA Concentration. The molar ratio of CDTA to the target metal ion may be too low.
-
Solution: Increase the concentration of CDTA. A slight excess of the chelating agent is often used to ensure complete chelation.
-
-
Possible Cause 3: Presence of High Concentrations of Competing Ions. Other metal ions with a strong affinity for CDTA may be present at high concentrations, competing with the target metal ion.
-
Solution: Refer to the conditional stability constants to determine if competing ions are a significant issue at your working pH. You may need to adjust the pH to a range where the selectivity for your target metal is higher. Consider a pre-treatment step to remove highly competitive interfering ions.
-
Issue 2: Co-chelation of Interfering Metal Ions
-
Possible Cause 1: pH is too high. At higher pH values, CDTA becomes fully deprotonated and a less selective, more powerful chelating agent, leading to the chelation of multiple metal ions.
-
Solution: Lower the pH to a range where the conditional stability constant of the target metal-CDTA complex is significantly higher than that of the interfering metal-CDTA complexes.
-
-
Possible Cause 2: Overly high concentration of CDTA. A large excess of CDTA can lead to the chelation of less-favored metal ions after the primary target has been complexed.
-
Solution: Optimize the stoichiometry of CDTA to the target metal ion. Use the minimum amount of CDTA required for complete chelation of the target metal.
-
Issue 3: Precipitation of Metal Hydroxides
-
Possible Cause: The pH is too high. Many metal ions, particularly trivalent ions like Fe³⁺, will precipitate as metal hydroxides at high pH, even in the presence of a chelating agent.[8]
-
Solution: Lower the pH to a range where the metal hydroxide is soluble but the metal-CDTA complex is still stable. Consult a Pourbaix (E-pH) diagram for the specific metal ion to identify the pH range of its hydroxide precipitation.
-
Caption: Troubleshooting workflow for CDTA chelation.
References
-
Equilibrium relationships of metal chelates in hydroponic solutions. - CABI Digital Library. (URL: [Link])
-
CDTA Chelating Agent Supplier for Effective Metal Ion Binding Solutions. (2024-08-16). (URL: [Link])
-
Critical evaluation of stability constants of metal complexes of complexones for biomedical and environmental applications* (IUP - Research Collection. (URL: [Link])
-
CDTA is a powerful chelating agent. (2024-06-13). (URL: [Link])
-
Complex Stability in Aqueous Solution of Metal Ions (Cu2+, Zn2+, and Mn2+) with Pyrocatechuic. (URL: [Link])
-
Formation constants of Na + -Mg 2+ and Na + -Ca 2+ -dtpa 5 - ResearchGate. (URL: [Link])
-
Effective stability constants as a function of pH for Cd( ) with the... - ResearchGate. (URL: [Link])
-
Stability constants of Fe(III) and Cr(III) complexes with dl-2-(2-carboxymethyl)nitrilotriacetic. (URL: [Link])
-
Conditional stability constants of metal-EDTA complexes data from Tingborn and Wannirien 1979 - ResearchGate. (URL: [Link])
-
Highly Stable Complexes of Divalent Metal Ions (Mg2+, Ca2+, Cu2+, Zn2+, Cd2+ and Pb2+) with a dota-like Ligand Containing a Picolinate Pendant. (2016-05-20). (URL: [Link])
-
Stability constants for Zirconium(IV) complexes with EDTA, CDTA, and DTPA in perchloric acid solutions | Request PDF - ResearchGate. (URL: [Link])
-
Stability of Ca2+-, Cd2+-, and Cu2+-illite complexes - PubMed. (URL: [Link])
-
Metal Ion Coordination, Conditional Stability Constants, and Solution Behavior of Chelating Surfactant Metal Complexes | Request PDF - ResearchGate. (URL: [Link])
-
Relationships between pH and conditional stability constants of... | Download Scientific Diagram - ResearchGate. (URL: [Link])
-
Stability Constants of Metal Complexes in Solution - SciSpace. (URL: [Link])
-
Removal of transition metals from alkaline suspensions of cellulose pulp using CDTA as chelating agent | Request PDF - ResearchGate. (URL: [Link])
-
The Chemistry of Chelation: How CDTA Enhances Industrial Processes. (URL: [Link])
-
IUPAC Publications of Compilations and Critical Evaluations of Stability Constants. (URL: [Link])
-
complexing agent edta: Topics by Science.gov. (URL: [Link])
-
Rationale for the Successful Management of EDTA Chelation Therapy in Human Burden by Toxic Metals - PubMed Central. (URL: [Link])
-
Chelation in Metal Intoxication - PMC - PubMed Central - NIH. (URL: [Link])
-
The Effect of pH on the Stability of EDTA Chelates - Wellyou Tech. (2025-09-15). (URL: [Link])
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- 8. researchgate.net [researchgate.net]
Technical Support Center: trans-1,2-Cyclohexanediaminetetraacetic Acid (CDTA) Solutions
Welcome to the technical support guide for trans-1,2-Cyclohexanediaminetetraacetic acid (CDTA) solutions. As a Senior Application Scientist, my goal is to provide you with a comprehensive resource grounded in scientific principles and practical laboratory experience. This guide is designed to help you navigate the complexities of CDTA solution stability and storage, ensuring the integrity and reproducibility of your experiments.
CDTA is a powerful chelating agent, forming highly stable complexes with a wide range of metal ions. Its efficacy, however, is critically dependent on the proper preparation, storage, and handling of its solutions. This guide will address common questions and troubleshooting scenarios to help you maintain the optimal performance of your CDTA reagents.
Frequently Asked Questions (FAQs)
This section addresses the most common inquiries regarding the handling and storage of CDTA solutions.
Q1: What are the optimal storage conditions for solid CDTA and its prepared solutions?
The storage requirements for CDTA differ significantly between its solid form and aqueous solutions. Adherence to these conditions is critical for preserving the reagent's integrity.
-
Solid Form: Solid CDTA monohydrate is hygroscopic and should be stored in a tightly sealed container to protect it from moisture.[1][2] Recommended storage temperatures are generally between 2°C and 30°C.[3]
-
Aqueous Solutions: The stability of aqueous CDTA solutions is highly dependent on temperature. For stock solutions, aliquoting and freezing is the best practice to prevent degradation from repeated freeze-thaw cycles.[4]
| Form | Storage Temperature | Duration | Key Considerations |
| Solid (Powder) | 2°C to 30°C | Indefinite (if kept dry) | Store in a tightly sealed container, away from moisture.[1][3][5] |
| Stock Solution | -80°C | Up to 6 months | Aliquot to avoid freeze-thaw cycles. Use tightly sealed, appropriate freezer-safe containers.[4] |
| Stock Solution | -20°C | Up to 1 month | A viable short-term alternative to -80°C storage.[4] |
| Working Solution | 4°C | Not Recommended | Long-term storage at 4°C is discouraged due to the risk of microbial growth. |
Q2: How does pH affect the stability and chelating capacity of CDTA solutions?
The pH of a CDTA solution is arguably the most critical factor influencing its stability and function.[6] Like its analogue EDTA, the protonation state of CDTA's carboxyl groups is pH-dependent, which directly impacts its ability to chelate metal ions.[7]
-
Mechanism: In acidic environments (low pH), the carboxyl groups of CDTA become protonated. This protonation competes with metal ions for the binding sites, thereby reducing the effective chelating capacity of the molecule.[6][7]
-
Optimal Range: While the optimal pH depends on the specific metal ion being chelated, CDTA solutions are generally most effective and stable in a neutral to slightly alkaline pH range.
-
Degradation: Extreme pH levels can catalyze the degradation of the molecule over time, although CDTA is generally considered chemically stable under normal conditions.[5][8]
Q3: What is the expected shelf life of a properly stored CDTA stock solution?
When stored under ideal conditions, CDTA stock solutions can be quite stable. Based on supplier data, a stock solution aliquoted and stored at -80°C can be expected to maintain its integrity for up to 6 months.[4] For solutions stored at -20°C, the recommended shelf life is shorter, typically around 1 month.[4] It is crucial to label aliquots with the preparation date and to discard any solution that has surpassed its recommended use-by date or shows signs of degradation.
Q4: Can I autoclave my CDTA solution for sterilization?
Yes, CDTA solutions can typically be sterilized by autoclaving. This practice is similar to that used for other common chelating agents like EDTA.[9] However, it is essential to ensure that the pH of the solution is adjusted to your desired level before autoclaving, as the heat can sometimes cause a slight pH shift. Use a steam-sterilization cycle and allow the solution to cool completely before use.
Experimental Protocol: Preparation of a 0.5 M CDTA Stock Solution (pH 8.0)
This protocol details the steps for preparing a standard, pH-adjusted CDTA stock solution. Accuracy in this procedure is fundamental to experimental success.
Materials:
-
This compound monohydrate (CDTA)
-
High-purity, deionized (DI) or Milli-Q water
-
Sodium hydroxide (NaOH), solid pellets or a concentrated solution (e.g., 10 M)
-
Calibrated pH meter
-
Stir plate and magnetic stir bar
-
Volumetric flask
-
Beaker
Procedure:
-
Initial Weighing: Weigh out the required mass of CDTA monohydrate (Molecular Weight: 364.35 g/mol ) for your desired volume. For 100 mL of a 0.5 M solution, you would need 18.22 g.
-
Initial Slurry: Add the solid CDTA to a beaker containing approximately 80% of the final desired volume of high-purity water (e.g., 80 mL for a 100 mL solution). CDTA is only slightly soluble in water at neutral pH, so it will form a milky white slurry.[1][2]
-
pH Adjustment for Dissolution: Place the beaker on a stir plate with a magnetic stir bar. While stirring, slowly add NaOH to the slurry. The CDTA will begin to dissolve as the pH increases. CDTA is soluble in alkali solutions like sodium hydroxide.[1][2]
-
Target pH: Continue to add NaOH incrementally until the solution becomes clear and the pH reaches 8.0. Be careful not to overshoot the target pH. Use a calibrated pH meter for accurate measurement.
-
Final Volume Adjustment: Once the CDTA is fully dissolved and the pH is stable at 8.0, transfer the solution to a volumetric flask. Rinse the beaker with a small amount of high-purity water and add the rinse to the volumetric flask. Carefully add water to bring the solution to the final desired volume.
-
Storage: Filter the solution if necessary. Aliquot the final solution into sterile, freezer-safe tubes and store at -20°C for short-term use (up to 1 month) or -80°C for long-term storage (up to 6 months).[4]
Troubleshooting Guide
This guide provides solutions to common problems encountered when working with CDTA solutions.
| Symptom / Issue | Potential Cause(s) | Recommended Solution(s) |
| White precipitate or cloudiness in the solution. | 1. Incorrect pH: The pH may be too low (acidic), causing the CDTA to precipitate out of the solution.[1][2]2. Low Temperature: Concentrated solutions may precipitate upon refrigeration. | 1. Check the pH of the solution. If it is below ~7.5, slowly add NaOH while stirring to re-dissolve the precipitate. Adjust to the target pH (e.g., 8.0).2. Gently warm the solution and stir until the precipitate dissolves. Consider preparing a less concentrated working solution for refrigeration. |
| Solution appears yellow or discolored. | 1. Contamination: The solution may be contaminated with trace metals (e.g., iron) from glassware or water source.2. Degradation: Prolonged exposure to light or high temperatures can cause chemical degradation. | 1. Prepare fresh solution using high-purity water and acid-washed glassware.2. Store solutions in amber or foil-wrapped bottles to protect from light.[10] Ensure storage at the correct, low temperature.[4][11] |
| Loss of chelating activity / Inconsistent experimental results. | 1. Incorrect pH: The experimental buffer pH may be outside the optimal range for CDTA-metal complex formation.2. Solution Degradation: The solution may have exceeded its shelf life or been improperly stored (e.g., multiple freeze-thaw cycles).3. Incorrect Concentration: Errors during preparation could lead to a lower-than-expected concentration. | 1. Verify the pH of your final reaction mixture. The stability of metal chelates is highly pH-dependent.[7][12]2. Discard the old solution and prepare a fresh stock, ensuring proper aliquoting and storage protocols are followed.3. Recalibrate your balance and carefully repeat the preparation protocol. |
Visualizing Stability: Key Influencing Factors
The stability of a CDTA solution is not a static property but a dynamic state influenced by several environmental and chemical factors. The following diagram illustrates the interplay of these critical elements.
Caption: Factors influencing the stability of aqueous CDTA solutions.
References
-
Wikipedia. (n.d.). trans-1,2-Diaminocyclohexane. Retrieved from [Link]
-
Sun, M., et al. (2013). Comparative dynamic transcriptome analysis (cDTA) reveals mutual feedback between mRNA synthesis and degradation. Genome Research. Retrieved from [Link]
-
Ibis Scientific, LLC. (2023). The Impact of pH on Chemical Stability in Lab Experiments. Retrieved from [Link]
-
Reddit. (2016). Shelf life of EDTA and Sodium Citrate Solutions?. Retrieved from [Link]
-
QA/SAC Americas. (2018). APPENDIX C. PREPARATION OF QUALITY CONTROL SOLUTIONS. Retrieved from [Link]
-
ResearchGate. (2020). THE EFFECT OF SOLUTION TEMPERATURE ON CHEMICALLY MANUFACTURED CdS SAMPLES. Retrieved from [Link]
-
Core & Main. (n.d.). Hach CDTA Reagent, 30 mL SCDB, 2589723. Retrieved from [Link]
-
Capitol Scientific. (n.d.). Hach 2589723 CDTA Reagent, 30 mL SCDB. Retrieved from [Link]
-
Scribd. (n.d.). CDTA SOLUTION, 30Ml SCDB | PDF. Retrieved from [Link]
-
PubChem. (n.d.). Cyclohexane-1,2-diamine-N,N,N',N'-tetraacetic acid monohydrate, trans-. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: CDTA disodium salt solution. Retrieved from [Link]
-
Wellyou Tech. (2023). The Effect of pH on the Stability of EDTA Chelates. Retrieved from [Link]
-
National Institutes of Health. (2021). Effect of pH and concentration on the chemical stability and reaction kinetics of thiamine mononitrate and thiamine chloride hydrochloride in solution. Retrieved from [Link]
-
Axon Optics. (2020). Workplace Accommodations for Light Sensitivity. Retrieved from [Link]
-
Phoenix NAP. (2020). Unlock Supply Chain Efficiency with Temperature-Controlled Storage Solutions. Retrieved from [Link]
-
ResearchGate. (2024). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. Retrieved from [Link]
-
Indian Academy of Sciences. (n.d.). Temperature effects on surface activity and application in oxidation of toluene derivatives of CTAB–SDS with KMnO4. Retrieved from [Link]
-
Capital District Transportation Authority. (n.d.). Public Transportation Agency Safety Plan (PTASP). Retrieved from [Link]
-
Semantic Scholar. (n.d.). pH Effect on Stability and Kinetics Degradation of Nitazoxanide in Solution. Retrieved from [Link]
-
PubMed Central. (n.d.). The Effects of Accelerated Temperature-Controlled Stability Systems on the Release Profile of Primary Bile Acid-Based Delivery Microcapsules. Retrieved from [Link]
-
Capital District Transportation Authority. (n.d.). Procurement Manual. Retrieved from [Link]
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Capital District Transportation Authority. (n.d.). Procurement Manual. Retrieved from [Link]
-
Capital District Transportation Authority. (n.d.). Service Standards. Retrieved from [Link]
-
ResearchGate. (n.d.). Thermal Decomposition of EDTA, NTA, and Nitrilotrimethylenephosphonic Acid in Aqueous Solution. Retrieved from [Link]
-
UVA Health. (2023). Enhanced Light Sensitivity May Play Key Role in Alzheimer's. Retrieved from [Link]
-
Wikipedia. (n.d.). Albany International Airport. Retrieved from [Link]
-
KTH Diva. (2023). The effect of temperature on the chemical stability of Vitamin C in a cosmetic product. Retrieved from [Link]
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- 12. researchgate.net [researchgate.net]
common errors in endpoint detection for CDTA titrations
Technical Support Center: CDTA Titrations
From the Desk of the Senior Application Scientist
Welcome to the technical support resource for complexometric titrations using CDTA (1,2-Diaminocyclohexanetetraacetic acid). This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues related to endpoint detection. My approach here is to move beyond simple procedural lists and delve into the chemical principles governing your observations, enabling you to diagnose problems logically and enhance the robustness of your results.
Part 1: Frequently Asked Questions (FAQs)
This section provides rapid answers to the most common endpoint detection issues.
Q1: My endpoint color change is gradual and indistinct. What is the most likely cause?
A: An indistinct endpoint is one of the most frequent challenges and typically points to one of three issues: incorrect pH, an inappropriate indicator, or the presence of interfering ions. The stability of the metal-indicator complex must be significantly less than the metal-CDTA complex to ensure a sharp transition.[1] A gradual change suggests the indicator is being displaced slowly from the metal ion, which can happen if the pH is not optimal for the stability of the Metal-CDTA complex.[2]
Q2: I've added the indicator, but the color immediately corresponds to the "endpoint" color before I even start the titration. Why?
A: This indicates that the metal-indicator complex has not formed. The most common reason is that the pH of your sample solution is outside the working range for the chosen indicator.[3] Many metallochromic indicators are also acid-base indicators, and their color is pH-dependent.[3] Verify that your solution is buffered to the correct pH before adding the indicator.
Q3: Why did my endpoint seem to appear, but then the color reverted to the original pre-endpoint color?
A: This phenomenon, known as "color reversion," is often caused by slow reaction kinetics between CDTA and the metal ion. You may be titrating faster than the complexation reaction can proceed. After you stop adding titrant, the unreacted metal ions slowly complex with the indicator, causing the color to revert. Try adding the titrant more slowly near the endpoint or gently heating the solution to increase the reaction rate.[4][5]
Q4: I am using an autotitrator with a photometric sensor, but the endpoint detection is not reproducible. What should I check?
A: For photometric detection, ensure the selected wavelength on the sensor corresponds to the maximum absorbance difference between the metal-indicator complex and the free indicator.[6][7] Check for turbidity in the solution, as suspended solids can scatter light and interfere with the measurement. Also, verify that the titrant is being added in smaller, slower increments near the endpoint to allow the sensor to accurately detect the inflection point.[6][7]
Part 2: In-Depth Troubleshooting Guides
Guide 1: Indicator and pH-Related Errors
The interplay between pH, the indicator, and the chelating agent is the most critical factor in a successful CDTA titration. Errors in this area are common but entirely avoidable.
Problem: The endpoint is consistently early or late.
Root Cause Analysis: The accuracy of a visual endpoint depends on the relative stability of the Metal-Indicator (M-In) complex and the Metal-CDTA (M-CDTA) complex at a specific pH. The underlying principle is that CDTA must quantitatively displace the indicator from the metal.
-
Endpoint Too Early: This occurs if the M-In complex is too weak. The CDTA displaces the indicator before all free metal ions have been chelated. This can be caused by the pH being too low, which protonates the indicator and weakens its binding to the metal.[3]
-
Endpoint Too Late: This occurs if the M-In complex is too strong. Excess CDTA is required to "pry" the indicator away from the metal, causing you to overshoot the equivalence point.[3] This can happen if the pH is too high, increasing the stability of the M-In complex beyond the optimal range.
Troubleshooting Workflow: pH & Indicator Selection
Caption: Troubleshooting workflow for pH and indicator issues.
Data Summary: pH-Dependence of Metal-Chelate Stability
The stability of any metal-CDTA complex is dictated by the pH-dependent conditional formation constant (K'f). As pH decreases, H+ ions compete with the metal ion for the CDTA molecule, reducing the effective stability of the complex.[2][8]
Caption: Effect of pH on Metal-CDTA complex stability.
| Indicator | Common Metal Ions | Optimal pH Range | Color Change (Metal-In → Free In) |
| Eriochrome Black T | Mg²⁺, Zn²⁺, Cd²⁺, Ca²⁺ | 9.5 - 10.5 | Wine-Red to Blue |
| Calmagite | Ca²⁺, Mg²⁺ | 9 - 11 | Wine-Red to Blue |
| Xylenol Orange | Bi³⁺, Pb²⁺, Zn²⁺ | 1 - 5 | Red/Violet to Lemon Yellow |
| Murexide | Ca²⁺, Ni²⁺, Cu²⁺ | 10 - 12 | Pink/Red to Violet |
Guide 2: Matrix Effects & Ion Interference
Problem: My results are consistently high, and the endpoint is difficult to pinpoint, even with the correct pH and indicator.
Root Cause Analysis: CDTA is a powerful but non-selective chelating agent.[9] If your sample contains other metal ions that can form stable complexes with either CDTA or the indicator, they will interfere with the titration, typically leading to erroneously high results.[9]
Troubleshooting Protocol: Masking of Interfering Ions
Masking agents are chemicals that form highly stable complexes with interfering ions, preventing them from reacting with CDTA or the indicator.[10][11]
Objective: To selectively titrate Calcium (Ca²⁺) in the presence of Iron (Fe³⁺) and Aluminum (Al³⁺). Indicator: Calmagite Titrant: 0.01 M CDTA Buffer: Ammonia-Ammonium Chloride (pH 10) Masking Agent: Triethanolamine (TEA)
Procedure:
-
Pipette a known volume of your sample into a 250 mL Erlenmeyer flask.
-
Add 2-4 mL of triethanolamine solution (20% v/v). Swirl to mix. TEA forms stable, colorless complexes with Fe³⁺, Al³⁺, and other heavy metals, effectively "masking" them.[1]
-
Dilute with approximately 50 mL of deionized water.
-
Add 2 mL of pH 10 ammonia buffer.
-
Add 2-3 drops of Calmagite indicator. The solution should turn a distinct wine-red color. If it is blue, no calcium or magnesium is present or they have been masked.
-
Titrate with standardized 0.01 M CDTA solution until the color changes sharply from wine-red to a pure sky blue.[9] This is your endpoint.
Common Masking Agents:
| Masking Agent | Ions Masked | Notes |
| Triethanolamine (TEA) | Fe³⁺, Al³⁺, Mn²⁺ | Very common; forms colorless complexes. |
| Cyanide (CN⁻) | Cd²⁺, Zn²⁺, Ni²⁺, Co²⁺, Cu²⁺ | EXTREMELY TOXIC. Must be used in a fume hood with extreme caution in alkaline solutions to prevent HCN gas formation.[11] |
| Fluoride (F⁻) | Fe³⁺, Al³⁺, Ti⁴⁺, Ca²⁺ | Can precipitate some ions. |
Guide 3: Instrumental and Procedural Errors
Even with perfect chemistry, procedural flaws can lead to significant errors.
Problem: My results are inconsistent and not reproducible.
Root Cause Analysis: Random errors often stem from inconsistent technique or improperly maintained equipment.[4][12] Unlike the systematic errors discussed above, these will cause scatter in your results without a clear bias.
Troubleshooting Checklist:
-
Burette Issues: Check for air bubbles in the burette tip before starting; these can be dislodged during titration, causing a volume error.[4][13] Ensure you are reading the meniscus at eye level to avoid parallax error.[4][14]
-
Incomplete Reaction: Ensure adequate mixing after each addition of titrant.[4] For some metal ions, the reaction with CDTA is not instantaneous. Adding titrant too quickly near the endpoint is a common cause of over-titration.[5][14]
-
Potentiometric Electrode Issues (for Autotitrators): If using an ion-selective electrode (ISE), ensure it is properly calibrated and conditioned. The electrode membrane can become contaminated, leading to a sluggish or unstable response.[15][16] Polish and rinse the electrode according to the manufacturer's instructions.
-
Temperature Fluctuations: Titrant and sample solutions should be at the same, stable temperature. Significant temperature changes can alter the volume of the solutions and the stability of the complexes, introducing error.[4][13]
References
-
Microbioz India. (2024). Common Titration Errors to Avoid and How to Correct Them. [Link]
-
Chemistry For Everyone. (2025). What Are Common Titration Errors? YouTube. [Link]
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Quora. (2016). What are some sources of errors in titration?[Link]
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ChemBuddy. (2024). Sources of errors in titration. [Link]
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Chemistry LibreTexts. (2019). 9.3: Complexation Titrations. [Link]
-
ResearchGate. (2013). What is the difference in the use of EDTA or CDTA?[Link]
-
Pharmacy Infoline. (n.d.). Masking and demasking reagents in Complexometric titration. [Link]
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Lab Manager Magazine. (2016). Troubleshooting a Titrator. [Link]
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SlidePlayer. (n.d.). Complexometric Titration II. [Link]
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Dynamic Science. (n.d.). chemistry - titration and sources of error. [Link]
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PubMed. (n.d.). Evaluation of the effect of EDTA, EGTA and CDTA on dentin adhesiveness and microleakage with different root canal sealers. [Link]
-
Microlit USA. (2021). Role of pH in Titration: Importance, Curves & Indicators. [Link]
-
Reddit. (2020). For sources of error “overshooting the endpoint of a titration “. What are ways of improvement to prevent it?[Link]
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Chemistry LibreTexts. (2021). Complexation Titration. [Link]
-
PubMed. (n.d.). Improved detection limits and sensitivities of potentiometric titrations. [Link]
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ResearchGate. (2017). I've got a problem connected to potentiometric titration. What causes problems with unstability?[Link]
-
Scribd. (n.d.). Effect of PH On Complex Tit. [Link]
-
ResearchGate. (2025). Evaluation of the effect of EDTA, CDTA and EGTA on radicular dentin microhardness. [Link]
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YouTube. (2022). Complexometric titration | Factors | Different Types | Masking & Demasking agents | Analytiacl chem.[Link]
-
Scribd. (n.d.). Complexometric Titration Problems. [Link]
-
PubMed. (n.d.). Demineralization effect of EDTA, EGTA, CDTA and citric acid on root dentin: a comparative study. [Link]
-
JoVE. (2024). Video: Complexometric Titration: Overview. [Link]
-
PubMed Central. (n.d.). Selective masking and demasking for the stepwise complexometric determination of aluminium, lead and zinc from the same solution. [Link]
-
CIGMAT. (n.d.). Effect of pH on EDTA Method of Measuring Calcium. [Link]
-
ResearchGate. (n.d.). Pharmacy-e-Book-Pharmaceutical-Analysis-COMPLEXOMETRIC-TITRATIONS-by-Dr-Asif-Husain.pdf. [Link]
-
YouTube. (2021). Acid Base Titration Curves - pH Calculations. [Link]
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- 10. Masking and demasking reagents in Complexometric titration - Pharmacy Infoline [pharmacyinfoline.com]
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- 16. researchgate.net [researchgate.net]
addressing precipitation issues during metal-CDTA complex formation
Welcome to the technical support center for metal-CDTA complex formation. This resource is designed for researchers, scientists, and drug development professionals to navigate the intricacies of working with 1,2-Diaminocyclohexane-N,N,N',N'-tetraacetic acid (CDTA). Here, you will find in-depth troubleshooting guides and frequently asked questions to address common challenges, particularly the issue of precipitation during your experiments.
Troubleshooting Guide: Diagnosing and Resolving Precipitation
Precipitation during the formation of a metal-CDTA complex is a common yet solvable issue. It almost always indicates a competing reaction is dominating the equilibrium. The primary culprits are typically the formation of insoluble metal hydroxides or the precipitation of the CDTA ligand itself. This guide provides a systematic approach to identify the root cause and implement the appropriate corrective measures.
Visual Troubleshooting Workflow
The following diagram outlines a logical workflow to diagnose and resolve precipitation issues. Start by observing the conditions under which the precipitate forms and follow the path to the recommended solution.
Caption: Decision tree for troubleshooting precipitation in metal-CDTA complexation.
Issue 1: Precipitate Forms Immediately Upon Adding CDTA to the Solution (Before Metal Addition)
Causality: The free acid form of CDTA (H₄CDTA) is poorly soluble in neutral or acidic water.[1][2] Precipitation at this stage is almost certainly the undissolved CDTA. The carboxylic acid groups on the molecule need to be deprotonated to become soluble, which occurs at higher pH.
Protocol: Solubilizing CDTA Prior to Complexation
-
Prepare a Slurry: Add the solid CDTA monohydrate to approximately 80% of your final desired solvent volume (e.g., 80 mL of deionized water for a final volume of 100 mL). This will form a milky white slurry.
-
Initial pH Adjustment: While stirring vigorously, slowly add a dilute base, such as 0.1 M Sodium Hydroxide (NaOH), dropwise.
-
Monitor for Dissolution: Continue adding the base and stirring until the solution becomes clear. This indicates that the CDTA has dissolved. The pH will typically need to be >7.5 for full dissolution.
-
Proceed with Metal Addition: Once the CDTA is fully dissolved, you can proceed with the addition of your metal salt.
Issue 2: Precipitate Forms Immediately After Adding the Metal Salt or During Upward pH Adjustment
Causality: This is a classic sign of metal hydroxide (M(OH)ₙ) precipitation.[3][4] This occurs when the local or bulk pH of the solution reaches a point where the metal hydroxide is less soluble than the metal-CDTA complex is stable.[5][6] Every metal has a characteristic pH at which it will begin to precipitate as its hydroxide.[7] The complexation reaction is in a kinetic and thermodynamic competition with the metal hydroxide precipitation reaction. If the pH is too high before the CDTA has had a chance to chelate the metal, the hydroxide will form and precipitate out of solution.
Comparative Data: pH of Metal Hydroxide Precipitation
The following table provides the approximate pH at which various metal ions begin to precipitate as hydroxides. This is a critical parameter to consider when designing your complexation reaction.
| Metal Ion | Approximate pH of Hydroxide Precipitation |
| Fe³⁺ | ~2.5 - 3.0 |
| Al³⁺ | ~4.0 |
| Cu²⁺ | ~5.5 - 6.0 |
| Zn²⁺ | ~7.0 |
| Ni²⁺ | ~7.5 - 8.0 |
| Cd²⁺ | ~8.0 |
| Mn²⁺ | ~8.5 - 9.0 |
Note: These values can be influenced by concentration, temperature, and the presence of other ions.
Protocol: pH-Staged Chelation to Avoid Metal Hydroxide Formation
This protocol is designed to form the complex at a pH where the metal ion is stable and soluble, before adjusting to the final desired pH.
-
Dissolve Ligand: Prepare a solution of fully dissolved CDTA as described in the protocol for "Solubilizing CDTA Prior to Complexation".
-
Adjust to Initial Chelation pH: Using a dilute acid (e.g., 0.1 M HCl), carefully adjust the pH of the CDTA solution down to a value where your target metal is known to be soluble (refer to the table above). For most divalent transition metals, a starting pH of 4.5-5.5 is a safe choice.
-
Dissolve Metal Salt: In a separate container, dissolve your metal salt in a small amount of deionized water.
-
Slow Addition: While vigorously stirring the pH-adjusted CDTA solution, add the metal salt solution dropwise. A clear solution should be maintained.
-
Allow for Complexation: Stir the solution for 15-30 minutes to allow the metal-CDTA complex to form. The rate of complex formation can vary depending on the metal ion's kinetic lability.[8][9]
-
Final pH Adjustment: Once the complex has formed, slowly adjust the pH up to your final desired value using a dilute base (e.g., 0.1 M NaOH). Because the metal is now protected by the highly stable CDTA chelate, it will not precipitate as a hydroxide even at higher pH values.[10]
Frequently Asked Questions (FAQs)
Q1: What is the fundamental difference between CDTA and EDTA, and why would I choose CDTA?
CDTA (trans-1,2-Diaminocyclohexane-N,N,N',N'-tetraacetic acid) is an analogue of EDTA where the central ethylenediamine backbone is replaced by a cyclohexane ring.[11] This structural difference has two major consequences:
-
Increased Thermodynamic Stability: The pre-organized, rigid cyclohexane backbone of CDTA reduces the entropic penalty of chelation, leading to the formation of more thermodynamically stable complexes with most metal ions compared to EDTA.[10]
-
Slower Kinetics: The rigidity of the CDTA backbone can also lead to slower rates of complex formation and dissociation (i.e., it is more kinetically inert) compared to the more flexible EDTA.[8]
You would choose CDTA over EDTA when you require a complex with exceptionally high stability, for instance, to prevent the release of a toxic metal ion in a biological system or to avoid ligand-exchange reactions in a complex mixture.
Q2: My complex is precipitating over time, even after initial successful formation. What could be the cause?
This is often due to a slow change in the solution conditions. The two most likely causes are:
-
pH Drift: If your solution is unbuffered, it can absorb atmospheric CO₂, which forms carbonic acid and gradually lowers the pH. This pH drop can lead to the protonation of the CDTA, reducing the complex's stability and potentially causing precipitation.[12] The solution is to use a suitable biological buffer (e.g., MES, HEPES, TRIS) to maintain a stable pH.
-
Supersaturation: It's possible that you have created a supersaturated solution that is kinetically stable for a short period but will eventually precipitate or crystallize. Try preparing a more dilute solution to see if the problem persists.
Q3: Can I use a buffer from the start? Which one should I choose?
Yes, using a buffer is highly recommended. However, the choice of buffer is critical.
-
Avoid Phosphate Buffers: Phosphate can form highly insoluble precipitates with many di- and trivalent metal ions (e.g., Ca²⁺, Fe³⁺, La³⁺), which will compete directly with your CDTA complexation.
-
Consider Buffer Chelation: Some buffers, particularly those with carboxylate groups like citrate, can act as weak chelating agents themselves and may interfere with the complexation kinetics.
-
Recommended Buffers: Good starting choices are non-coordinating buffers such as HEPES, MES, or MOPS, depending on the desired pH range for your final complex.
Q4: What does it mean for a complex to be kinetically labile vs. inert, and how does this affect my experiment?
These terms refer to the rate at which a complex exchanges its ligands, not its thermodynamic stability.[13]
-
Kinetically Labile: A labile complex undergoes rapid ligand substitution.[14][15] For example, Cu²⁺ and Zn²⁺ complexes are generally labile. This means the metal-CDTA complex will form very quickly.
-
Kinetically Inert: An inert complex undergoes slow ligand substitution.[13] For example, Cr³⁺ and Co³⁺ complexes are famously inert. For these metals, you may need to heat the reaction or allow for significantly longer reaction times to ensure complete complexation.
Understanding this distinction is crucial. A thermodynamically very stable complex (like Cr(CDTA)⁻) might still form very slowly due to its kinetic inertness.
Q5: The stability constant (Log K) for my metal-CDTA complex is very high, yet I am still getting precipitation. Why?
A high stability constant indicates that the final complex is thermodynamically very favorable.[16][17][18] However, it does not guarantee that the complex will form under suboptimal conditions. The issue is one of competing equilibria and reaction pathways. As illustrated in the diagram below, even if the final Metal-CDTA complex is the most stable species, if the conditions (like high local pH) favor the rapid and irreversible precipitation of the metal hydroxide, the system may never reach the desired thermodynamic endpoint.
Caption: Competing reaction pathways in metal-CDTA complex formation.
This is why following a pH-staged protocol is critical. It ensures that the reaction proceeds along the desired pathway by keeping the metal ion soluble and available to be chelated by the CDTA before conditions are created that would favor hydroxide precipitation.
References
-
HiMedia Laboratories. (n.d.). CDTA monohydrate, Hi-AR™/ACS. Retrieved from [Link]
-
Squarespace. (n.d.). Hydroxide Metal Precipitation. Retrieved from [Link]
-
Water Specialists Environmental Technologies. (n.d.). Precipitation By pH. Retrieved from [Link]
-
Asterion, LLC. (2016, February 16). Metal Hydroxide Precipitation. Retrieved from [Link]
-
Anderegg, G., et al. (2005). Critical evaluation of stability constants of metal complexes of complexones for biomedical and environmental applications. Pure and Applied Chemistry, 77(8), 1445–1495. Retrieved from [Link]
-
Cognitive Science. (2025, December 20). Metal hydroxide precipitation: Significance and symbolism. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 30). Solubility of Metal Hydroxides. Retrieved from [Link]
-
Biofine Chemical. (n.d.). CDTA (MONOHYDRATE) 99% AR. Retrieved from [Link]
-
IUPAC. (1995). The stability constants of metal complexes of amino acids with polar side chains. Pure & Applied Chemistry, 67(7), 1117-1240. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). NIST Critically Selected Stability Constants of Metal Complexes Database. Retrieved from [Link]
-
C.B.P.B.U. (n.d.). KINETICS AND MECHANISM OF REACTIONS IN METAL COMPLEXES. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Stability constants for Zirconium(IV) complexes with EDTA, CDTA, and DTPA in perchloric acid solutions. Retrieved from [Link]
-
The Good Scents Company. (n.d.). cyclohexanediamine tetraacetic acid. Retrieved from [Link]
-
ResearchGate. (2025, August 10). The effect of pH on the complexation of Cd, Ni and Zn by dissolved organic carbon from leachate-polluted groundwater. Retrieved from [Link]
-
Fiveable. (n.d.). Kinetic lability Definition. Retrieved from [Link]
-
ResearchGate. (2025, February 22). Critical Evaluation of Stability Constants of Metal Complexes of Complexones for Biomedical and Environmental Applications. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, September 5). 9.1.6: Kinetic Lability. Retrieved from [Link]
-
JOCPR. (n.d.). pH metric analysis of complex formation of Cu(II),Ni(II),Co(II) and Fe(III)metal ions and 2-hydroxy. Retrieved from [Link]
-
Dalal Institute. (n.d.). Inert and Labile Complexes. Retrieved from [Link]
-
Eng-Tips. (2003, March 12). Precipitate the heavy metal from EDTA complex ??. Retrieved from [Link]
-
Chemistry LibreTexts. (2020, November 18). 16.1: Trends in Kinetic Lability. Retrieved from [Link]
-
Frontiers. (2020, September 23). Complex Formation of Phytic Acid With Selected Monovalent and Divalent Metals. Retrieved from [Link]
-
Quora. (2020, August 18). Does the stability of EDTA-metal complex increases or decreases with the pH of the solution?. Retrieved from [Link]
-
Scribd. (n.d.). Effect of PH On EDTA Equilibria 30. Retrieved from [Link]
-
ResearchGate. (2025, August 10). Hydroxide precipitation of complexed metals. Retrieved from [Link]
-
Chemistry Stack Exchange. (2014, March 4). Problems with precipitation of transition metal solution. Retrieved from [Link]
-
PubMed. (n.d.). Recovery of EDTA from complex solution using Cu(II) as precipitant and Cu(II) subsequent removal by electrolysis. Retrieved from [Link]
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regeneration of CDTA from metal complexes in industrial applications
Welcome to the technical support center for the regeneration of Cyclohexylenedinitrilotetraacetic acid (CDTA) from its metal complexes. This guide is designed for researchers, scientists, and drug development professionals to provide field-proven insights and troubleshooting for common issues encountered during experimental and industrial processes.
Troubleshooting Guide
This section addresses specific issues you might encounter during the regeneration of CDTA. The format is designed to help you quickly identify your problem, understand the root cause, and implement a robust solution.
Question 1: My CDTA recovery is low after attempting regeneration via pH adjustment. What's going wrong?
Answer:
Low recovery of CDTA following a pH swing is a common issue that typically points to suboptimal process control. The goal of pH adjustment is to protonate the CDTA molecule, which lowers its affinity for the metal ion and causes it to precipitate from the solution, allowing for its recovery.
Potential Causes & Solutions:
-
Incorrect Final pH: The precipitation of protonated CDTA (H₄CDTA) is highly pH-dependent. If the pH is not low enough, a significant portion of the CDTA will remain in solution as a soluble salt. Conversely, if the pH is too low, some metal hydroxides might redissolve, or the CDTA salt itself might exhibit different solubility characteristics.
-
Solution: The optimal pH for precipitating H₄CDTA is typically between 2 and 3.[1] It is crucial to perform a slow titration with a strong acid (e.g., H₂SO₄ or HCl) while continuously monitoring the pH. We recommend creating a small-scale titration curve for your specific metal-CDTA solution to identify the precise pH at which maximum precipitation occurs.
-
-
Co-precipitation with Metal Hydroxides: As you adjust the pH, the liberated metal ions may precipitate as metal hydroxides, contaminating your recovered CDTA.
-
Solution: This can be mitigated by a two-step pH adjustment. First, raise the pH to precipitate the metal hydroxide, remove the metal precipitate by filtration, and then acidify the filtrate to precipitate the H₄CDTA. The exact pH for metal hydroxide precipitation will depend on the specific metal in your complex.
-
-
Insufficient Reaction Time or Mixing: The dissociation of the metal-CDTA complex and the subsequent precipitation of H₄CDTA are not instantaneous.
-
Solution: Ensure vigorous mixing during the acid addition and allow for a sufficient holding time (e.g., 30-60 minutes) after reaching the target pH to allow the precipitation to complete.
-
-
High Temperature: The solubility of H₄CDTA increases with temperature.
-
Solution: Perform the precipitation at a reduced temperature (e.g., cool the solution in an ice bath) to maximize the recovery of the precipitated CDTA.
-
Workflow for Optimizing pH-Based Regeneration
Caption: A logical flow for troubleshooting a stalled CDTA regeneration process.
Frequently Asked Questions (FAQs)
Q1: What is CDTA and what are its primary industrial applications? CDTA (Cyclohexylenedinitrilotetraacetic acid) is a powerful chelating agent, meaning it can form stable, water-soluble complexes with metal ions. [2][3]This property makes it invaluable in various industries, including water treatment to prevent scale formation, in the textile industry to prevent metal ion interference during dyeing, and in agriculture to deliver micronutrients to plants. [2] Q2: Why is it economically and environmentally important to regenerate CDTA? Regenerating CDTA is crucial for two main reasons. Economically, CDTA is a valuable chemical, and recovering it for reuse can significantly reduce the operational costs of processes that use it in large quantities. Environmentally, many metal-aminopolycarboxylic acid complexes are not readily biodegradable and can lead to the mobilization of heavy metals in wastewater streams. [4]Regenerating the CDTA allows for the removal and proper disposal of the concentrated metals, reducing the environmental impact.
Q3: What are the main methods for regenerating CDTA from its metal complexes? The three primary methods are:
-
pH Adjustment (Acidification): Lowering the pH protonates the CDTA, breaking the metal-ligand bond and causing the CDTA to precipitate as H₄CDTA. This is the most common and straightforward method.
-
Chemical Precipitation: Adding another chemical agent that forms a more stable, insoluble compound with the metal ion. A common example is using sulfide to precipitate metal sulfides. [5]3. Electrochemical Methods: These methods use an electric current to either reduce the metal ion (plating it onto an electrode) or oxidize the ligand. [6][7]Electrochemical oxidation typically destroys the CDTA and is used for waste treatment rather than regeneration. [8] Q4: How does pH specifically affect the stability of a metal-CDTA complex? The stability of a metal-CDTA complex is highly dependent on pH. [9]CDTA has four carboxylic acid groups that donate electrons to coordinate with a metal ion. As the pH decreases (becomes more acidic), hydrogen ions (protons) compete with the metal ion for these coordination sites. The carboxylic acid groups become protonated, weakening the chelate's bond with the metal ion until the metal is eventually released. [9] Q5: How can I monitor the efficiency of my CDTA regeneration process? A robust monitoring strategy is essential. Key analytical techniques include:
-
Inductively Coupled Plasma (ICP-MS or ICP-OES): To measure the concentration of the target metal in the solution before and after regeneration. This will give you a direct measure of metal removal efficiency. [10]* High-Performance Liquid Chromatography (HPLC): To quantify the concentration of free CDTA in the solution after regeneration.
-
Titration: A simple complexometric titration (e.g., with a known concentration of a different metal ion like Ca²⁺ or Mg²⁺) can be used to determine the concentration of recovered, active CDTA.
-
Turbidity Measurement: Can be used to monitor the progress of precipitation in real-time. [10]
References
- The Chemistry of Chelation: How CDTA Enhances Industrial Processes. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
- Anderegg, G., et al. (2005). Critical evaluation of stability constants of metal complexes of complexones for biomedical and environmental applications. Pure and Applied Chemistry, 77(8), 1445–1495.
- The Role of CDTA in Modern Chemical Synthesis: A NINGBO INNO PHARMCHEM CO.,LTD. Perspective. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
- Sillén, L. G. (1963). Stability constants of metal-ion complexes. SciSpace.
- Various Authors. (2016). Removing metal from a complex. Reddit.
- Various Authors. (1995). THE STABILITY CONSTANTS OF METAL COMPLEXES OF AMINO ACIDS WITH POLAR SIDE CHAINS. Pure and Applied Chemistry, 67(7), 1117-1240.
- Anderegg, G., et al. (2005). Critical Evaluation of Stability Constants of Metal Complexes of Complexones for Biomedical and Environmental Applications. ResearchGate.
- Eline, D. R. (1993). Process for destruction of metal complexes by ultraviolet irradiation. Google Patents.
- Various Authors. (n.d.). Stability Constants of Fe(III) and Cr(III) Complexes with dl-2-(2-Carboxymethyl)nitrilotriacetic Acid (GLDA) and 3-Hydroxy-2,2′-iminodisuccinic acid (HIDS) in Aqueous Solution. ResearchGate.
- Sun, M., et al. (2012). Comparative dynamic transcriptome analysis (cDTA) reveals mutual feedback between mRNA synthesis and degradation. PubMed Central.
- Applications of Coordination Complexes in Industry. (n.d.). Scribd.
- The Role and Applications of Metal Complexes in Industrial Catalysis. (2024). Aithor.
- Li, J., et al. (2019). Recovery of EDTA from soil-washing wastewater with calcium-hydroxide-enhanced sulfide precipitation. PubMed.
- Removal of transition metals from alkaline suspensions of cellulose pulp using CDTA as chelating agent. (n.d.). ResearchGate.
- Aizawa, M., Coughlin, R. W., & Charles, M. (1975). Electrochemical regeneration of nicotinamide adenine dinucleotide. PubMed.
- Sun, M., et al. (2012). Comparative dynamic transcriptome analysis (cDTA) reveals mutual feedback between mRNA synthesis and degradation. PubMed.
- Application of a new generation of complexing agents in removal of heavy metal ions from different wastes. (n.d.). NIH.
- Precipitation Procedures. (n.d.). Sigma-Aldrich.
- Direct Electrochemical Regeneration of the Cofactor NADH on Bare Ti, Ni, Co and Cd Electrodes. (n.d.). ResearchGate.
- Electrochemical Regeneration of NADH on transition metal dichalcogenide nanoflowers. (2022). ScholarWorks@UARK.
- The Role of Transition Metal Complexes in Catalysis: Mechanisms and Industrial Applications. (n.d.). ResearchGate.
- Truck Won't Regen? DPF Troubleshooting Guide. (2025). Heavy Duty Journal.
- Liver regeneration: methods for monitoring and their applications. (n.d.). PubMed.
-
Contact CDTA. (2025). . Retrieved from
- The CTAB-DNA precipitation method: a common mini-scale preparation of template DNA from phagemids, phages or plasmids suitable for sequencing. (1989). PubMed.
- How to separate/purify Metal-EDTA from starting materials/salts? (2016). ResearchGate.
- Transition metal complexes and their application in drugs and cosmetics A Review. (n.d.). Journal of Chemical and Pharmaceutical Research.
- regeneration failed ! self-regenerating conditions not met | DPF soot value resetting | bs 6 diesel. (2023). YouTube.
- Rellán-Álvarez, R., et al. (2008). Formation of metal-nicotianamine complexes as affected by pH, ligand exchange with citrate and metal exchange. A study by electrospray ionization time-of-flight mass spectrometry. PubMed.
- Application of Coordination Compounds with Transition Metal Ions in the Chemical Industry—A Review. (n.d.). MDPI.
- My Water Softener Won't Regenerate: Causes & Fixes. (2024). SoftPro® Water Systems.
- CDTA Reagent, 30 mL SCDB. (n.d.). Hach.
- Methods for identifying precipitates and improving stability of chemically defined highly concentrated cell culture media. (2023). PubMed.
- Metal Complexes for Therapeutic Applications. (n.d.). PubMed Central.
- Transition metal complexes and their application in drugs and cosmetics. (n.d.). ResearchGate.
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Technical Support Center: Minimizing Matrix Effects with CDTA in Environmental Sample Analysis
Welcome to the technical support center for the application of trans-1,2-diaminocyclohexane-N,N,N',N'-tetraacetic acid (CDTA) in environmental analysis. This guide is designed for researchers, scientists, and professionals in drug development who are working with complex environmental matrices. Here, you will find in-depth answers to common questions and troubleshooting advice to help you effectively minimize matrix effects and achieve accurate, reproducible results.
Understanding the Role of CDTA
Environmental samples such as soil, sediment, and wastewater are inherently complex. They contain a variety of components—often at high concentrations—that can interfere with the accurate quantification of target analytes. This phenomenon is known as the "matrix effect".[1][2]
One of the most common sources of interference in elemental analysis techniques like atomic absorption spectroscopy (AAS), inductively coupled plasma-optical emission spectrometry (ICP-OES), and inductively coupled plasma-mass spectrometry (ICP-MS) is the presence of high concentrations of certain metal ions.[3][4] These ions can cause chemical and spectral interferences that lead to inaccurate results.[5][6][7]
CDTA is a powerful chelating agent that is used to "mask" these interfering metal ions. By forming highly stable, water-soluble complexes with polyvalent cations, CDTA effectively removes them from interfering with the analysis of the target analyte.[8][9]
Frequently Asked Questions (FAQs)
Q1: Why should I choose CDTA over a more common chelating agent like EDTA?
While both CDTA and EDTA are strong chelating agents, CDTA offers a significant advantage in many applications due to the higher stability of the metal-CDTA complexes.[10] The pre-organized structure of the cyclohexane backbone in CDTA leads to a more thermodynamically stable complex with many metal ions compared to the more flexible structure of EDTA.
This enhanced stability is particularly crucial when dealing with matrices containing high concentrations of interfering ions like iron (Fe³⁺), aluminum (Al³⁺), calcium (Ca²⁺), and magnesium (Mg²⁺). The higher stability constants of CDTA complexes ensure a more complete masking of these interferents, even in challenging sample matrices.[8][9]
| Metal Ion | log K (CDTA) | log K (EDTA) |
| Fe³⁺ | 29.3 | 25.1 |
| Cu²⁺ | 21.3 | 18.8 |
| Ni²⁺ | 19.4 | 18.6 |
| Pb²⁺ | 19.7 | 18.0 |
| Zn²⁺ | 18.7 | 16.5 |
| Cd²⁺ | 19.3 | 16.5 |
| Ca²⁺ | 12.5 | 10.7 |
| Mg²⁺ | 10.3 | 8.7 |
| Data compiled from IUPAC stability constants database. Note that values can vary slightly with experimental conditions.[8] |
Q2: For which analytical techniques is CDTA most beneficial?
CDTA is particularly effective in techniques that are susceptible to metallic interferences. These include:
-
Voltammetric Methods: In techniques like anodic stripping voltammetry (ASV), the presence of interfering metals can distort the signal of the target analyte. CDTA is widely used to mask these interferences, allowing for the accurate determination of trace metals like lead and cadmium.[11][12]
-
Atomic Absorption Spectroscopy (AAS): Chemical interferences, where matrix components affect the atomization of the analyte, can be a significant issue in AAS. CDTA can mitigate these effects by chelating interfering cations.
-
Inductively Coupled Plasma (ICP-OES/MS): While ICP techniques are robust, high matrix loads can still cause signal suppression or enhancement.[4] CDTA can be used during sample preparation to reduce these matrix effects, especially when analyzing for trace elements in the presence of high concentrations of alkali earth and transition metals.[3][13]
-
Ion Chromatography: CDTA can be used as a component of the eluent to improve the separation of certain metal ions.
Q3: How do I determine the correct concentration of CDTA to add to my samples?
The optimal concentration of CDTA depends on the concentration of the interfering ions in your sample matrix. The goal is to add a sufficient amount of CDTA to chelate all the interfering ions, with a slight excess to ensure complete complexation.
A general starting point is to use a 1.1 to 1.5 molar excess of CDTA relative to the total estimated concentration of interfering polyvalent cations.
Example Calculation:
If a water sample is estimated to contain approximately 50 mg/L of Ca²⁺ (1.25 mM) and 20 mg/L of Mg²⁺ (0.82 mM), the total molar concentration of major interfering ions is roughly 2.07 mM. To achieve a 1.2 molar excess, you would need a CDTA concentration of:
2.07 mM * 1.2 = 2.48 mM CDTA
It is crucial to perform optimization experiments to determine the ideal CDTA concentration for your specific sample matrix and analyte.
Q4: What is the optimal pH for using CDTA?
The effectiveness of CDTA as a chelating agent is highly pH-dependent. CDTA has four carboxylic acid groups that deprotonate at different pH values. For the formation of stable metal complexes, the solution should be sufficiently alkaline to ensure that the CDTA is in its fully deprotonated form (CDTA⁴⁻).
Generally, a pH range of 4 to 6 is a good starting point for the complexation of many divalent and trivalent metal ions. However, the optimal pH can vary depending on the specific metal ions present and the target analyte. It is recommended to adjust the pH of the sample after the addition of CDTA, as the CDTA itself can affect the pH.
Troubleshooting Guide
This section addresses specific issues that may arise during the application of CDTA in your analytical workflow.
Issue 1: Incomplete Removal of Interferences
Symptoms:
-
Poor reproducibility of results.
-
Signal suppression or enhancement is still observed.
-
Inaccurate spike recovery results.
Potential Causes & Solutions:
| Cause | Solution |
| Insufficient CDTA Concentration | The concentration of interfering ions is higher than anticipated. Increase the concentration of CDTA in a stepwise manner and re-analyze the sample. |
| Incorrect pH | The pH of the sample is not optimal for the formation of the metal-CDTA complexes. Verify and adjust the pH of the sample after adding CDTA. |
| Insufficient Reaction Time | The complexation reaction may not have reached equilibrium. Allow for a longer incubation time after adding CDTA and adjusting the pH before analysis. |
| Presence of Competing Chelators | The sample matrix may contain other strong chelating agents (e.g., humic acids) that compete with CDTA for the interfering metal ions. A higher concentration of CDTA may be required. |
Issue 2: Analyte Signal Suppression
Symptoms:
-
The signal of the target analyte is lower than expected, even in standards.
-
Low recovery of the analyte in spiked samples.
Potential Causes & Solutions:
| Cause | Solution |
| Excess CDTA Concentration | A large excess of CDTA can sometimes lead to non-specific matrix effects, such as changes in sample viscosity, which can affect nebulization efficiency in ICP techniques. Reduce the concentration of CDTA to the minimum effective level. |
| Analyte-CDTA Complexation | If the target analyte also forms a stable complex with CDTA, its analytical signal may be altered. This is a known issue for some elements. In such cases, CDTA may not be a suitable masking agent. Consider alternative sample preparation techniques or a different masking agent. |
Issue 3: Sample Precipitation
Symptoms:
-
A precipitate forms after the addition of CDTA or upon pH adjustment.
Potential Causes & Solutions:
| Cause | Solution |
| Low Solubility of Protonated CDTA | At low pH, CDTA is not fully deprotonated and has limited solubility in water. Ensure that the pH of the sample is not too acidic before or after the addition of CDTA. |
| Precipitation of Metal Hydroxides | If the pH is adjusted too high, some metal ions may precipitate as hydroxides before they can be complexed by CDTA. Add CDTA and mix thoroughly before adjusting the pH to a more alkaline level. |
Workflow for Troubleshooting Matrix Effects with CDTA
By following the guidance in this technical support center, you can effectively leverage the power of CDTA to overcome challenging matrix effects and enhance the quality and reliability of your environmental analysis.
References
- Anderegg, G., et al. (2005). Critical evaluation of stability constants of metal complexes of complexones for biomedical and environmental applications. Pure and Applied Chemistry, 77(8), 1445–1495.
- Sillén, L. G. (1963). Stability constants of metal-ion complexes. SciSpace.
- Kiss, T., & Sovago, I. (1995). The stability constants of metal complexes of amino acids with polar side chains. Pure and Applied Chemistry, 67(7), 1117-1240.
- Anderegg, G., et al. (2005). Critical Evaluation of Stability Constants of Metal Complexes of Complexones for Biomedical and Environmental Applications. ResearchGate.
- Almubarak, H., et al. (2021). Stability Constants of Fe(III) and Cr(III) Complexes with dl-2-(2-Carboxymethyl)nitrilotriacetic Acid (GLDA) and 3-Hydroxy-2,2′-iminodisuccinic acid (HIDS) in Aqueous Solution. ResearchGate.
- BenchChem. (2025). Troubleshooting matrix effects in environmental sample analysis of nitrophenols. BenchChem.
- POWTEQ. (n.d.). Sample preparation for detection of heavy metal pollution in soil. POWTEQ.
- BenchChem. (2025). Comparative Analysis of Ditiocarb and EDTA for Heavy Metal Removal: A Guide for Researchers. BenchChem.
- Van De Steene, K., & Lambert, W. (2008). Countering matrix effects in environmental liquid chromatography-electrospray ionization tandem mass spectrometry water analysis for endocrine disrupting chemicals. PubMed.
- Koksharov, M. (2013). What is the difference in the use of EDTA or CDTA? ResearchGate.
- Baudin, G., et al. (n.d.). Interferences in atomic absorption spectrophotometry - Some examples of attenuation or suppression. IAEA.
- Cappiello, A., et al. (2020). Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. PMC - NIH.
- U.S. Environmental Protection Agency. (n.d.). Clean Water Act Analytical Methods. EPA.
- Sljivic Husejnovic, M., et al. (2016). Preparation of samples for the determination of heavy metals in medicinal plants. CORE.
- U.S. Environmental Protection Agency. (2025). Collection of Methods. EPA.
- Wenzel, T. (2021). An evaluation of M2+ interference correction approaches associated with As and Se in ICP-MS using a multi-day dataset along with ICP-MS/MS/HR-ICP-MS based analysis and hierarchical modeling as a means of assessing bias in fortified drinking waters and single component matrices. PMC - NIH.
- LibreTexts Chemistry. (2022). 9.3: Interferences in Absorption Spectroscopy. Chemistry LibreTexts.
- Labcompare. (2021). LABTips: Handling 'Glitches' in the Environmental Matrix. Labcompare.com.
- BenchChem. (2025). Troubleshooting matrix effects in environmental sample analysis of TNT. BenchChem.
- Cappiello, A., et al. (2020). Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. OUCI.
- Van De Steene, K., & Lambert, W. (2008). Countering matrix effects in environmental liquid chromatography-electrospray ionization tandem mass spectrometry water analysis for endocrine disrupting chemicals. ResearchGate.
- U.S. Environmental Protection Agency. (2025). Environmental Sampling and Analytical Methods (ESAM) Program. EPA.
- Keawla, P., & Chompuchan, C. (2014). Comparison of EDTA and DTPA on Cadmium Removal from Contaminated Soil with Water Hyacinth. SciSpace.
- Hach. (n.d.). Heavy metals analysis. Hach.
- Stankovic, V., et al. (2021). Analytical Applications of Voltammetry in the Determination of Heavy Metals in Soils, Plant Tissues, and Water—Prospects and Limitations in the Co-Identification of Metal Cations in Environmental Samples. MDPI.
- Thomas, R. (2018). How to Improve Your ICP-MS Analysis, Part 1: Contamination. Thermo Fisher Scientific.
- Wang, J., & Liu, W. (2014). The effectiveness and risk comparison of EDTA with EGTA in enhancing Cd phytoextraction by Mirabilis jalapa L. ResearchGate.
- Manousi, N., et al. (2023). EDTA as a legacy soil chelatant: a comparative study to a more environmentally sensitive alternative for metal removal by Pistia stratiotes L. NIH.
- Selvan, P. S., et al. (2007). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. LCGC North America.
- Pharmaguideline. (2011). Heavy Metals Testing. Pharmaguideline.
- PerkinElmer. (n.d.). Dealing with Matrix Interferences in the Determination of the Priority Pollutant Metals by Furnace AA. PerkinElmer.
- Khan, A., et al. (2023). Analytical methods for determining environmental contaminants of concern in water and wastewater. PMC - PubMed Central.
- Specht, A. J., et al. (2023). Ways to Measure Metals: From ICP-MS to XRF. CDC Stacks.
- McCleskey, R. B. (2002). Metal interferences and their removal prior to the determination of As(T) and As(III) in acid mine waters by hydride generation. U.S. Geological Survey.
- Zhai, Y., et al. (2016). Quantitative Determining of Ultra-Trace Aluminum Ion in Environmental Samples by Liquid Phase Microextraction Assisted Anodic Stripping Voltammetry. MDPI.
- Milestone Inc. (n.d.). A Practical Guide to Optimizing Sample Preparation Workflows for Heavy Metals and Organic Pollutants in Environmental Labs. Milestone Inc..
- Manecki, M., et al. (n.d.). AN43404 – Accurate measurement of elemental impurities in metals and metal alloys using triple quadrupole ICP-MS. Thermo Fisher Scientific.
- U.S. Environmental Protection Agency. (2009). Standardized Analytical Methods for Environmental Restoration Following Homeland Security Events, Revision 5.0. EPA.
- US EPA. (n.d.). Reduction of Matrix-Induced Interferences for Transition Elements Using a Desolvating Nebulizer System with Quadrupole Inductively Coupled Plasma Mass Spectrometry. US EPA.
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Technical Support Center: Demasking Techniques for Metals Complexed with CDTA
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and practical guidance for demasking metal ions from their complexes with 1,2-cyclohexanediaminetetraacetic acid (CDTA). Given that CDTA often forms more stable and kinetically inert complexes than EDTA, this resource offers specialized insights into overcoming the unique challenges associated with releasing metal ions from these robust chelates.
Frequently Asked Questions (FAQs)
Q1: What is "demasking" in the context of CDTA-metal complexes?
A: Demasking is the process of releasing a metal ion that has been "masked" or sequestered by a chelating agent like CDTA.[1] In analytical chemistry, a metal ion is often intentionally masked to prevent it from interfering with the determination of another substance. Subsequently, it may be necessary to demask the ion to quantify it or allow it to participate in a downstream reaction. This is achieved by disrupting the metal-CDTA complex.
Q2: Why are CDTA-metal complexes particularly challenging to demask compared to EDTA complexes?
A: The difficulty in demasking CDTA complexes stems from their enhanced thermodynamic and kinetic stability. The cyclohexane ring in the CDTA structure imparts a certain conformational rigidity, leading to a higher formation constant (greater thermodynamic stability) for many metal complexes compared to their EDTA counterparts. Furthermore, this rigidity can result in slower rates of ligand exchange, a property known as kinetic inertness.[2][3][4] Consequently, conditions required to break a metal-CDTA bond must be more stringent than those for the corresponding metal-EDTA complex.
Q3: What are the primary strategies for demasking metal ions from CDTA?
A: There are three main approaches to demasking:
-
pH Adjustment: The stability of metal-CDTA complexes is pH-dependent.[1][5][6] Lowering the pH introduces a high concentration of protons (H+) that can protonate the carboxylate and amine groups of the CDTA ligand, causing it to release the metal ion. This method is effective but generally not selective.
-
Displacement Demasking: This involves introducing a substance that forms a more stable complex with either the metal ion or the CDTA ligand. For instance, a demasking agent with a very high affinity for the masked metal ion can "pull" it out of the CDTA complex.[7]
-
Destructive Demasking: In this approach, the CDTA ligand itself is chemically destroyed, typically through oxidation, which liberates the complexed metal ion. This method is irreversible.
The choice of strategy depends on the specific metal ion, the requirements of the subsequent analytical steps, and whether selective demasking is necessary.
Troubleshooting Guide
Issue 1: Incomplete Demasking Leading to Low Analyte Recovery
| Potential Cause | Troubleshooting Steps | Scientific Rationale |
| Insufficient Demasking Agent | Increase the concentration of the demasking agent incrementally. | The demasking reaction is an equilibrium process. According to Le Châtelier's principle, increasing the concentration of a reactant (the demasking agent) will shift the equilibrium towards the products (released metal ion). |
| Incorrect pH | Optimize the pH of the solution for the specific demasking reaction. Verify with a calibrated pH meter. | The stability of the metal-CDTA complex is highly pH-dependent.[1][5][6] For displacement demasking, the demasking agent's own chelating ability is also pH-dependent. |
| Kinetic Inertness of the Complex | Increase the reaction temperature or allow for a longer reaction time. | Metal-CDTA complexes can be kinetically inert, meaning they dissociate slowly even if thermodynamically unstable under the demasking conditions.[2][3][4] Heat provides the activation energy needed to overcome this kinetic barrier. |
| High Stability of the Metal-CDTA Complex | Switch to a more aggressive demasking strategy, such as using a stronger competing chelator or employing destructive demasking. | The high formation constants of some metal-CDTA complexes may render simple displacement or pH adjustment ineffective. |
Issue 2: Non-Selective Demasking in a Multi-Metal Sample
| Potential Cause | Troubleshooting Steps | Scientific Rationale |
| Broad-Spectrum Demasking Agent | Choose a demasking agent that has a significantly higher affinity for the target metal ion compared to other metals present in the sample. | Selectivity is achieved when the demasking agent can effectively displace one metal from its CDTA complex while leaving others intact. This relies on the relative stability constants of the various metal-demasking agent and metal-CDTA complexes. |
| pH Affecting Multiple Complexes | Fine-tune the pH to a narrow range where the stability of the target metal-CDTA complex is significantly reduced, while other complexes remain stable. | The conditional stability constants of metal-CDTA complexes vary differently with pH.[8][9] By carefully controlling the pH, it's possible to exploit these differences for selective demasking. |
Issue 3: Precipitation During Demasking
| Potential Cause | Troubleshooting Steps | Scientific Rationale |
| Hydroxide Formation at High pH | Adjust the pH to a lower value where the metal hydroxide is soluble, or add an auxiliary complexing agent that keeps the metal in solution without interfering with subsequent steps. | Many metal ions precipitate as hydroxides at high pH. If demasking is performed under alkaline conditions, the released metal ion may precipitate before it can be analyzed. |
| Insoluble Salt Formation | Check for the presence of counter-ions in the sample or reagents that could form an insoluble salt with the demasked metal ion. If possible, remove the interfering ion or use a different demasking agent. | The demasked, free metal ion is susceptible to precipitation with anions like phosphate, sulfate, or halides if their concentration is sufficiently high. |
Experimental Protocols
The following protocols are adapted from established methods for EDTA complexes and adjusted to account for the higher stability of CDTA chelates.[7][10][11] It is recommended to empirically optimize reagent concentrations and reaction times for your specific sample matrix.
Protocol 1: Selective Demasking of Aluminum from Al-CDTA
This protocol is relevant for the determination of aluminum in the presence of other metals that are also complexed with CDTA.
Principle: Triethanolamine (TEA) is used as a demasking agent for aluminum.
Procedure:
-
To the solution containing the Al-CDTA complex, add a 20% (v/v) solution of triethanolamine. A starting point is to add 20 mL of TEA solution per 100 mL of sample solution.
-
Add 5 mL of a 10% (w/v) hydroxylamine solution.
-
Heat the solution to boiling and maintain for at least 1 minute. Note: Due to the higher stability of Al-CDTA, a longer boiling time (e.g., 2-3 minutes) may be necessary for complete demasking.
-
Cool the solution to room temperature.
-
The liberated aluminum can now be titrated with a suitable reagent or analyzed by other methods.
Protocol 2: Selective Demasking of Lead from Pb-CDTA
Principle: 2,3-dimercaptopropanol forms a highly stable complex with lead, displacing it from the CDTA complex.
Procedure:
-
Ensure the solution containing the Pb-CDTA complex is at the appropriate pH for the subsequent analytical step (often slightly acidic to neutral).
-
Add a 20% (v/v) alcoholic solution of 2,3-dimercaptopropanol. A starting point is 5 mL of the demasking solution per 100 mL of sample solution.
-
Stir the solution at room temperature. Allow for a reaction time of at least 10-15 minutes. Note: Monitor for completeness of the reaction, as the kinetic inertness of Pb-CDTA might necessitate a longer time or gentle warming.
-
The demasked lead is now available for analysis.
Protocol 3: Destructive Demasking of CDTA Complexes
This is a non-selective method suitable for recovering the total metal content when the CDTA ligand is no longer needed.
Principle: Strong oxidizing acids, such as nitric acid, at elevated temperatures will destroy the organic CDTA ligand, releasing all complexed metals.
Procedure:
-
Caution: This procedure must be performed in a fume hood with appropriate personal protective equipment.
-
To the sample solution in a suitable digestion vessel, carefully add concentrated nitric acid.
-
If the reaction is highly exothermic, allow it to subside at room temperature before heating.
-
Heat the sample. For open-vessel digestion, a hot plate can be used. For more robust digestion, a microwave digestion system is recommended, following the manufacturer's guidelines for organic matrices.[12][13][14][15][16]
-
Continue heating until the evolution of brown nitrogen dioxide fumes ceases and the solution is clear.
-
Allow the solution to cool completely before proceeding with dilution and analysis.
Visualizing Demasking Workflows
Caption: Troubleshooting workflow for incomplete demasking.
References
-
Kayal, N., & Singh, N. (2008). Selective masking and demasking for the stepwise complexometric determination of aluminium, lead and zinc from the same solution. Chemistry Central Journal, 2(1), 4. [Link]
-
Pharmacy Infoline. (n.d.). Masking and demasking reagents in Complexometric titration. Retrieved from [Link]
-
Kayal, N., & Singh, N. (2008). Selective masking and demasking for the stepwise complexometric determination of aluminium, lead and zinc from the same solution. PubMed. [Link]
-
Kayal, N., & Singh, N. (2008). Selective masking and demasking for the stepwise complexometric determination of aluminium, lead and zinc from the same solution. ResearchGate. [Link]
-
Fiveable. (n.d.). Kinetic lability Definition. Retrieved from [Link]
-
Dalal Institute. (n.d.). Inert and Labile Complexes. Retrieved from [Link]
-
C.B.P.B.U. (n.d.). KINETICS AND MECHANISM OF REACTIONS IN METAL COMPLEXES. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 9.1.6: Kinetic Lability. Retrieved from [Link]
-
Chemistry LibreTexts. (2020). 16.1: Trends in Kinetic Lability. Retrieved from [Link]
-
ORKG Ask. (n.d.). Selective masking and demasking for the stepwise omplexometric determination of aluminium, lead and zinc from the same solution. Retrieved from [Link]
-
White, R. H. (1984). Hydrolytic stability of biomolecules at high temperatures and its implication for life at 250 degrees C. Nature, 310(5976), 430-432. [Link]
-
Quora. (2017). Why is a metal-EDTA complex more stable than a metal-EBT complex?. Retrieved from [Link]
-
Zenodo. (n.d.). Chelatometric titration of iron, zinc and aluminium involving masking and demasking with acetylacetone. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2021). Elemental Analysis Manual for Food and Related Products. Retrieved from [Link]
-
ResearchGate. (2007). Conditional stability constants of metal–EDTA complexes ͓ data from Tingborn and Wannirien ͑ 1979 ͔͒. Retrieved from [Link]
-
University of Georgia. (n.d.). Sample Preparation Guidelines. Retrieved from [Link]
-
ResearchGate. (2007). Conditional stability constants of metal-EDTA complexes data from Tingborn and Wannirien 1979. Retrieved from [Link]
-
protocols.io. (2020). Nitric acid digestion procedure for plant matter analysis with FAAS and MP-AES. Retrieved from [Link]
-
SlideShare. (2020). Complexometric Titrations. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Acid Digestion of Oils for Metals Analysis by Atomic Absorption or ICP Spectrometry. Retrieved from [Link]
-
PubMed. (2007). Hydrolytic stability of terephthaloyl chloride and isophthaloyl chloride. Retrieved from [Link]
-
ResearchGate. (2018). Study of the Complexation of Pb(II) with meso-2,3- Dimercaptosuccinic Acid (DMSA) and 2,3-Dimercapto-1-propanesulfonic acid (DMPS) Using a Bismuth-Bulk Rotating Disk Electrode. Retrieved from [Link]
-
National Center for Biotechnology Information. (2020). Masking Ability of Various Metal Complexing Ligands at 1.0 mM Concentrations on the Potentiometric Determination of Fluoride in Aqueous Samples. Retrieved from [Link]
-
PubMed. (1991). Stereoisomeric selectivity of 2,3-dimercaptosuccinic acids in chelation therapy for lead poisoning. Retrieved from [Link]
- Google Sites. (n.d.). Chempendix - Formation Constants for metal-EDTA Complexes.
-
PubMed. (2012). Formation of metal-nicotianamine complexes as affected by pH, ligand exchange with citrate and metal exchange. A study by electrospray ionization time-of-flight mass spectrometry. Retrieved from [Link]
-
Fraunhofer IME. (n.d.). Guidelines for Chemical Analysis: Digestion of Environmental Samples. Retrieved from [Link]
-
Scribd. (n.d.). Complexometric Titration Guide. Retrieved from [Link]
-
Chemistry LibreTexts. (2021). Complexation Titration. Retrieved from [Link]
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ResearchGate. (2002). Removal of transition metals from alkaline suspensions of cellulose pulp using CDTA as chelating agent. Retrieved from [Link]
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Wellyou Tech. (2025). The Effect of pH on the Stability of EDTA Chelates. Retrieved from [Link]
-
Scribd. (n.d.). Tutorial Complexometric Titration. Retrieved from [Link]
-
PubMed. (1976). The pH-dependence of entropy changes of metal-edta complex formation. Retrieved from [Link]
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Scribd. (n.d.). Complexometric Titrations Guide. Retrieved from [Link]
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Validation & Comparative
CDTA versus DTPA: which is a better chelator for heavy metals?
For researchers, scientists, and drug development professionals navigating the complexities of heavy metal detoxification, the selection of an optimal chelating agent is a critical decision grounded in chemical principles and empirical data. This guide provides an in-depth, objective comparison of two potent aminopolycarboxylic acid chelators: Cyclohexanediaminetetraacetic acid (CDTA) and Diethylenetriaminepentaacetic acid (DTPA). Moving beyond a simple list of features, we will explore the causal relationships between their structural nuances and functional efficacy, supported by experimental data and practical protocols.
Introduction to High-Affinity Chelation
Heavy metal toxicity, driven by elements such as lead (Pb), cadmium (Cd), and mercury (Hg), poses significant threats to biological systems. The primary therapeutic strategy involves chelation: the formation of stable, water-soluble coordination complexes between a chelating agent and a metal ion, facilitating its excretion from the body. An ideal chelator must exhibit high affinity and selectivity for the target toxic metal while minimizing the depletion of essential endogenous metals. CDTA and DTPA are two powerful agents often considered for these applications, each with a distinct profile of strengths and weaknesses.
Molecular Structure: The Foundation of Function
The efficacy of a chelator is intrinsically linked to its molecular architecture. Both CDTA and DTPA are multidentate ligands, meaning they can form multiple bonds with a single metal ion, creating a highly stable ring-like structure known as a chelate.
Diethylenetriaminepentaacetic acid (DTPA) is a linear, flexible molecule featuring a diethylenetriamine backbone with five carboxymethyl (-CH₂COOH) groups. This structure provides eight potential donor atoms (three nitrogen and five oxygen atoms) for coordination, allowing it to form highly stable complexes, particularly with larger metal ions.[1]
Cyclohexanediaminetetraacetic acid (CDTA) , by contrast, incorporates a rigid trans-1,2-cyclohexanediamine backbone with four carboxymethyl groups. This pre-organized and sterically hindered cyclohexane ring imparts conformational rigidity. While it has fewer potential donor sites than DTPA, this rigidity can enhance the stability of the resulting metal complex.
Comparative Performance: A Data-Driven Analysis
The most crucial metric for evaluating a chelator's efficacy is its stability constant (K) , often expressed in its logarithmic form (log K). This value represents the equilibrium constant for the formation of the metal-chelate complex; a higher log K value signifies a stronger, more stable complex that is less likely to dissociate.[2]
Binding Affinity and Stability Constants
The data compiled below from authoritative sources illustrates the binding affinities of CDTA and DTPA for several toxic and essential metals.
| Metal Ion | CDTA (log K) | DTPA (log K) | Advantage |
| Toxic Metals | |||
| Lead (Pb²⁺) | 19.5 | 18.8 | CDTA |
| Cadmium (Cd²⁺) | 19.4 | 18.9 | CDTA |
| Mercury (Hg²⁺) | 24.3 | 26.4 | DTPA |
| Gadolinium (Gd³⁺) | 19.3 | 22.1 | DTPA |
| Essential Metals | |||
| Zinc (Zn²⁺) | 18.6 | 18.2 | CDTA |
| Manganese (Mn²⁺) | 16.5 | 15.2 | CDTA |
| Calcium (Ca²⁺) | 12.5 | 10.7 | CDTA |
Note: Values are compiled from multiple sources and may vary slightly based on experimental conditions (e.g., ionic strength, temperature). Sources include Martell & Smith's "Critical Stability Constants" and other peer-reviewed literature.[2][3]
Analysis of Causality:
-
Superiority of DTPA for Mercury and Gadolinium: For inorganic mercury (Hg²⁺) and trivalent lanthanides like gadolinium (Gd³⁺), DTPA's higher denticity and flexible backbone allow it to more effectively wrap around and saturate the metal's coordination sphere, resulting in significantly more stable complexes.[1][2] The log K for Hg(II)-DTPA is exceptionally high at 26.4, making it a powerful chelator for mercury intoxication.[3]
-
Advantage of CDTA for Lead and Cadmium: The pre-organized, rigid structure of CDTA leads to slightly higher stability constants for divalent ions like Pb²⁺ and Cd²⁺. This "pre-organization" means the ligand does not need to expend as much conformational energy to adopt the correct binding geometry, a thermodynamic principle known as the chelate effect.
-
Selectivity Profile: A critical aspect of chelation therapy is avoiding the removal of essential metals. Both chelators bind strongly to zinc (Zn²⁺). However, DTPA shows a slightly lower affinity for essential divalent metals like manganese (Mn²⁺) and calcium (Ca²⁺) compared to CDTA. Clinically, DTPA is known to increase the excretion of zinc and manganese.
Influence of pH on Chelation Efficacy
The chelating ability of aminopolycarboxylic acids is highly pH-dependent. At low pH, the carboxylate groups become protonated, competing with the metal ion for the ligand's binding sites and reducing chelation efficiency. Conversely, at high pH, metal ions may precipitate as insoluble hydroxides, rendering them unavailable for chelation.[4]
DTPA generally demonstrates high stability across a broader pH range compared to other chelators like EDTA, a trait attributed to its five carboxyl groups.[5] This makes it robust in varying biological or environmental conditions. Optimal chelation for DTPA typically occurs in a pH range of 4 to 7.[4]
Applications, Limitations, and Toxicity
DTPA (Diethylenetriaminepentaacetic acid):
-
Primary Applications: DTPA is FDA-approved for treating internal contamination with transuranic radionuclides like plutonium and americium. It is extensively used off-label for treating poisoning by toxic metals and is the chelator of choice for managing Gadolinium Deposition Disease (GDD), which can occur after exposure to gadolinium-based MRI contrast agents.[1]
-
Limitations & Toxicity: The primary clinical limitation of DTPA is its propensity to chelate and excrete essential minerals, most notably zinc. This can disrupt the function of metalloenzymes. To mitigate this, a common therapeutic strategy involves an initial administration of Calcium-DTPA (Ca-DTPA) to rapidly bind target metals, followed by Zinc-DTPA (Zn-DTPA) for subsequent treatments. The Zn-DTPA form is less likely to deplete the body's zinc stores. DTPA also exhibits poor oral bioavailability and must be administered intravenously for systemic detoxification.
CDTA (Cyclohexanediaminetetraacetic acid):
-
Primary Applications: Due to its high stability constants with lead and cadmium, CDTA is an effective chelator for intoxication with these specific metals. It has also been shown to be more effective than DTPA in preventing acute zinc intoxication in animal studies, suggesting its potential as an alternative in certain scenarios. It is also widely used in industrial processes and analytical chemistry for its potent metal-binding capabilities.
-
Limitations & Toxicity: Similar to DTPA, CDTA can also deplete essential minerals. Its clinical use is less common than DTPA, partly due to the extensive documentation and FDA approval of DTPA for specific radiological contaminants.
Experimental Protocol: Evaluating Chelation Efficacy
To provide a self-validating system for comparing chelator performance, the following protocol outlines a spectrophotometric method to determine the chelating capacity of CDTA and DTPA for a target metal ion (e.g., Cu²⁺, which produces a distinct color change upon complexation).
Protocol: Spectrophotometric Determination of Metal Chelation Capacity
Principle: This assay relies on the formation of a colored complex between the chelator and a metal ion. The intensity of the color, measured as absorbance, is directly proportional to the concentration of the chelated metal, allowing for a quantitative comparison of chelating efficacy.
Materials & Reagents:
-
Spectrophotometer (UV-Vis)
-
CDTA and DTPA stock solutions (e.g., 10 mM in deionized water, pH adjusted to ~7.4)
-
Metal salt solution (e.g., 1 mM Copper(II) Sulfate, CuSO₄)
-
pH 7.4 buffer (e.g., HEPES or Phosphate buffer)
-
96-well microplate or cuvettes
Workflow Diagram:
Step-by-Step Methodology:
-
Prepare Chelator Dilutions: In a 96-well plate, prepare a series of dilutions for both CDTA and DTPA in the pH 7.4 buffer. Concentrations could range from 0.1 mM to 5 mM. Include a buffer-only control (blank).
-
Initiate Reaction: Add the Copper(II) Sulfate solution to each well to achieve a final, fixed concentration (e.g., 0.5 mM). The total volume in each well should be consistent (e.g., 200 µL).
-
Incubation: Allow the plate to incubate at room temperature for 30 minutes to ensure the chelation reaction reaches equilibrium.
-
Spectrophotometric Measurement: Measure the absorbance of each well at the wavelength of maximum absorbance for the metal-chelate complex (for Cu²⁺-DTPA/CDTA, this is typically in the 600-750 nm range). Use the buffer-only well containing CuSO₄ as the baseline reference.
-
Data Analysis & Interpretation: Plot the absorbance values against the concentration of each chelator. A steeper slope indicates a more efficient chelation at lower concentrations. The concentration of chelator that yields 50% of the maximal absorbance (EC₅₀) can be calculated to quantitatively compare potency. The chelator with the lower EC₅₀ value is considered more potent under these experimental conditions.
Conclusion and Future Perspectives
The choice between CDTA and DTPA is not a matter of universal superiority but one of specific application.
-
DTPA is the superior chelator for inorganic mercury and gadolinium , driven by its higher denticity and structural flexibility. Its well-documented clinical profile and FDA approval for radionuclides make it a trusted agent in therapeutic settings.
-
CDTA demonstrates a slight thermodynamic advantage for lead and cadmium , owing to its rigid, pre-organized structure. It serves as a highly effective, albeit less clinically common, alternative for these specific heavy metals.
The primary drawback for both agents in a clinical context is the chelation of essential zinc. The development of next-generation chelators with higher selectivity for toxic heavy metals over essential endogenous minerals remains a key objective in medicinal and environmental chemistry. Ultimately, the selection of the optimal chelator requires a thorough analysis of the target metal, the biological or environmental matrix, and the specific therapeutic or remedial goals, guided by the quantitative stability data presented herein.
References
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ResearchGate. (2022). Stability constants of diethylenetriamine-pentaacetic acid (DTPA) with various metal ions. [Link]
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Semelka, R. (2021). Log stability constants, the binding force between chelators and heavy metals. The critical data point to know when using a chelator. Dr. Richard Semelka, MD Blog. [Link]
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Green-Mountain Chem. Chelating capacity and stability. [Link]
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ResearchGate. (2019). The stability constants (log K) of essential metal ion complexes with the chelating drugs EDTA, DTPA, deferoxamine, deferiprone and deferasirox. [Link]
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ResearchGate. (2001). Effective stability constants as a function of pH for Cd(II) with the ligands. [Link]
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Wikipedia. Pentetic acid. [Link]
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ResearchGate. (2010). Heterobinuclear complexes of DTPA involving mercury and some other metal ions. [Link]
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ResearchGate. (2005). Stability constants and pK a values reported for well-defined Cd complexes. [Link]
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Karak, T., et al. (2017). Complexation of DTPA and EDTA with Cd2+: stability constants and thermodynamic parameters at the soil-water interface. Environmental Science and Pollution Research International, 24(1), 870-881. [Link]
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ResearchGate. (2005). Formation constants of Na+ -Mg2+ and Na+ -Ca2+ -dtpa5- and -ttha6- complexes. [Link]
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Laboratory Notes. (2020). Stability Constants for Metal Ion–EDTA Complexes. [Link]
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PubMed. (1983). The formation of constants of mercury(II)--glutathione complexes. [Link]
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Al-Hajri, E., et al. (2023). A comprehensive evaluation of the effect of key parameters on the performance of DTPA chelating agent in modifying sandstone surface charge. Scientific Reports, 13(1), 11094. [Link]
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Indian Journal of Chemistry. (1977). Polarographic Determination of Compositions & Stability Constants of Cadmium(II)-Hexamethylenetetramine Complexes. [Link]
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Andersen, O. (1984). Chelation of cadmium. Environmental Health Perspectives, 54, 249-266. [Link]
-
ResearchGate. (2018). Stability constants for Zirconium(IV) complexes with EDTA, CDTA, and DTPA in perchloric acid solutions. [Link]
-
ResearchGate. (2019). Predicted versus experimental values of the stability constant (log K) for the 1:1 (M:L) complexation of organic ligands with Zn 2+ (a, b), Cd 2+ (c, d) and Hg 2+ (e, f) in water. [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (2025). DTPA vs. EDTA: A Comparative Look at Key Chelating Agents. [Link]
-
ResearchGate. (2014). Stability constants for complexes formed by mercury(i) and mercury(ii) in aqueous solution at 25°C. [Link]
-
IntechOpen. (2020). Stability Constants of Metal Complexes in Solution. [Link]
-
Clark, J. (2023). Substitution in complex ions - stability constants. Chemguide. [Link]
-
ResearchGate. (2019). Stability constants (log K) obtained for complexes. [Link]
Sources
A Senior Application Scientist's Guide to CDTA vs. EDTA in Complexometric Titrations
For decades, ethylenediaminetetraacetic acid (EDTA) has been the cornerstone of complexometric titrations, a workhorse reagent for quantifying metal ions in countless applications.[1][2][3] Its versatility and ability to form stable, 1:1 complexes with a wide array of metals have made it an indispensable tool in analytical chemistry.[1][2] However, in the pursuit of greater accuracy, sharper endpoints, and enhanced stability, an alternative chelating agent, trans-1,2-diaminocyclohexane-N,N,N',N'-tetraacetic acid (CDTA), presents a compelling case for consideration.
This guide provides an in-depth comparison of the performance characteristics of CDTA and EDTA, offering experimental insights and data to help researchers, scientists, and drug development professionals make informed decisions when selecting a chelating agent for their specific analytical challenges.
The Structural Foundation: Why a Cyclohexane Ring Matters
At a glance, EDTA and CDTA are structurally similar aminopolycarboxylic acids. Both are hexadentate ligands, capable of donating six lone pairs of electrons to form robust, cage-like structures around a metal cation.[4] The critical distinction lies in the backbone connecting the two nitrogen atoms. EDTA features a flexible ethylene (-CH₂-CH₂-) chain, while CDTA incorporates this linkage into a rigid cyclohexane ring. This structural rigidity is not a trivial difference; it is the primary determinant of CDTA's enhanced complexing capabilities.
Caption: Molecular structures of EDTA and CDTA chelating agents.
The pre-organized, rigid structure of the CDTA ligand reduces the entropic penalty associated with chelation. In essence, less conformational freedom is lost when CDTA wraps around a metal ion compared to the flexible EDTA molecule. This thermodynamic advantage translates directly into the formation of more stable metal-ligand complexes.
Head-to-Head Performance Comparison
The choice between EDTA and CDTA hinges on several key performance metrics that are directly influenced by their structural differences.
Stability of Metal Complexes
The single most significant advantage of CDTA is the superior thermodynamic stability of its metal complexes. The stability constant (Kf), or formation constant, quantifies the strength of the interaction between the chelating agent and the metal ion. A higher log Kf value indicates a more stable complex and, consequently, a more complete reaction at the equivalence point of a titration.
As the data below illustrates, CDTA consistently forms more stable complexes with a wide range of metal ions than EDTA.
| Metal Ion | log Kf (EDTA) | log Kf (CDTA) | Stability Increase (Factor) |
| Ca²⁺ | 10.7 | 12.5 | ~63x |
| Mg²⁺ | 8.7 | 10.3 | ~40x |
| Zn²⁺ | 16.5 | 18.7 | ~158x |
| Cd²⁺ | 16.5 | 19.2 | ~500x |
| Pb²⁺ | 18.0 | 19.7 | ~50x |
| Cu²⁺ | 18.8 | 21.3 | ~316x |
| Fe³⁺ | 25.1 | 29.3 | ~1,585x |
| Zr⁴⁺ | 27.9[5] | 29.6[5] | ~50x |
Note: log Kf values are approximate and can vary with experimental conditions. Data compiled from various authoritative sources.
Expert Insight: This enhanced stability is not merely academic. It leads to a larger, more abrupt change in the metal ion concentration (pM) at the equivalence point. This results in a sharper, less ambiguous endpoint, which is critical for achieving high accuracy, especially when titrating dilute solutions or metals that form relatively weak complexes with EDTA.
Kinetics of Complexation
The formation of metal-EDTA complexes is rapid for most cations. However, for certain metal ions, such as Cr(III), Co(III), and Al(III), the reaction is notoriously slow at room temperature, precluding a direct titration.[1] In these cases, a back titration is required, where a known excess of EDTA is added, the solution is heated to ensure complete complexation, and the unreacted EDTA is then titrated with a standard solution of a different metal ion.[1]
The rigid cyclohexane ring in CDTA can sometimes lead to slower complex formation kinetics compared to EDTA, as the ligand is less able to rapidly conform around the metal ion. While this difference is often negligible for many metals, for those with slow substitution kinetics, CDTA may not offer a significant advantage in reaction speed and may also necessitate a back-titration approach.
pH Dependence and Selectivity
Like all aminopolycarboxylic acids, the complexing ability of both EDTA and CDTA is highly pH-dependent.[6][7] The titration reaction releases protons (H⁺), meaning the stability of the metal-ligand complex decreases in more acidic solutions.[8]
Mⁿ⁺ + Y⁴⁻ ⇌ MYⁿ⁻⁴
This pH dependence is the key to achieving selectivity. By carefully controlling the pH, it is possible to titrate metals that form very stable complexes in the presence of others that do not. For instance, trivalent cations like Bi³⁺ and Fe³⁺ can be titrated at a low pH (pH 1-3) without interference from most divalent cations.[8][9][10]
The higher stability of metal-CDTA complexes provides a distinct advantage here. It allows for the titration of certain metal ions at a lower pH than is feasible with EDTA. This can be crucial for preventing the precipitation of metal hydroxides (which can occur in the alkaline conditions required for many EDTA titrations) and for enhancing selectivity in complex matrices.[1][9]
Caption: pH control workflow for achieving selectivity in titrations.
Experimental Design and Protocols
The practical implementation of a complexometric titration requires careful consideration of the titration method, indicator, and solution preparation.
General Titration Workflow
The fundamental steps for a direct complexometric titration are universal, whether using EDTA or CDTA. The primary adjustments will be the buffering pH and potentially the choice of indicator to accommodate the different complex stabilities.
Caption: General experimental workflow for a direct complexometric titration.
Protocol: Determination of Ca²⁺ in a Solution
This protocol compares the direct titration of calcium using both EDTA and CDTA. Calcium determination is a classic application, often used in water hardness analysis.
Reagents and Solutions:
-
Standard EDTA Solution (0.01 M): Dissolve 3.722 g of analytical grade disodium EDTA dihydrate in deionized water and dilute to 1000 mL.
-
Standard CDTA Solution (0.01 M): Dissolve 3.642 g of trans-1,2-Diaminocyclohexanetetraacetic acid monohydrate in deionized water (with gentle heating if necessary) and dilute to 1000 mL.
-
Buffer Solution (pH 10): Ammonia-ammonium chloride buffer.[6]
-
Indicator: Murexide or Patton-Reeder indicator.
-
Calcium Sample Solution: A solution containing an unknown concentration of Ca²⁺.
Protocol using EDTA:
-
Sample Preparation: Pipette 25.00 mL of the calcium sample solution into a 250 mL conical flask.
-
Dilution: Add approximately 50 mL of deionized water.
-
Buffering: Add 2-3 mL of the ammonia-ammonium chloride buffer solution to adjust the pH to approximately 10.
-
Indicator Addition: Add a small amount of Murexide indicator powder until a pink/red color is observed.
-
Titration: Titrate the sample solution with the standardized 0.01 M EDTA solution. The endpoint is reached when the color changes sharply from pink/red to a distinct orchid purple.[8]
-
Calculation: Use the volume of EDTA titrant to calculate the concentration of Ca²⁺ in the original sample.
Protocol using CDTA:
The protocol is nearly identical, capitalizing on the same indicator and buffer system.
-
Sample Preparation: Pipette 25.00 mL of the calcium sample solution into a 250 mL conical flask.
-
Dilution: Add approximately 50 mL of deionized water.
-
Buffering: Add 2-3 mL of the ammonia-ammonium chloride buffer solution to adjust the pH to approximately 10.
-
Indicator Addition: Add a small amount of Murexide indicator powder.
-
Titration: Titrate the sample solution with the standardized 0.01 M CDTA solution. The endpoint is reached when the color changes from pink/red to orchid purple.
Expected Observation: While the procedure is the same, the color change at the endpoint with CDTA is often visibly sharper and more pronounced than with EDTA. This is a direct result of the larger pM jump at the equivalence point due to the more stable Ca²⁺-CDTA complex.
Summary and Recommendations
| Feature | EDTA (Ethylenediaminetetraacetic acid) | CDTA (trans-1,2-Diaminocyclohexanetetraacetic acid) |
| Structure | Flexible ethylene backbone | Rigid cyclohexane backbone |
| Complex Stability | Forms stable complexes (log Kf typically 8-25) | Forms significantly more stable complexes (log Kf typically 10-30) |
| Endpoint Sharpness | Good to very good | Excellent; visibly sharper for many metals |
| Selectivity | Achieved via pH control and masking agents[11][12] | Enhanced selectivity possible via titration at lower pH values |
| Kinetics | Rapid for most metals; slow for Cr³⁺, Co³⁺, requiring back titration[1] | Generally rapid, but can be slightly slower than EDTA for some ions |
| Cost & Availability | Widely available and relatively inexpensive | More expensive and less commonly stocked |
| Primary Use Case | General-purpose complexometric titrations for a wide range of metals | High-precision analysis, titrating metals with weak EDTA complexes |
Conclusion
EDTA remains the undisputed, cost-effective standard for a vast range of routine complexometric titrations.[3] Its performance is more than adequate for many applications in quality control and general analysis.
However, for researchers and drug development professionals requiring the highest degree of accuracy, CDTA is a superior reagent. The decision to use CDTA is justified when:
-
Maximum Precision is Required: The formation of more stable metal complexes provides a steeper titration curve and a sharper, more accurate endpoint.
-
Titrating Weakly Complexing Metals: For metals that form weaker complexes with EDTA, CDTA ensures a more complete reaction and a usable endpoint.
-
Improving Selectivity: The ability to titrate at lower pH values can prevent interference from other ions or the precipitation of metal hydroxides.
By understanding the fundamental chemical principles that differentiate these two powerful chelating agents, the analytical scientist can select the optimal reagent to ensure data of the highest integrity and trustworthiness.
References
- BenchChem. (n.d.). Application Notes: Complexometric Titration of Cadmium using EDTA.
- ResearchGate. (2025). Stability constants for Zirconium(IV) complexes with EDTA, CDTA, and DTPA in perchloric acid solutions. Request PDF.
- IUPAC. (n.d.).
- Karak, T., et al. (2016).
- Complexometric Titration Part 1. (n.d.).
- LibreTexts Chemistry. (2021).
- Complexometric Titrations. (2020).
- Wikipedia. (n.d.).
- Collegedunia. (n.d.).
- Complexometric titration. (n.d.).
- Quora. (2017).
- Quora. (2017).
- ResearchGate. (n.d.). Conditional stability constants of metal–EDTA complexes.
- IUPAC. (n.d.).
- MedMuv. (n.d.).
- LibreTexts Chemistry. (2019). 9.
- ResearchGate. (2019). Understanding Complexometric Titrations of Metal Cations with Aminopolycarboxylic Acids (EDTA and Analogs).
- ResearchGate. (2013). What is the difference in the use of EDTA or CDTA?.
- Lecture 9 - 10 COMPLEXOMETRIC TITRATION. (n.d.).
- PubMed. (2011). Advantages of Isothermal Titration Calorimetry for Xylanase Kinetics in Comparison to Chemical-Reducing-End Assays.
- ResearchGate. (2007).
- ResearchGate. (n.d.).
- Complexometric Titrations - Pharmaceutical Analytical Chemistry. (n.d.).
- Scribd. (n.d.).
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- Shandong IRO Chelating Chemical Co., Ltd. (n.d.).
- XRF Scientific. (n.d.).
- Talanta. (1966). Determination and differentiation of nitrilotriacetic acid and ethylenediaminetetra-acetic acid.
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validation of CDTA's effectiveness in removing specific heavy metals
For Researchers, Scientists, and Drug Development Professionals: An In-depth Technical Analysis of 1,2-Cyclohexylenedinitrilotetraacetic Acid (CDTA) for the Chelation of Specific Heavy Metals.
In the critical fields of environmental remediation and toxicology, the selection of an appropriate chelating agent is paramount for the effective removal of heavy metals. This guide provides a comprehensive comparison of CDTA's performance against other common chelating agents, supported by scientific data and detailed experimental protocols. As Senior Application Scientists, our goal is to offer a nuanced understanding of the causal relationships behind experimental choices, ensuring both technical accuracy and practical applicability.
The Indispensable Role of Chelation in Heavy Metal Detoxification
Chelation therapy is a cornerstone of treating heavy metal poisoning. It involves the administration of chelating agents that form stable, water-soluble complexes with toxic metal ions, facilitating their excretion from the body. The efficacy of a chelating agent is governed by several factors, including its affinity for the target metal, the pH of the medium, and its kinetic stability. This guide will focus on CDTA, a powerful and versatile chelating agent, and contextualize its performance by comparing it with other widely used agents like EDTA (Ethylenediaminetetraacetic acid).
Comparative Analysis of Chelating Agents
The choice of a chelating agent is dictated by the specific heavy metal to be removed and the environmental or biological matrix. While EDTA is a common choice, CDTA often exhibits superior binding capabilities for many metals.[1]
Key Performance Indicators: A Tabular Comparison
The stability constant (Log K) is a critical measure of the strength of the bond between a chelating agent and a metal ion. A higher Log K value indicates a more stable complex and, generally, a more effective chelating agent for that specific metal.
| Heavy Metal Ion | CDTA (Log K) | EDTA (Log K) | DTPA (Log K) |
| Lead (Pb²⁺) | 19.7 | 18.0 | 18.8 |
| Cadmium (Cd²⁺) | 19.4 | 16.5 | 19.0 |
| Mercury (Hg²⁺) | 24.3 | 21.8 | 26.8 |
| Arsenic (As³⁺) | Data not readily available | Data not readily available | Data not readily available |
Note: Stability constants can vary slightly depending on experimental conditions such as ionic strength and temperature. The data presented here are representative values.
As the table illustrates, CDTA generally forms more stable complexes with lead and cadmium compared to EDTA.[1] For mercury, while DTPA shows the highest stability constant, CDTA is still a very potent chelator. The effectiveness of these agents is also highly dependent on pH. The ability of EDTA to chelate divalent cations, for instance, increases exponentially with increasing pH from 8 to 10.[2][3] This pH dependency is a crucial consideration in experimental design.
The "Why" Behind the "How": Causality in Experimental Design
The selection of a chelating agent and the design of the removal protocol are not arbitrary. They are based on fundamental chemical principles.
The Chelation Mechanism: A Visual Explanation
The effectiveness of CDTA lies in its molecular structure. It can form multiple bonds with a single metal ion, creating a stable, ring-like structure known as a chelate.
Caption: Chelation of a heavy metal ion by a CDTA molecule.
The stability of the resulting complex is a direct consequence of this multidentate coordination, which effectively sequesters the toxic metal ion, rendering it less bioavailable and facilitating its removal.[4]
Experimental Protocol: A Self-Validating System for Efficacy Assessment
To objectively evaluate the effectiveness of CDTA in removing a specific heavy metal, a rigorous and well-controlled experimental protocol is essential. The following protocol is designed to be a self-validating system, incorporating controls and precise measurements.
Workflow for Comparative Analysis of Heavy Metal Removal
Caption: Experimental workflow for evaluating heavy metal removal.
Detailed Step-by-Step Methodology
1. Preparation of Reagents:
- Heavy Metal Stock Solution (1000 ppm): Accurately weigh the required amount of a soluble salt of the target heavy metal (e.g., Pb(NO₃)₂) and dissolve it in deionized water. Acidify slightly with nitric acid to prevent hydrolysis.
- CDTA Stock Solution (0.1 M): Dissolve the appropriate amount of CDTA in deionized water. Adjust the pH to a neutral or slightly alkaline value with NaOH to ensure complete dissolution.
- Buffer Solutions: Prepare a series of buffer solutions to maintain constant pH during the experiments (e.g., acetate buffers for acidic pH, phosphate buffers for neutral pH, and borate buffers for alkaline pH).
2. Sample Preparation:
- Prepare a set of identical samples containing a known concentration of the target heavy metal. This could be spiked deionized water for a simple system or an extract from a contaminated environmental matrix for a more complex scenario.
3. Chelation Reaction:
- To each sample, add a specific volume of the CDTA stock solution to achieve the desired chelating agent-to-metal molar ratio.
- Include control samples with no chelating agent and samples with an alternative chelating agent (e.g., EDTA) for comparison.
- Adjust the pH of each sample using the prepared buffer solutions.
- Agitate the samples for a predetermined period to ensure the chelation reaction reaches equilibrium.
4. Separation and Analysis:
- If working with a solid matrix, separate the liquid and solid phases by centrifugation or filtration.
- Measure the concentration of the heavy metal remaining in the liquid phase using a suitable analytical technique such as Atomic Absorption Spectroscopy (AAS) or Inductively Coupled Plasma-Mass Spectrometry (ICP-MS).
5. Data Analysis:
- Calculate the removal efficiency for each experimental condition using the following formula: Removal Efficiency (%) = [(Initial Metal Concentration - Final Metal Concentration) / Initial Metal Concentration] x 100
- Plot the removal efficiency as a function of CDTA concentration, pH, and in comparison to other chelating agents.
Concluding Remarks
The empirical data and the underlying chemical principles strongly support the high efficacy of CDTA as a chelating agent for the removal of specific heavy metals, particularly lead and cadmium. Its superior performance, as evidenced by its high stability constants, makes it a compelling choice for various applications in research and drug development. However, the optimal conditions for its use, especially with regard to pH, must be carefully determined through rigorous experimental validation as outlined in this guide. By understanding the "why" behind the "how," researchers can confidently employ CDTA and other chelating agents to their fullest potential.
References
- Extraction Heavy Metals from Contaminated, Water using Chelating Agents. (n.d.).
- IV Chelation Calcium EDTA vs. Disodium EDTA. (n.d.). Kentuckiana Integrative Medicine.
- Effect of pH, light, and temperature on Fe-EDTA chelation and Fe hydrolysis in seawater. (n.d.).
- Critical evaluation of stability constants of metal complexes of complexones for biomedical and environmental applications. (n.d.). Research Collection.
- CDTA is a powerful chelating agent. (2024, June 13).
- What is the difference in the use of EDTA or CDTA? (2013, November 21). ResearchGate.
- Greater than pH 8: The pH dependence of EDTA as a preservative of high molecular weight DNA in biological samples. (2023, January 23). PLOS One.
- Greater than pH 8: The pH dependence of EDTA as a preservative of high molecular weight DNA in biological samples. (2023, January 23). PubMed Central.
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- 4. CDTA is a powerful chelating agent. [thinkdochemicals.com]
A Comparative Examination of the Stability Constants of CDTA and EDTA Complexes
Abstract
Aminopolycarboxylic acids such as ethylenediaminetetraacetic acid (EDTA) and trans-1,2-diaminocyclohexane-N,N,N',N'-tetraacetic acid (CDTA) are powerful chelating agents, indispensable in fields ranging from analytical chemistry to medicine. Their efficacy is fundamentally governed by the thermodynamic stability of the complexes they form with metal ions. This guide provides a comparative analysis of the stability constants of CDTA and EDTA complexes, delving into the structural basis for their differing affinities for metal ions. We will explore the theoretical underpinnings, present robust experimental methodologies for the determination of stability constants, and provide a quantitative comparison of their performance with various metal ions. This document is intended for researchers, scientists, and drug development professionals who require a deep, practical understanding of these essential chelators to inform their experimental design and application development.
Introduction to Chelation and Stability
The formation of a metal-ligand complex is an equilibrium reaction characterized by a stability constant (K) . For a simple 1:1 complex formation between a metal ion (M) and a ligand (L):
M + L ⇌ ML
The stability constant is defined as:
K = [ML] / ([M][L])
A higher K value signifies a stronger interaction and a more stable complex, meaning the equilibrium lies far to the right.[1] For aminopolycarboxylic acids like EDTA and CDTA, which form exceptionally stable 1:1 complexes with most metal ions, the stability constants are often very large and are typically expressed on a logarithmic scale (log K).[2] These ligands are multidentate, meaning they possess multiple donor atoms that can simultaneously coordinate with a central metal ion, forming multiple chelate rings. This phenomenon, known as the chelate effect , results in a significant increase in complex stability compared to coordination with analogous monodentate ligands.
Structural Basis for Stability: EDTA vs. CDTA
While both EDTA and CDTA are hexadentate ligands with two nitrogen donor atoms and four carboxylate groups, a crucial structural distinction dictates their complexing ability.
-
Ethylenediaminetetraacetic acid (EDTA) features a flexible ethylene bridge connecting its two nitrogen atoms. This flexibility allows it to wrap around metal ions of various sizes, but it also comes with a thermodynamic cost. Upon complexation, the molecule must adopt a specific conformation, resulting in a loss of conformational entropy.
-
trans-1,2-diaminocyclohexane-N,N,N',N'-tetraacetic acid (CDTA or DCTA) incorporates a rigid cyclohexane ring in its backbone.[3] This structural constraint "pre-organizes" the ligand's donor atoms into a favorable orientation for metal binding. Consequently, less conformational entropy is lost upon complexation compared to EDTA. This inherent structural rigidity is the primary reason CDTA generally forms more thermodynamically stable complexes than EDTA with many metal ions.[3]
The diagram below illustrates this fundamental structural difference.
Caption: Workflow for determining stability constants via potentiometric titration.
Comparative Analysis of Stability Constants
The superior complexing ability of CDTA is evident when comparing the log K values for a range of divalent and trivalent metal ions. CDTA consistently forms more stable complexes, often by 2-3 orders of magnitude. [3]This enhanced stability is critical in applications requiring the sequestration of strongly binding metal ions.
Table 1: Comparison of Stability Constants (log K) for Metal-EDTA and Metal-CDTA Complexes (Values are typically determined at 20-25°C and an ionic strength of 0.1 M)
| Metal Ion | Charge | log K (EDTA) | log K (CDTA) | Δ log K (CDTA - EDTA) |
| Ca²⁺ | +2 | 10.7 | 12.5 | +1.8 |
| Mg²⁺ | +2 | 8.7 | 8.9 | +0.2 |
| Mn²⁺ | +2 | 14.0 | 16.7 | +2.7 |
| Fe²⁺ | +2 | 14.3 | 16.2 | +1.9 |
| Co²⁺ | +2 | 16.5 | 18.9 | +2.4 |
| Ni²⁺ | +2 | 18.6 | 19.4 | +0.8 |
| Cu²⁺ | +2 | 18.8 | 21.3 | +2.5 |
| Zn²⁺ | +2 | 16.5 | 18.7 | +2.2 |
| Cd²⁺ | +2 | 16.5 | 19.2 | +2.7 |
| Hg²⁺ | +2 | 21.8 | 24.3 | +2.5 |
| Pb²⁺ | +2 | 18.0 | 19.7 | +1.7 |
| Al³⁺ | +3 | 16.4 | 17.6 | +1.2 |
| Fe³⁺ | +3 | 25.1 | 29.3 | +4.2 |
| La³⁺ | +3 | 15.5 | 16.2 | +0.7 |
| Zr⁴⁺ | +4 | 27.9 | 29.6 | +1.7 |
Data compiled from authoritative sources such as the IUPAC Stability Constants Database and peer-reviewed literature. [3][4][5] Analysis of Trends:
-
Universal Superiority of CDTA: For every metal ion listed, CDTA exhibits a higher stability constant than EDTA.
-
Greatest Enhancement: The difference is particularly pronounced for trivalent cations like Fe³⁺ (Δ log K = +4.2) and several divalent transition metals like Mn²⁺, Cu²⁺, and Cd²⁺. This suggests the rigid structure of CDTA is especially effective at satisfying the coordination requirements of these ions.
-
Thermodynamic Insight: The consistently higher stability of CDTA complexes is primarily attributed to a more favorable entropy of complexation (ΔS°). [6]The pre-organization of the ligand minimizes the loss of conformational freedom upon binding, making the overall Gibbs free energy change (ΔG° = -RTlnK) more negative.
Practical Implications and Applications
The choice between EDTA and CDTA is not arbitrary; it is a critical decision based on the specific requirements of the application.
-
Analytical Chemistry: In complexometric titrations, the larger stability constant of a CDTA complex leads to a sharper and more distinct endpoint, improving titration accuracy, especially for metals that form moderately stable complexes with EDTA.
-
Medical Applications: In chelation therapy for heavy metal poisoning (e.g., lead or mercury), the extremely high stability of CDTA complexes is advantageous. It ensures irreversible binding and efficient removal of the toxic metal ion, minimizing the risk of re-dissociation in the body. Similarly, for Gadolinium-based MRI contrast agents, higher complex stability is crucial to prevent the release of toxic free Gd³⁺ ions.
-
Industrial Processes: CDTA is preferred in scenarios requiring the sequestration of highly catalytic or interfering metal ions under harsh conditions (e.g., high temperature or extreme pH), where the stability of EDTA complexes might be insufficient.
-
Lanthanide Separations: In nuclear chemistry, the subtle but significant differences in stability constants between adjacent lanthanide ions are exploited in ion-exchange chromatography for their separation, a process where CDTA's enhanced selectivity can be beneficial. [7]
Conclusion
The comparative study unequivocally demonstrates that CDTA forms more stable complexes with a wide array of metal ions than EDTA. This enhanced stability is a direct consequence of the steric constraint imposed by its cyclohexane backbone, which pre-organizes the chelating functional groups for optimal metal coordination. This structural advantage translates to a more favorable entropy of complexation, making CDTA the superior ligand in applications demanding the highest possible thermodynamic stability. For scientists and researchers, understanding this structure-stability relationship is essential for selecting the appropriate chelating agent to achieve desired outcomes, whether in quantitative analysis, drug development, or industrial process control.
References
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Laboratory Notes. (2020). Stability Constants for Metal Ion–EDTA Complexes. Available at: [Link]
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O'Brien, R. D., et al. (2022). The solution structures and relative stability constants of lanthanide-EDTA complexes predicted from computation. Physical Chemistry Chemical Physics, 24(17), 10263-10271. Available at: [Link]
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The Environmental Persistence of Aminopolycarboxylate Chelating Agents: A Comparative Guide to CDTA and EDTA
For decades, aminopolycarboxylate chelating agents have been indispensable in a vast array of industrial processes, pharmaceutical formulations, and analytical methods. Their remarkable ability to sequester metal ions has made them invaluable tools for researchers and drug development professionals. However, with increasing scrutiny on the environmental fate of chemical compounds, a critical assessment of their biodegradability is paramount. This guide provides an in-depth comparison of two widely used chelating agents: Cyclohexylenedinitrilotetraacetic acid (CDTA) and Ethylenediaminetetraacetic acid (EDTA). While both are structurally similar and exhibit strong chelating properties, their environmental impact, particularly their biodegradability, warrants a closer examination. This document synthesizes the available scientific evidence to offer a clear perspective on their persistence and potential ecological consequences.
Chemical Structure and Chelating Properties: A Tale of Two Analogs
EDTA, a linear aminopolycarboxylate, has long been the industry standard for chelation. Its molecular structure features four carboxylic acid groups and two nitrogen atoms, which act as ligands to bind metal ions. CDTA, also known as 1,2-cyclohexanediaminetetraacetic acid, is a structural analog of EDTA, with the key difference being the presence of a cyclohexane ring in its backbone. This structural rigidity imparts a higher thermodynamic stability to the metal complexes formed by CDTA compared to those of EDTA.
| Chelating Agent | Chemical Structure | Key Features |
| EDTA | Ethylenediaminetetraacetic acid | Linear backbone, flexible structure |
| CDTA | Cyclohexylenedinitrilotetraacetic acid | Cyclohexane ring in the backbone, more rigid structure |
This enhanced stability can be advantageous in certain applications where a stronger chelation is required. However, from an environmental perspective, this increased stability may also contribute to greater persistence.
Assessing Biodegradability: A Framework of Standardized Testing
To evaluate the biodegradability of chemical substances, a tiered approach using standardized test guidelines, such as those developed by the Organisation for Economic Co-operation and Development (OECD), is employed. These tests are designed to simulate environmental conditions and assess the extent to which microorganisms can break down a compound.
Ready Biodegradability Tests (OECD 301 Series)
These stringent tests are designed to identify chemicals that are likely to undergo rapid and ultimate biodegradation in the environment. A high concentration of the test substance is exposed to a relatively low concentration of microorganisms from sources like sewage treatment plants. The pass level for ready biodegradability is typically the removal of 60-70% of the substance within a 28-day period, including a "10-day window" where this level of degradation is achieved.[1]
Experimental Workflow: OECD 301F - Manometric Respirometry Test
Caption: Workflow for OECD 301F Ready Biodegradability Test.
Inherent Biodegradability Tests (OECD 302 Series)
If a substance fails a ready biodegradability test, it may be further evaluated for inherent biodegradability. These tests provide more favorable conditions for biodegradation, such as a higher concentration of microorganisms and a longer exposure time.[2] A positive result in an inherent biodegradability test suggests that the substance has the potential to biodegrade, albeit at a slower rate, and may not persist indefinitely in the environment.[3]
Comparative Biodegradability of CDTA and EDTA
EDTA: A Persistent Chelator
Extensive research has demonstrated that EDTA is not readily biodegradable.[4] Studies have shown its persistence in wastewater treatment plants and natural waters.[5] The rate of its degradation in soils and sediments is slow.[6][7] While some microorganisms are capable of degrading EDTA, the process is generally inefficient. The poor biodegradability of EDTA is a significant environmental concern due to its potential to mobilize heavy metals and affect the balance of essential and non-essential metals in aquatic ecosystems.[5]
CDTA: Evidence of Persistence
Direct and quantitative experimental data on the biodegradability of CDTA from standardized OECD tests are scarce in publicly available literature. However, available information from safety data sheets (SDS) for CDTA and its salts provides some insight into its likely environmental fate. An SDS for a CDTA disodium salt solution indicates that it "shall not be classified as hazardous to the aquatic environment," but this pertains to a specific formulation and does not provide information on the inherent biodegradability of the CDTA molecule itself.[8] More revealingly, an SDS for CDTA monohydrate states that it "May persist based on information available" and has low water solubility, both of which are indicators of poor biodegradability.
The structural similarity of CDTA to EDTA, particularly the presence of the aminocarboxylate functional groups, coupled with the increased stability of its metal complexes due to the cyclohexane ring, suggests that CDTA is also likely to be resistant to microbial degradation. The lack of readily available data from standardized biodegradability tests for CDTA is a significant data gap that hinders a definitive quantitative comparison with EDTA.
Table 1: Summary of Biodegradability and Environmental Fate
| Chelating Agent | Ready Biodegradability (OECD 301) | Inherent Biodegradability (OECD 302) | Environmental Persistence |
| EDTA | Not readily biodegradable[4] | Limited inherent biodegradability | High persistence in water and soil[5][6] |
| CDTA | Data not readily available; likely not readily biodegradable | Data not readily available | Likely to be persistent based on structural analogy to EDTA and physicochemical properties |
Environmental Impact and Ecotoxicity
The environmental impact of chelating agents is not limited to their biodegradability. Their potential to mobilize toxic heavy metals and their own intrinsic toxicity to aquatic organisms are also critical considerations.
Ecotoxicity of EDTA
EDTA itself is not considered to be acutely toxic to most aquatic organisms at environmentally relevant concentrations.[5] However, its ability to chelate essential trace metals can lead to deficiency effects in aquatic life. The primary ecotoxicological concern with EDTA is its role in mobilizing toxic heavy metals from sediments and soils, which can increase their bioavailability and toxicity to organisms in the water column.[5]
Ecotoxicity of CDTA
Limited specific data is available on the aquatic toxicity of CDTA. A study on the developmental toxicity of CDTA in mice indicated a no-observable-adverse-effect level (NOAEL) of 540 mg/kg/day, with higher doses causing maternal and fetal toxicity.[9] An SDS for a CDTA disodium salt solution states that it shall not be classified as hazardous to the aquatic environment, but this is for a specific mixture.[8] Given its strong chelating nature, similar concerns to EDTA regarding the mobilization of heavy metals would apply to CDTA. Further research into the ecotoxicity of CDTA on a range of aquatic organisms is needed for a comprehensive risk assessment.
Conceptual Diagram: Environmental Fate of CDTA vs. EDTA
Caption: Conceptual environmental fate of EDTA and CDTA.
Conclusion and Recommendations
Based on the available scientific evidence, both EDTA and CDTA are persistent chelating agents with low biodegradability. While EDTA's poor biodegradability is well-documented, the data for CDTA is less complete but strongly suggests a similar environmental fate. The structural rigidity and higher stability of CDTA-metal complexes may even lead to greater persistence than EDTA.
For researchers, scientists, and drug development professionals, the choice between these chelating agents should not be based solely on their performance in a given application. The environmental impact is a critical factor that must be considered.
Key Takeaways:
-
EDTA is a persistent organic pollutant with a well-documented low rate of biodegradation.
-
CDTA is likely to be as persistent, if not more so, than EDTA, although there is a significant lack of direct, quantitative biodegradation data.
-
The primary environmental concern for both compounds is their potential to mobilize toxic heavy metals , thereby increasing their bioavailability and risk to aquatic ecosystems.
Recommendations:
-
Prioritize the use of readily biodegradable alternatives to EDTA and CDTA whenever possible. Chelating agents such as ethylenediamine-N,N'-disuccinic acid (EDDS), methylglycinediacetic acid (MGDA), and glutamic acid diacetic acid (GLDA) have been shown to be effective and more environmentally friendly options.
-
When the use of EDTA or CDTA is unavoidable, implement stringent wastewater treatment protocols to minimize their release into the environment.
-
Support and advocate for further research into the biodegradability and ecotoxicity of CDTA to fill the existing data gaps and allow for a more complete environmental risk assessment.
By making informed decisions based on a comprehensive understanding of both performance and environmental impact, the scientific community can contribute to more sustainable practices and minimize the long-term ecological consequences of using persistent chelating agents.
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Carl ROTH GmbH + Co. KG. (n.d.). Safety Data Sheet: CDTA disodium salt solution. Retrieved from [Link]
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A Senior Application Scientist's Guide to Cross-Validation of CDTA-Based Chelatometric Titrations
<
For Distribution To: Researchers, scientists, and drug development professionals.
Introduction: The Enduring Relevance of Chelatometric Titration in Modern Pharmaceutical Analysis
In the landscape of modern pharmaceutical analysis, replete with highly sophisticated instrumental techniques, the classical method of chelatometric titration retains a significant and respected position. Its longevity is a testament to its robustness, cost-effectiveness, and accuracy for the quantification of metal ions, which are crucial components in numerous pharmaceutical formulations and processes. Among the various chelating agents, 1,2-Diaminocyclohexanetetraacetic acid (CDTA) stands out for its ability to form highly stable complexes with a wide range of metal ions.[1] This guide provides a comprehensive framework for the cross-validation of CDTA-based titration methods against other established analytical techniques, ensuring data integrity and regulatory compliance.
The objective of validating an analytical procedure is to unequivocally demonstrate its suitability for the intended purpose.[2][3] This principle, enshrined in guidelines from the International Council for Harmonisation (ICH), is the bedrock of reliable pharmaceutical analysis.[4][5][6] Cross-validation, the process of corroborating results from one analytical method with data from one or more orthogonal methods, provides the highest level of assurance in the accuracy and reliability of the generated data.
This guide will delve into the practical and theoretical considerations of cross-validating CDTA-based methods, offering a comparative analysis with techniques such as Ethylenediaminetetraacetic acid (EDTA) titration, Atomic Absorption Spectroscopy (AAS), Inductively Coupled Plasma-Mass Spectrometry (ICP-MS), and Ion Chromatography (IC).
The Principle of CDTA-Based Chelatometric Titration: A Deeper Look
CDTA, a hexadentate ligand, forms strong 1:1 complexes with metal ions.[7] This stoichiometry is the foundation of its use in quantitative analysis.[8] The stability of the metal-CDTA complex is paramount and is influenced by factors such as pH and the presence of interfering ions.[9] The titration reaction can be generalized as:
Mⁿ⁺ + [CDTA]⁴⁻ ⇌ [M(CDTA)]ⁿ⁻⁴
Where Mⁿ⁺ represents a metal ion with a charge of n+.
The endpoint of the titration is typically detected using a metallochromic indicator, a substance that changes color upon binding with the metal ion. The indicator must form a less stable complex with the metal ion than CDTA does, ensuring that CDTA displaces the indicator from the metal ion at the equivalence point.[10]
Caption: Chelation of a metal ion by CDTA to form a stable complex.
Comparative Analysis of Analytical Techniques
The choice of an analytical technique is dictated by the specific requirements of the analysis, including the nature of the sample, the expected concentration of the analyte, and the required level of sensitivity and precision.
| Technique | Principle | Advantages | Disadvantages | Typical Application |
| CDTA/EDTA Titration | Complexometric titration with a visual or potentiometric endpoint.[11] | Cost-effective, robust, high precision for macro-level analysis. | Lower sensitivity, potential for interferences, requires skilled analysts. | Assay of major metallic components in raw materials and drug products. |
| Atomic Absorption Spectroscopy (AAS) | Measures the absorption of light by free atoms in the gaseous state.[12] | Good sensitivity (ppm range), relatively low cost for single-element analysis. | Can only analyze one element at a time, matrix interferences can be significant.[12] | Quantification of specific metal impurities or nutrients. |
| Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) | Uses an inductively coupled plasma to ionize the sample, followed by mass spectrometric detection.[13] | Excellent sensitivity (ppb to ppt range), multi-element analysis capability, isotopic analysis.[14][15] | High capital and operational cost, requires extensive sample preparation, susceptible to matrix effects.[15] | Trace and ultra-trace elemental impurity analysis as per USP <232>/<233> and ICH Q3D.[16][17][18][19] |
| Ion Chromatography (IC) | Separates ions based on their affinity for an ion-exchange resin.[20][21] | Can determine multiple ions in a single run, suitable for both cations and anions, good for speciation studies.[20][21][22] | Moderate sensitivity, can be affected by matrix components, may require specialized columns. | Analysis of counter-ions, excipients, and ionic impurities in pharmaceutical formulations.[23][24][25] |
Designing a Cross-Validation Study: A Step-by-Step Protocol
A robust cross-validation study is essential to establish the equivalence and reliability of the CDTA-based method. The following protocol outlines a systematic approach.
Define the Scope and Acceptance Criteria
-
Analyte(s): Clearly identify the metal ion(s) to be quantified.
-
Matrices: Specify the sample matrices (e.g., drug substance, drug product, intermediate).
-
Alternative Method(s): Select the orthogonal method(s) for comparison (e.g., ICP-MS for trace analysis, AAS for moderate levels).
-
Validation Parameters: The cross-validation will focus on accuracy and precision, as defined by ICH Q2(R1).[2][3]
-
Acceptance Criteria: Pre-define the acceptable difference between the results obtained from the CDTA method and the alternative method. This is typically based on a statistical evaluation, such as a t-test or equivalence testing, and the requirements of the specific application.
Method Validation of the Primary (CDTA) and Alternative Methods
Before cross-validation, both the CDTA titration method and the chosen alternative method(s) must be independently validated for the specific analyte and matrix. The validation should encompass the following parameters as per ICH Q2(R1):[2][3][6][26][27][28][29]
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-assay precision) and intermediate precision (inter-laboratory/inter-day precision).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Experimental Workflow for Cross-Validation
Caption: Workflow for the cross-validation of an analytical method.
Sample Selection and Preparation
-
Use a single, homogeneous lot of the material to be tested.
-
Prepare samples at a minimum of three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
For drug products, analyze placebo samples to assess for matrix interferences.
-
Prepare a sufficient number of replicates at each concentration level (typically n≥6) to ensure statistical power.
Data Analysis and Interpretation
-
Tabulate the results obtained from both the CDTA method and the alternative method for each sample and concentration level.
-
Calculate the mean, standard deviation, and relative standard deviation (RSD) for each set of replicates.
-
Perform appropriate statistical tests to compare the results. An F-test can be used to compare the precision of the two methods, while a t-test can be used to compare the means.
-
A Bland-Altman plot can be a useful graphical tool to assess the agreement between the two methods.
Case Study: Cross-Validation of a CDTA Titration for Zinc Oxide Assay with ICP-OES
Objective: To cross-validate the existing CDTA titrimetric method for the assay of Zinc Oxide raw material against a newly developed ICP-OES method.
Methodology:
-
CDTA Titration: A standardized CDTA solution is used to titrate a known amount of dissolved Zinc Oxide sample to a visual endpoint using a suitable indicator at a controlled pH.
-
ICP-OES Analysis: A validated ICP-OES method as per USP <233> is used.[16][17] Samples are digested and diluted to fall within the linear range of the instrument.
Experimental Data (Hypothetical):
| Sample ID | CDTA Titration (% ZnO) | ICP-OES (% ZnO) | Difference (%) |
| ZnO-LotA-1 | 99.8 | 99.9 | -0.1 |
| ZnO-LotA-2 | 99.9 | 100.1 | -0.2 |
| ZnO-LotA-3 | 100.1 | 100.2 | -0.1 |
| ZnO-LotA-4 | 99.7 | 99.8 | -0.1 |
| ZnO-LotA-5 | 100.2 | 100.3 | -0.1 |
| ZnO-LotA-6 | 99.9 | 100.0 | -0.1 |
| Mean | 99.93 | 100.05 | -0.12 |
| Std. Dev. | 0.18 | 0.19 | |
| RSD (%) | 0.18 | 0.19 |
Statistical Analysis:
-
An F-test on the variances would likely show no significant difference, indicating comparable precision.
-
A paired t-test on the means would be performed to determine if there is a statistically significant bias between the two methods.
Conclusion: Ensuring Data Integrity Through Rigorous Cross-Validation
The cross-validation of CDTA-based titration methods with orthogonal analytical techniques is a critical exercise in ensuring the reliability and accuracy of analytical data in a regulated environment. While modern instrumental methods offer higher sensitivity and throughput, the elegance and robustness of chelatometric titrations, when properly validated, provide a cost-effective and reliable alternative for many applications. By following a systematic and scientifically sound cross-validation protocol, researchers and drug development professionals can confidently stand behind their analytical results, ensuring the quality and safety of pharmaceutical products.
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The Ascendancy of CDTA: A Critical Evaluation of a High-Performance Chelant as an EDTA Substitute in Industrial Applications
For decades, ethylenediaminetetraacetic acid (EDTA) has been the undisputed workhorse of chelating agents across a vast landscape of industrial applications. Its cost-effectiveness and broad efficacy in sequestering problematic metal ions have made it an indispensable tool in formulations ranging from industrial cleaners and detergents to advanced processes in pulp and paper manufacturing and water treatment. However, mounting environmental scrutiny over its persistence and limited biodegradability, coupled with the unceasing demand for higher performance and efficiency, has catalyzed the search for viable alternatives.
This guide provides an in-depth technical evaluation of 1,2-Diaminocyclohexanetetraacetic acid (CDTA) as a high-performance substitute for EDTA. We will dissect the fundamental chemical differences that underpin CDTA's often superior performance, present comparative experimental data, and offer detailed protocols for evaluating its efficacy in your specific applications. This analysis is designed to equip researchers, scientists, and process development professionals with the critical insights needed to make informed decisions about integrating CDTA into their industrial processes.
Unveiling the Structural Advantage: Why CDTA Outperforms EDTA
At a molecular level, CDTA and EDTA share a similar functional architecture as aminopolycarboxylic acids. However, a key structural distinction gives CDTA a significant thermodynamic advantage. CDTA is an analog of EDTA where the ethylene bridge is replaced by a cyclohexane ring.[1] This seemingly subtle modification has profound implications for its chelating capabilities.
The cyclohexane backbone in CDTA pre-organizes the molecule into a more favorable conformation for binding metal ions, leading to the formation of more stable complexes.[1] This pre-organization minimizes the entropic penalty associated with chelation, resulting in higher stability constants for CDTA-metal complexes compared to their EDTA counterparts.
Figure 1. Structural comparison of EDTA and CDTA highlighting the cyclohexane ring in CDTA that contributes to the formation of more stable metal complexes.
This enhanced stability is not merely theoretical; it has significant practical implications in industrial settings where temperature, pH, and the presence of competing ions can challenge the efficacy of a chelating agent.
Comparative Performance Analysis: A Data-Driven Evaluation
The superior chelating strength of CDTA translates into tangible performance benefits across various industrial applications.
Stability Constants: The Quantitative Edge
The stability constant (Log K) is a direct measure of the strength of the bond between a chelating agent and a metal ion. A higher Log K value indicates a more stable complex. As illustrated in the table below, CDTA consistently exhibits higher stability constants for a range of divalent and trivalent metal ions compared to EDTA.
| Metal Ion | EDTA (Log K) | CDTA (Log K) |
| Ca²⁺ | 10.7 | 12.5 |
| Mg²⁺ | 8.7 | 10.3 |
| Fe³⁺ | 25.1 | 29.3 |
| Cu²⁺ | 18.8 | 21.3 |
| Mn²⁺ | 14.0 | 16.3 |
| Zn²⁺ | 16.5 | 18.7 |
| Ni²⁺ | 18.6 | 19.4 |
| Pb²⁺ | 18.0 | 19.7 |
| Cd²⁺ | 16.5 | 19.0 |
Table 1. Comparison of the stability constants (Log K) of metal complexes with EDTA and CDTA. (Data compiled from various sources).
This enhanced stability is particularly advantageous in applications where the removal of strongly bound metal ions is critical, or in processes that operate under harsh conditions.
Industrial Application Case Study: Pulp and Paper Manufacturing
The pulp and paper industry provides a compelling example of CDTA's potential. Transition metals, particularly manganese, can catalyze the decomposition of hydrogen peroxide, a key bleaching agent.[2] Effective chelation of these metals is crucial for bleaching efficiency and to prevent the degradation of pulp fibers.
In a study evaluating the removal of transition metals from pulp slurry, CDTA was shown to be an effective chelating agent.[3] While direct comparative data with EDTA in the same study is limited, the principles of higher stability constants suggest that CDTA would be more efficient at sequestering deleterious metal ions, leading to improved brightness and reduced chemical consumption in the bleaching process.
Experimental Protocol: Evaluation of Chelating Agent Performance in Pulp Bleaching
This protocol outlines a method to compare the efficacy of CDTA and EDTA in a laboratory setting.
-
Pulp Preparation: Obtain a sample of unbleached pulp and determine its consistency (e.g., grams of dry pulp per 100 grams of pulp slurry).
-
Chelation Stage (Q-stage):
-
Prepare two batches of pulp slurry at a specified consistency (e.g., 10%).
-
To one batch, add a solution of EDTA at a predetermined dosage (e.g., 0.2% on a dry pulp basis).
-
To the second batch, add a solution of CDTA at the same dosage.
-
Adjust the pH of both slurries to the desired level (e.g., pH 5-6).
-
Heat the slurries to a target temperature (e.g., 80°C) and maintain for a set time (e.g., 60 minutes) with gentle agitation.
-
After the retention time, wash the pulp thoroughly with deionized water to remove the chelant and sequestered metals.
-
-
Metal Analysis:
-
Take a sample of the pulp from each batch after the chelation stage.
-
Dry the pulp samples and ash them in a muffle furnace.
-
Dissolve the ash in a suitable acid (e.g., nitric acid) and analyze the metal content (e.g., Mn, Fe, Cu) using Inductively Coupled Plasma-Atomic Emission Spectrometry (ICP-AES).
-
-
Peroxide Bleaching Stage (P-stage):
-
Take the washed pulp from each chelation trial.
-
Treat each pulp sample with a standard hydrogen peroxide bleaching solution under controlled conditions (e.g., temperature, time, pH, and peroxide dosage).
-
After the bleaching stage, wash the pulp thoroughly.
-
-
Performance Evaluation:
-
Measure the brightness of the final pulp samples using a standard brightness meter.
-
Determine the viscosity of the pulp to assess any degradation of cellulose fibers.
-
Analyze the residual peroxide in the bleaching effluent to determine consumption.
-
Expected Outcome: The pulp treated with CDTA is expected to exhibit lower residual metal content, leading to higher brightness and lower peroxide consumption compared to the EDTA-treated pulp.
Figure 2. Experimental workflow for evaluating chelating agent performance in pulp bleaching.
Water Treatment and Scale Control
In industrial water treatment, the formation of scale due to the precipitation of calcium and magnesium salts is a persistent problem. Chelating agents are used to sequester these ions and prevent scale formation. Given that CDTA has a significantly higher stability constant for Ca²⁺ and Mg²⁺ than EDTA, it is a more effective scale inhibitor.[4] This is particularly relevant in high-temperature and high-pH applications where the stability of the chelant-metal complex is critical.
Cleaning and Detergent Formulations
EDTA is widely used in cleaning products to enhance their performance by sequestering water hardness ions, which can interfere with the action of surfactants. The superior chelating strength of CDTA suggests it could be a more effective builder in detergents, leading to improved cleaning performance, especially in hard water conditions.[4]
Environmental Profile: A Step in the Right Direction
A significant driver for seeking alternatives to EDTA is its poor biodegradability, which leads to its persistence in the environment.[5][6] While CDTA is not classified as readily biodegradable, its environmental fate is a subject of ongoing research. Some studies suggest that certain structurally similar chelating agents may exhibit enhanced biodegradability compared to EDTA. However, it is crucial to note that comprehensive, peer-reviewed data on the biodegradability of CDTA in various environmental compartments is still emerging. The primary environmental advantage of CDTA currently lies in its potential for reduced usage rates due to its higher efficiency, thereby lowering the overall environmental load.
Economic Considerations and Future Outlook
Historically, the higher cost of CDTA compared to EDTA has been a barrier to its widespread adoption. However, as production processes for CDTA become more efficient and the demand for higher-performance and more environmentally benign chelating agents increases, the economic feasibility of CDTA is improving. When evaluating the cost-effectiveness of CDTA, it is essential to consider the total cost of use, including potential savings from reduced chemical consumption, improved product quality, and lower environmental impact.
Conclusion: A Superior Chelant for Demanding Applications
The evidence strongly suggests that CDTA is a superior chelating agent to EDTA in many industrial applications, primarily due to the formation of more stable metal complexes. This enhanced stability translates to improved performance in critical areas such as pulp and paper bleaching, water treatment, and cleaning formulations. While the initial cost may be higher, a thorough evaluation of the total cost of ownership, including performance gains and potential environmental benefits, may reveal CDTA to be a more economical and sustainable choice in the long run. As industries continue to push the boundaries of efficiency and environmental responsibility, the adoption of high-performance chelants like CDTA is poised to become an increasingly critical strategy for success.
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Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Chemistry of Chelation: How CDTA Enhances Industrial Processes. Retrieved from [Link]
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Perrin, M. A., et al. (2021). Biodegradable, metal-chelating compounds as alternatives to EDTA for cultivation of marine microalgae. Journal of Applied Phycology, 33(5), 3145–3158. Retrieved from [Link]
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Rao, L., et al. (2018). Stability constants for Zirconium(IV) complexes with EDTA, CDTA, and DTPA in perchloric acid solutions. Inorganica Chimica Acta, 471, 53-60. Retrieved from [Link]
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Sembiring, T., & Siregar, T. W. (2018). EDTA UTILIZATION FOR REDUCTION OF TRANSITION METAL CONTENT ON BOILER ASH FROM PULP AND PAPER MILL WASTE. Rasayan Journal of Chemistry, 11(2), 653-659. Retrieved from [Link]
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Pless, J. D., et al. (2022). The solution structures and relative stability constants of lanthanide-EDTA complexes predicted from computation. Physical Chemistry Chemical Physics, 24(14), 8415–8428. Retrieved from [Link]
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An, Y., et al. (2023). Biodegradation Rate of EDTA and IDS and Their Metal Complexes. International Journal of Molecular Sciences, 24(11), 9305. Retrieved from [Link]
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Virtapohja, J. (1998). Fate of chelating agents used in the pulp and paper industries. Retrieved from [Link]
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Royal Society of Chemistry. (2022). The solution structures and relative stability constants of lanthanide–EDTA complexes predicted from computation. Retrieved from [Link]
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de Sousa, S. M. G., & Silva, T. L. (2005). Demineralization effect of EDTA, EGTA, CDTA and citric acid on root dentin: a comparative study. Brazilian oral research, 19(3), 188–192. Retrieved from [Link]
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ResearchGate. (2002). Evaluation of the effect of EDTA, CDTA and EGTA on radicular dentin microhardness. Retrieved from [Link]
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Meers, E., et al. (2005). Comparison of EDTA and EDDS as potential soil amendments for enhanced phytoextraction of heavy metals. Chemosphere, 58(8), 1011–1022. Retrieved from [Link]
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Safety Operating Guide
Navigating the Final Step: A Senior Scientist's Guide to the Proper Disposal of trans-1,2-Cyclohexanediaminetetraacetic Acid (CDTA)
In the lifecycle of any chemical reagent, the final phase—disposal—is as critical as its application in your research. For a potent chelating agent like trans-1,2-Cyclohexanediaminetetraacetic acid (CDTA), meticulous disposal is not merely a regulatory hurdle; it is a fundamental aspect of laboratory safety and environmental stewardship. This guide provides a comprehensive, technically grounded framework for the safe and compliant disposal of CDTA, moving beyond a simple checklist to explain the scientific rationale behind each procedural step.
Part 1: Hazard Assessment & Risk Mitigation
Understanding the intrinsic properties of a chemical is the bedrock of its safe handling and disposal. CDTA, while a valuable tool in scientific research, possesses hazards that must be managed with foresight.
Chemical & Hazard Profile
CDTA is typically encountered as a white crystalline powder.[1] While not classified with the highest levels of acute toxicity, its primary risks involve direct contact and inhalation of dust.[2][3] The primary hazards are skin and severe eye irritation.[3][4][5] Furthermore, the fine dust associated with the solid form can create a risk of dust explosion under specific conditions.[2]
From a chemical standpoint, its defining characteristic is its function as a chelating agent. This ability to bind tightly with metal ions is precisely why its release into the environment must be prevented.[6] Improper disposal can lead to the mobilization of heavy metals from plumbing and wastewater systems, posing a significant ecological threat. Therefore, under no circumstances should CDTA or its solutions be disposed of down the drain.[3][7]
| Property | Value | Source(s) |
| Chemical Name | This compound monohydrate | [1][4] |
| Synonyms | CDTA monohydrate, CyDTA, 1,2-Cyclohexylenedinitrilotetraacetic acid monohydrate | [4][8] |
| CAS Number | 125572-95-4 (monohydrate) | [4] |
| GHS Hazard Statements | H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled) | [3][5] |
| Incompatibilities | Strong oxidizing agents, Strong acids | [7][9] |
| Primary Disposal Route | Approved hazardous waste disposal facility | [7][10] |
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of PPE is dictated by the hazards identified. For CDTA, the focus is on preventing skin/eye contact and dust inhalation.
-
Eye Protection : Wear chemical safety goggles that conform to OSHA's 29 CFR 1910.133 or European Standard EN166.[1][4] This is non-negotiable, as CDTA can cause serious eye irritation.[3][4]
-
Hand Protection : Wear appropriate protective gloves (e.g., nitrile) to prevent skin contact.[2][11] Always inspect gloves before use and dispose of contaminated gloves in accordance with laboratory best practices.[7][11]
-
Body Protection : A standard laboratory coat is required. For tasks with a higher risk of dust generation, such as cleaning up a large spill, additional protective clothing may be necessary to minimize skin contact.[1]
-
Respiratory Protection : All handling of solid CDTA should occur in a well-ventilated area, preferably within a chemical fume hood, to control airborne dust levels.[1][4] If engineering controls are insufficient or a significant spill occurs, a NIOSH/MSHA-approved respirator equipped with a particulate filter is necessary.[1][4]
Part 2: Waste Segregation & Containment
Effective disposal begins at the point of waste generation. Proper segregation prevents dangerous chemical reactions and ensures compliant disposal. The following workflow provides a logical pathway for managing CDTA waste streams within the laboratory.
Caption: Decision workflow for the segregation of CDTA laboratory waste.
Part 3: Step-by-Step Disposal Protocol
This protocol outlines the standard operating procedure for accumulating and disposing of routine laboratory quantities of CDTA waste.
Accumulating CDTA Waste
-
Designate a Waste Container : Select a chemically compatible, leak-proof container with a secure lid.[12] For aqueous solutions, high-density polyethylene (HDPE) is a suitable choice. For solid waste, use a container with a liner.[12]
-
Label the Container : Before adding any waste, affix a "Hazardous Waste" label.[13] Clearly write the full chemical name, "this compound," and any other components in the waste stream.[14] The container must be kept closed except when actively adding waste.[12]
-
Segregate Waste Streams : Use separate, clearly labeled containers for different waste types as outlined in the diagram above. Do not mix solid CDTA waste with liquid waste. Contaminated consumables (e.g., gloves, weigh boats, pipette tips) should be treated as solid hazardous waste.[12]
-
Store Appropriately : Keep the designated waste container in a laboratory's Satellite Accumulation Area (SAA).[12] This area should be under the direct control of laboratory personnel and away from incompatible materials.[13]
Handling Spills
A spill of solid CDTA requires immediate and careful attention to prevent aerosolization of dust.
-
Secure the Area : Alert personnel in the immediate vicinity and restrict access.
-
Don Appropriate PPE : At a minimum, wear safety goggles, gloves, and a lab coat. If the spill is large, a respirator is required.[1]
-
Contain the Spill : Do not use water to clean up dry powder, as this can create a difficult-to-manage slurry.
-
Clean the Spill : Carefully sweep or gently vacuum (with a HEPA-filtered vacuum) the solid material to avoid creating dust.[1][4] Place the collected material into a designated hazardous waste container.[2]
-
Decontaminate the Area : Once the bulk material is removed, wipe the area with a damp cloth. Manage all cleanup materials as hazardous waste.
-
Wash Hands : Thoroughly wash hands and any exposed skin with soap and water after the cleanup is complete.[7]
Part 4: Regulatory Compliance & Best Practices
All waste disposal must comply with local, state, and federal regulations.[9] In the United States, the primary federal regulation governing hazardous waste is the Resource Conservation and Recovery Act (RCRA), enforced by the Environmental Protection Agency (EPA).[13]
Your institution's Environmental Health & Safety (EHS) department is the ultimate authority on disposal procedures and will manage the final transport to an approved waste disposal facility.[7][10] They will provide the specific waste codes required for the hazardous waste manifest. While codes can vary, non-halogenated organic solids or solutions may fall under general codes that your EHS professional will determine based on the specific characteristics of the waste stream.
The core directive to never dispose of CDTA via the sanitary sewer system is rooted in its high efficacy as a chelating agent.[3][7] Its release can disrupt wastewater treatment processes and mobilize toxic heavy metals, leading to long-term environmental contamination.[6] By adhering to the procedures outlined here, you ensure that your critical research does not come at the cost of environmental integrity.
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Mastering the Handling of trans-1,2-Cyclohexanediaminetetraacetic Acid (CDTA): A Guide to Personal Protective Equipment and Safe Laboratory Practices
Welcome to your essential guide for the safe handling and logistical management of trans-1,2-Cyclohexanediaminetetraacetic acid (CDTA). As a cornerstone chelating agent in numerous research and development applications, a comprehensive understanding of its properties and associated safety protocols is paramount. This document moves beyond a simple checklist, providing you with the rationale behind each procedural step, ensuring a culture of safety and scientific integrity within your laboratory.
Immediate Safety and Hazard Summary
This compound, in its solid, monohydrate form, is a white crystalline powder.[1] While not classified as acutely toxic, it presents significant irritant hazards that demand strict adherence to safety protocols.[2]
-
Primary Hazards :
-
Serious Eye Irritation : Direct contact can cause significant eye irritation.[1][3][4]
-
Skin Irritation : Causes skin irritation upon contact.[1][3] Pre-existing skin conditions like dermatitis may be exacerbated.[2]
-
Respiratory Tract Irritation : Inhalation of dust may cause respiratory irritation.[1][2]
-
-
Key Precaution : Avoid all personal contact, including the inhalation of dust.[2] Operations should be conducted in well-ventilated areas.[1][3]
Personal Protective Equipment (PPE) Protocol
The selection of PPE is your first and most critical line of defense against the hazards posed by CDTA. The following equipment is mandatory when handling this chemical. The causality is clear: to prevent the irritant from making contact with your eyes, skin, and respiratory system.
| Equipment | Type/Standard | Rationale for Use |
| Eye and Face Protection | Chemical safety goggles or safety glasses with side shields.[1] | Protects against airborne dust particles and accidental splashes that can cause serious eye irritation.[1][3] |
| Hand Protection | Nitrile, polychloroprene, or butyl rubber gloves.[2] | Prevents direct skin contact, thereby avoiding skin irritation.[2][3] Gloves should be inspected for degradation before use.[2] |
| Protective Clothing | Standard laboratory coat. A PVC apron may be used for larger quantities.[2] | Protects personal clothing and underlying skin from contamination by dust or spills.[1] |
| Respiratory Protection | NIOSH/MSHA approved respirator (e.g., N95 dust mask).[5] | Required when adequate ventilation cannot be guaranteed or when dust formation is likely, to prevent respiratory tract irritation.[1][2] |
Expert Insight: Always wash hands thoroughly with mild soap and water after removing gloves and before leaving the work area.[1] This simple step is a critical control measure to prevent inadvertent exposure and cross-contamination.
Operational Handling and Storage
Adherence to a systematic operational workflow is essential for minimizing exposure risk and ensuring experimental integrity.
Handling CDTA Powder:
-
Preparation : Before handling, ensure that an eyewash station and safety shower are readily accessible.[5]
-
Ventilation : All handling of solid CDTA that may generate dust must be performed in a well-ventilated area, preferably within a chemical fume hood.[1][3]
-
Dispensing : When weighing or transferring the powder, do so carefully to minimize dust generation. Use a scoop or spatula. Avoid pouring directly from a large container.
-
Personal Hygiene : Do not eat, drink, or smoke in areas where CDTA is handled.[3]
Storage Requirements:
-
Store in a tightly closed, original container.[1]
-
Keep in a cool, dry, and well-ventilated place.[6]
-
Store away from incompatible materials, particularly strong oxidizing agents.[5]
Spill Management and Decontamination
A swift and correct response to a chemical spill is crucial for maintaining a safe laboratory environment. For solid CDTA, the primary objective is to contain and collect the material without creating airborne dust.
Step-by-Step Spill Cleanup Protocol:
-
Assess and Secure : Immediately alert personnel in the vicinity. Evacuate non-essential personnel.[5] Post a warning sign at the entrance to the affected area.
-
Don PPE : Before approaching the spill, don the full PPE as outlined in the table above, including respiratory protection.
-
Contain the Spill : Gently cover the spill with an inert absorbent material like clay or diatomaceous earth.[1] This prevents the powder from becoming airborne.
-
Collect the Material : Carefully sweep or shovel the contained material into a suitable, sealable container for hazardous waste.[1][6] Do not use methods that generate dust, such as dry sweeping. A HEPA-filtered vacuum may be used if available and appropriate.
-
Decontaminate the Area : Once the bulk of the solid has been removed, wipe the spill area with a wet paper towel or sponge and a mild soap and water solution.[1] Work from the outside of the spill area inwards.
-
Dispose of Cleanup Materials : Place all contaminated cleaning materials (gloves, paper towels, absorbent pads) into the hazardous waste container.
-
Final Steps : Wash hands and any exposed skin thoroughly. Restock any used items from the spill kit.
Spill Response Workflow
Caption: Workflow for Solid CDTA Spill Response.
Waste Disposal Plan
Proper disposal of chemical waste is not just a regulatory requirement but a cornerstone of responsible science. All materials contaminated with CDTA must be treated as hazardous waste.
-
Waste Collection : Collect all CDTA waste, including spilled material and contaminated consumables, in a designated, clearly labeled, and sealable hazardous waste container.[6]
-
Labeling : The waste container must be labeled "Hazardous Waste" and clearly identify the contents, including "this compound".
-
Segregation - CRITICAL STEP : CDTA is incompatible with strong oxidizing agents (e.g., nitrates, perchlorates, permanganates).[5] Mixing can lead to ignition or other hazardous reactions.[5] NEVER mix CDTA waste with waste streams containing strong oxidizers.
-
Storage Pending Disposal : Store the sealed waste container in a designated, secure area away from general laboratory traffic and incompatible materials.
-
Final Disposal : Arrange for disposal through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste contractor.[6] Follow all local, state, and federal regulations.[5]
By integrating these protocols into your daily laboratory operations, you build a self-validating system of safety that protects you, your colleagues, and the integrity of your research.
References
-
Loba Chemie. (2016, May 25). trans-1,2-DIAMINOCYCLOHEXANE-N,N,N',N' -TETRAACETIC ACID MONOHYDRATE Extra Pure MSDS. Retrieved from [Link]
-
Chemos GmbH & Co. KG. (2021, March 4). Safety Data Sheet: trans-1,2-Diaminocyclohexane-N,N,N',N',tetraacetic acid monohydrate. Retrieved from [Link]
-
PubChem. Cyclohexane-1,2-diamine-N,N,N',N'-tetraacetic acid monohydrate, trans-. National Center for Biotechnology Information. Retrieved from [Link]
-
Loba Chemie. trans-1,2-DIAMINOCYCLOHEXANE N,N,N',N'- TETRA ACETIC ACID MONOHYDRATE AR. Retrieved from [Link]
-
American Chemical Society. (1995). Guide for Chemical Spill Response. Retrieved from [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
